N-Cyclohexyl-N'-phenyl-p-phenylenediamine
Description
N-cyclohexyl-n'-phenyl-1,4-phenylenediamine is a Standardized Chemical Allergen. The physiologic effect of n-cyclohexyl-n'-phenyl-1,4-phenylenediamine is by means of Increased Histamine Release, and Cell-mediated Immunity.
Structure
3D Structure
Properties
IUPAC Name |
1-N-cyclohexyl-4-N-phenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16,19-20H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMMVODKVLXCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051508 | |
| Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |
| Source | EPA DSSTox | |
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Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-87-1, 28209-54-3 | |
| Record name | N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediamine, N-cyclohexyl-N'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028209543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14196 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,4-Benzenediamine, N1-cyclohexyl-N4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclohexyl-N'-phenyl-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CYCLOHEXYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T29JGK5V4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), also known by the CAS Number 101-87-1, is a substituted p-phenylenediamine derivative.[1][2] It is a crucial industrial chemical primarily utilized as a potent antioxidant and antiozonant in the rubber industry.[1][3][4] Its function is to protect rubber products, especially tires, from degradation caused by oxidation and exposure to atmospheric ozone, thereby ensuring their durability and safety.[5][6] Beyond its industrial applications, the compound and its transformation products are of increasing interest to the scientific community due to their environmental fate and toxicological profiles. This guide provides a comprehensive technical overview of CPPD, covering its synthesis, physicochemical properties, mechanism of action, and analytical methodologies, with a concluding perspective on its environmental and toxicological significance.
PART 1: Synthesis of this compound
The industrial synthesis of CPPD is primarily achieved through the catalytic reductive amination of 4-aminodiphenylamine (4-ADPA) with cyclohexanone. This method is favored for its efficiency and atom economy.
Primary Synthesis Route: Reductive Amination
This process involves the reaction of 4-aminodiphenylamine with cyclohexanone in the presence of a catalyst and hydrogen gas to yield CPPD.[7] The reaction is a cornerstone of industrial organic synthesis for producing secondary amines from ketones.[8][9]
Causality Behind Experimental Choices:
-
Reactants: 4-Aminodiphenylamine (4-ADPA) serves as the amine source.[10][11] It is itself synthesized industrially, often from aniline and nitrobenzene.[12][13] Cyclohexanone provides the cyclohexyl group that will be attached to one of the amine nitrogens.
-
Catalyst: The reaction requires a hydrogenation catalyst to facilitate the reduction of the intermediate imine (Schiff base). Noble metal catalysts, particularly platinum on carbon (Pt/C) or palladium on carbon (Pd/C), are highly effective.[7] These catalysts offer high activity and selectivity, and the carbon support provides a large surface area for the reaction to occur. The metallic sites (e.g., Pd0) are essential for the hydrogenation steps.[7]
-
Reaction Conditions: The synthesis is typically performed under elevated temperature (100-150°C) and hydrogen pressure (1-5 MPa). These conditions are necessary to overcome the activation energy for both imine formation and its subsequent hydrogenation, driving the reaction to completion with high yield.[8]
-
Solvent: A solvent such as methanol or isopropanol is often used to dissolve the reactants and facilitate the reaction in the liquid phase.
Detailed Experimental Protocol: Reductive Amination
The following protocol is a representative laboratory-scale procedure for the synthesis of CPPD.
-
Reactor Charging: A high-pressure autoclave reactor is charged with 4-aminodiphenylamine (1.0 equivalent), cyclohexanone (1.1-1.5 equivalents), a suitable solvent (e.g., methanol), and a catalytic amount of 5% Palladium on Carbon (Pd/C) (typically 1-2% by weight of 4-ADPA).
-
Inerting the System: The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove all oxygen, which can deactivate the catalyst and pose a safety hazard with hydrogen.
-
Hydrogenation: The reactor is then pressurized with hydrogen gas to the target pressure (e.g., 20 bar) and heated to the reaction temperature (e.g., 120°C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Samples may be withdrawn periodically (if the reactor setup allows) and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the 4-ADPA starting material.
-
Work-up: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is diluted with a solvent like methanol and the heterogeneous Pd/C catalyst is removed by filtration through a pad of Celite.
-
Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product is then purified, typically by recrystallization from a solvent such as ethanol or by vacuum distillation, to yield pure this compound as a dark solid.[1]
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of CPPD via reductive amination.
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- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
Introduction: Unveiling the Molecular Guardian, CPPD
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), a formidable molecule in the realm of polymer protection, serves as a potent antioxidant and antiozonant.[1][2] Its utility is most pronounced in the rubber industry, where it is integral in extending the service life of materials by thwarting the degradative effects of oxidation and ozone exposure.[3][4] This technical guide provides a comprehensive exploration of the core physicochemical properties of CPPD, offering researchers, scientists, and drug development professionals a detailed understanding of its fundamental characteristics. The ensuing sections will delve into the experimental determination and theoretical underpinnings of its key physical constants, solubility profile, and spectral signature, providing a robust foundation for its application and further research.
Core Physicochemical Constants: A Quantitative Overview
The fundamental physical properties of a compound are critical indicators of its behavior under various conditions. For CPPD, these constants are pivotal for predicting its processing characteristics, stability, and compatibility with other materials.
| Property | Value | Source(s) |
| CAS Number | 101-87-1 | [2][5] |
| Molecular Formula | C₁₈H₂₂N₂ | [2][5] |
| Molecular Weight | 266.38 g/mol | [5][6] |
| Melting Point | 118-119 °C | [3][5] |
| Boiling Point | 399.58 °C (rough estimate) | [3][5] |
| Density | 0.9274 g/cm³ (rough estimate) | [3][5] |
Experimental Determination of Melting Point
The melting point is a crucial parameter for assessing the purity of a crystalline solid.[7] A sharp melting range typically indicates a high degree of purity, whereas a broad melting range suggests the presence of impurities.[3]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered CPPD is introduced into a capillary tube, which is then sealed at one end.[7][8] The tube is gently tapped to ensure the sample is tightly packed to a height of 1-2 mm.[7][8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus, such as a Thiele tube or a digital melting point device.
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 2 °C per minute as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. This range constitutes the melting point.[9]
-
Validation: For accurate results, the determination should be repeated at least twice, and the values should be consistent.
Caption: Workflow for Melting Point Determination.
Experimental Determination of Boiling Point
Due to its high boiling point, the determination of CPPD's boiling point requires specific techniques to avoid thermal decomposition. The Thiele tube method is a suitable micro-scale technique.[10][11]
Protocol: Thiele Tube Boiling Point Determination
-
Sample Preparation: A small amount of CPPD is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.[10]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).[10]
-
Heating: The side arm of the Thiele tube is gently heated, leading to a slow and uniform temperature increase of the bath.[11]
-
Observation: As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[10] Heating is then discontinued.
-
Measurement: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][11]
Caption: Workflow for Thiele Tube Boiling Point Determination.
Solubility Profile: A Guide to Solvent Selection
The solubility of CPPD in various solvents is a critical factor for its application in different formulations and for its purification.
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [6] |
| Acetone | Very Soluble | |
| Benzene | Soluble | |
| Methanol | Slightly Soluble | [3][5] |
| Chloroform | Slightly Soluble | [3][5] |
| Ethyl Acetate | Soluble | |
| Ethylene Dichloride | Soluble | |
| Toluene | Soluble |
Experimental Determination of Solubility
A systematic approach is employed to determine the solubility of CPPD in a range of solvents, from nonpolar to polar.[12][13]
Protocol: Qualitative Solubility Testing
-
Sample Preparation: A small, measured amount of CPPD (e.g., 10 mg) is placed into a series of test tubes.[12]
-
Solvent Addition: To each test tube, a small volume (e.g., 1 mL) of a different solvent is added.[12][13]
-
Mixing: The test tubes are agitated vigorously for a set period (e.g., 1 minute) to facilitate dissolution.[13][14]
-
Observation: The samples are visually inspected to determine if the solid has completely dissolved. If not, the mixture can be gently heated to assess solubility at elevated temperatures.[15]
-
Classification: The solubility is classified as soluble, slightly soluble, or insoluble based on the visual observation.
Caption: Workflow for Qualitative Solubility Testing.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in CPPD.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific high-resolution spectra for CPPD are not publicly available, the expected chemical shifts can be predicted based on its structure and data from similar compounds.[16][17]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and phenylene rings, the methine proton of the cyclohexyl group, and the methylene protons of the cyclohexyl ring. The N-H protons will likely appear as broad signals.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the aromatic carbons, with those attached to nitrogen being deshielded, and the carbons of the cyclohexyl ring.[16]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of CPPD is available on the NIST WebBook.[18]
Expected Characteristic IR Absorptions:
-
N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine groups.[19]
-
C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹ due to the C-H stretching of the aromatic rings.[19]
-
C-H Stretching (Aliphatic): Peaks below 3000 cm⁻¹ corresponding to the C-H stretching of the cyclohexyl group.
-
C=C Stretching (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region due to the carbon-carbon double bond stretching in the aromatic rings.[19]
-
C-N Stretching: Bands in the 1250-1350 cm⁻¹ region corresponding to the C-N stretching vibrations.[19]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For p-phenylenediamine derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π → π* transitions of the benzenoid rings.[20][21] The presence of the auxochromic amino groups and the extended conjugation influences the position and intensity of these absorption maxima.[22][23]
Thermal Analysis: Assessing Stability
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and antioxidant efficacy of CPPD.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[24][25] For an antioxidant like CPPD, TGA can be used to determine its decomposition temperature, providing insights into its thermal stability.[26]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time.[27][28] In the context of antioxidants, DSC can be used to determine the oxidative induction time (OIT), which is a measure of the material's resistance to oxidation.[1][29] A longer OIT in the presence of CPPD would indicate its effectiveness as an antioxidant.[29]
Synthesis of this compound
A common method for the synthesis of CPPD involves the reductive amination of N-phenylquinoneimine with cyclohexylamine.[30]
Protocol: Synthesis of CPPD
-
Reaction Setup: In a three-necked flask equipped with a thermometer, stirrer, Dean-Stark trap, and condenser, charge N-phenylquinoneimine, toluene, and cyclohexylamine.[30]
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as methanesulfonic acid.[30]
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and remove the water formed during the reaction using the Dean-Stark trap.[30]
-
Work-up and Purification: After the reaction is complete, the product can be isolated and purified by standard techniques such as crystallization or column chromatography.
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An In-depth Technical Guide to the Antioxidant Mechanism of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
Introduction
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) is a potent antidegradant belonging to the p-phenylenediamine (PPD) class of chemicals.[1] It is extensively utilized in the rubber industry as a primary antioxidant and antiozonant to protect vulcanized rubber products from the deleterious effects of oxygen and ozone, thereby extending their operational lifespan.[1][2] The unsaturated polymeric chains inherent in rubber are highly susceptible to scission by reactive oxygen species (ROS), leading to cracking and a catastrophic loss of mechanical integrity.[1] CPPD is incorporated into rubber formulations to counteract these degradation pathways.[1] This technical guide provides a comprehensive exploration of the core antioxidant mechanism of CPPD, methodologies for its experimental validation, and insights into its chemical behavior, tailored for researchers, scientists, and professionals in drug development and material science.
Core Antioxidant Mechanism: A Chain-Breaking Approach
The primary antioxidant function of CPPD, and p-phenylenediamines in general, is rooted in its ability to act as a chain-breaking antioxidant .[3] This mechanism involves the donation of a hydrogen atom from the amine (-NH) groups to highly reactive free radicals, thus neutralizing them and terminating the auto-oxidation chain reaction.[4][5] The process can be understood through two principal pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6]
Hydrogen Atom Transfer (HAT) Mechanism
The HAT mechanism is considered the predominant pathway for aminic antioxidants. In this process, the CPPD molecule directly donates a hydrogen atom from one of its secondary amine groups to a peroxyl radical (ROO•), a key propagator of oxidative chain reactions. This reaction is energetically favorable because the N-H bond in the p-phenylenediamine moiety is weaker than the C-H bonds in the polymer backbone.
The resulting CPPD radical is significantly more stable and less reactive than the initial peroxyl radical due to the delocalization of the unpaired electron across the aromatic ring system.[4] This resonance stabilization is crucial, as it prevents the antioxidant radical from initiating new oxidation chains.
The antioxidant cascade can be summarized in the following steps:
-
Initiation: A polymer chain (R-H) is attacked by an initiator (e.g., heat, UV light), forming a polymer alkyl radical (R•).
-
Propagation: The alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a highly reactive peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another polymer chain, propagating the oxidative damage.
-
Inhibition by CPPD: The CPPD molecule intervenes by donating a hydrogen atom to the peroxyl radical, thus breaking the propagation cycle.
-
Formation of Stabilized Radical: This donation results in the formation of a resonance-stabilized aminyl radical from the CPPD molecule.
-
Further Reactions: The aminyl radical can undergo further reactions, such as reacting with another peroxyl radical to form non-radical products, or it can be oxidized to the corresponding N-Cyclohexyl-N'-phenyl-p-benzoquinonediimine (CPPD-Q).[1][2]
Figure 1: Chain-breaking antioxidant mechanism of CPPD.
Experimental Validation of Antioxidant Mechanism
A multi-faceted experimental approach is necessary to fully characterize the antioxidant mechanism of CPPD. The choice of these assays is dictated by the need to demonstrate both the capacity and the mechanism of radical scavenging.
Data on Antioxidant Activity
| Compound | Assay | IC₅₀ (µg/mL) | Source |
| CPPD | DPPH | ND | - |
| CPPD | ABTS | ND | - |
| BHA (Butylated hydroxyanisole) | DPPH | 112.05 | [1] |
| BHT (Butylated hydroxytoluene) | DPPH | 202.35 | [1] |
| Ascorbic Acid (Vitamin C) | DPPH | Variable | [7] |
| Trolox | ABTS | Variable | [8] |
ND: Not Determined in the reviewed literature.
Experimental Protocols
-
Causality: This assay is a standard and rapid method to assess the ability of a compound to act as a free radical scavenger. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon reacting with a hydrogen-donating antioxidant. The degree of discoloration is proportional to the scavenging activity.
-
Step-by-Step Methodology: [7][9]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of CPPD in a suitable solvent (e.g., methanol or ethanol) and create a series of dilutions to test a range of concentrations.
-
Reaction Mixture: In a microplate well or a cuvette, mix a defined volume of the CPPD solution with the DPPH solution. A typical ratio is 1:1 or 1:2 (sample to DPPH).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of CPPD. The IC₅₀ value is the concentration of CPPD required to inhibit 50% of the DPPH radicals.
-
-
Causality: The ABTS assay is another widely used method that measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺). This radical is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. The reduction of ABTS•⁺ by a hydrogen-donating antioxidant leads to a loss of color. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Step-by-Step Methodology: [10][11]
-
ABTS Radical Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Working Solution Preparation: Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of CPPD and a series of dilutions.
-
Reaction Mixture: Mix a small volume of the CPPD solution with a larger volume of the ABTS•⁺ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
IC₅₀ Determination: Determine the IC₅₀ value from the plot of inhibition percentage versus concentration.
-
-
Causality: CV is an electrochemical technique used to study the oxidation and reduction processes of a substance. For an antioxidant like CPPD, CV can provide information about its oxidation potential. A lower oxidation potential indicates that the compound is more easily oxidized, which correlates with a greater ability to donate electrons and act as an antioxidant.[12]
-
Experimental Workflow:
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: A solution of CPPD in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M phosphate buffer) is prepared.[4]
-
Voltage Scan: A potential is applied to the working electrode and swept linearly to a set potential, and then the sweep is reversed.
-
Data Acquisition: The current response is measured as a function of the applied potential, generating a cyclic voltammogram.
-
Analysis: The resulting voltammogram is analyzed to determine the anodic (oxidation) and cathodic (reduction) peak potentials.
-
Figure 2: Workflow for Cyclic Voltammetry Analysis of CPPD.
-
Causality: EPR (also known as Electron Spin Resonance, ESR) is a highly specific technique for the direct detection of free radicals.[13] It can be used to observe the formation of the CPPD aminyl radical and the simultaneous decay of the initial free radical species, providing direct evidence of the radical scavenging mechanism.
-
Methodology Overview:
-
Sample Preparation: A solution containing CPPD and a source of free radicals (e.g., a chemical initiator or an enzymatic system) is prepared.
-
EPR Measurement: The sample is placed in the EPR spectrometer's resonant cavity.
-
Spectrum Acquisition: A magnetic field is applied, and the absorption of microwave radiation by the unpaired electrons in the radical species is measured.
-
Analysis: The resulting EPR spectrum provides a unique "fingerprint" of the radical species present, allowing for their identification and quantification.
-
Conclusion
This compound is a highly effective antioxidant that operates primarily through a chain-breaking mechanism, donating a hydrogen atom to neutralize destructive free radicals. Its efficacy is attributed to the formation of a resonance-stabilized aminyl radical that is unable to propagate the oxidative chain reaction. The antioxidant properties of CPPD can be rigorously evaluated through a combination of spectroscopic and electrochemical techniques, including DPPH and ABTS radical scavenging assays, cyclic voltammetry, and EPR spectroscopy. A thorough understanding of its mechanism and the application of these validation methods are crucial for its effective use in material preservation and for the development of novel antioxidant therapies.
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The Thermal Degradation of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (6PPD): A Mechanistic and Analytical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (6PPD) is a critical antioxidant and antiozonant used extensively in the rubber industry to prolong the service life of materials. However, its degradation under thermal stress leads to the formation of various transformation products, most notably the highly toxic N-(1,3-dimethylbutyl)-N'-phenyl-p-benzoquinone diimine, commonly known as 6PPD-quinone (6PPD-Q). The emergence of 6PPD-Q as a significant environmental contaminant and its acute toxicity to certain aquatic species has necessitated a deeper understanding of the thermal degradation pathways of its parent compound. This technical guide provides a comprehensive exploration of the thermal degradation of 6PPD, detailing the underlying chemical mechanisms, critical influencing factors, and robust analytical methodologies for its study. By synthesizing mechanistic insights with field-proven analytical protocols, this guide serves as an essential resource for professionals engaged in materials science, environmental analysis, and toxicology.
Introduction: The Dual Nature of a Ubiquitous Additive
This compound (6PPD) is a cornerstone of the rubber industry, prized for its ability to quench reactive oxygen species and ozone, thereby preventing the oxidative and ozonolytic degradation of polymers.[1] This protective function is crucial for the safety and durability of a vast array of rubber products, particularly automotive tires.[2] However, the very reactivity that makes 6PPD an effective stabilizer also predisposes it to transformation under environmental stressors, including heat.
The thermal degradation of 6PPD is not merely a matter of diminished antioxidant capacity but a pathway to the formation of new chemical entities with distinct toxicological profiles. The discovery of 6PPD-quinone and its link to mass mortality events in coho salmon has underscored the urgent need to understand the conditions and mechanisms that govern the transformation of 6PPD.[1] This guide delves into the core chemistry of 6PPD's thermal decomposition, providing a framework for predicting its behavior and analyzing its degradation products.
Mechanistic Pathways of 6PPD Thermal Degradation
The thermal degradation of 6PPD is a complex process influenced by the presence of oxygen, temperature, and the surrounding chemical matrix. While often studied in the context of its reaction with ozone, the principles of its oxidative transformation are highly relevant to thermal degradation, which is often a thermal-oxidative process. The degradation proceeds through a series of radical-mediated reactions.
Initiation: Homolytic Cleavage and Hydrogen Abstraction
At elevated temperatures, the initial step in the degradation of 6PPD in an oxygen-rich environment is the abstraction of a hydrogen atom from one of the secondary amine groups by molecular oxygen or other radical species. This results in the formation of a nitrogen-centered radical (aminyl radical) and a hydroperoxyl radical.
Propagation: Radical Chain Reactions
The aminyl radical is a key intermediate that can undergo several subsequent reactions, propagating a radical chain reaction.
-
Reaction with Oxygen: The aminyl radical can react with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another 6PPD molecule, regenerating the aminyl radical and forming a hydroperoxide.
-
Formation of Semiquinone Radical: The aminyl radical can also undergo intramolecular rearrangement and further oxidation to form a semiquinone radical. This species is a resonance-stabilized radical and a crucial precursor to the formation of 6PPD-quinone. Computational studies on the ozonation of 6PPD suggest that direct interaction of the oxidant with the p-phenylenediamine aromatic ring leads to hydroxylated intermediates which can then form a hydroquinone, readily oxidizing to the quinone.[3][4] A similar pathway involving thermal oxidation is plausible.
Termination: Formation of Stable Products
The radical chain reactions terminate when two radical species combine to form a stable, non-radical product. This can involve the combination of two aminyl radicals, an aminyl radical and a peroxyl radical, or other radical species present in the system. The primary stable degradation product of significant toxicological concern is 6PPD-quinone.
Factors Influencing the Thermal Degradation of 6PPD
The rate and extent of 6PPD thermal degradation are critically dependent on several environmental and material factors.
Temperature
Temperature is a primary driver of thermal degradation. As temperature increases, the rate of homolytic bond cleavage and subsequent radical reactions increases exponentially, following the Arrhenius equation. Studies have shown a significant temperature dependence on the dark degradation rate of 6PPD in aqueous solutions.[5]
Oxygen Availability
The presence of oxygen is crucial for the oxidative degradation pathways that lead to the formation of 6PPD-quinone. In the absence of oxygen, anaerobic degradation mechanisms may occur, but these are generally slower and lead to a different suite of degradation products. The degradation rate of 6PPD has been found to be highly dependent on oxygen concentrations.[6]
pH
In aqueous environments, pH plays a significant role in the degradation of 6PPD. The pKa of 6PPD is environmentally relevant, and its protonation state affects its reactivity.[5] The rate of dark degradation of 6PPD is significantly influenced by the pH of the solution.[5]
Matrix Effects
The degradation of 6PPD within a polymer matrix, such as in a tire, is more complex than in a pure solution. The mobility of 6PPD and the diffusion of oxygen within the polymer will affect the degradation rate. The presence of other additives and fillers in the rubber formulation can also influence the degradation process.
Table 1: Influence of Environmental Factors on 6PPD Degradation
| Factor | Effect on 6PPD Degradation Rate | Key Observations | Reference |
| Temperature | Increases with increasing temperature. | The degradation rate is highly dependent on temperature. | [5] |
| Oxygen | Increases with higher oxygen concentration. | Oxygen plays a significant role in the dark reactions of 6PPD. | [6] |
| pH | Dependent on the specific pH value. | Dark degradation reactions are much slower at pH 5 compared to pH 7. | [5] |
Analytical Methodologies for Studying 6PPD Degradation
The accurate quantification of 6PPD and its degradation products is essential for understanding its thermal stability and assessing its environmental impact. High-performance liquid chromatography (HPLC) coupled with various detectors is the primary analytical technique employed.
Sample Preparation
A robust and reproducible sample preparation protocol is critical for accurate analysis.
4.1.1. Extraction from Solid Matrices (e.g., Tire Rubber)
-
Objective: To efficiently extract 6PPD and its degradation products from the polymer matrix.
-
Protocol:
-
Cryogenically mill a representative sample of the rubber material to a fine powder to increase surface area.
-
Accurately weigh approximately 1 gram of the powdered sample into a glass extraction vessel.
-
Add 20 mL of a suitable organic solvent (e.g., a mixture of acetone and chloroform (1:1 v/v)).[7]
-
Extract the sample using an appropriate technique such as sonication for 30 minutes or accelerated solvent extraction (ASE).
-
Filter the extract through a 0.45 µm PTFE syringe filter to remove particulate matter.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary and reconstituted in the mobile phase for analysis.
-
4.1.2. Extraction from Aqueous Matrices (e.g., Water Samples)
-
Objective: To isolate and concentrate 6PPD and its degradation products from water samples.
-
Protocol (Solid Phase Extraction - SPE):
-
Acidify the water sample (e.g., 1 L) to a pH of approximately 3 with a suitable acid.
-
Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 30 minutes.
-
Elute the analytes with 10 mL of a suitable organic solvent (e.g., acetonitrile or a mixture of dichloromethane and methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with a UV detector is a cost-effective and reliable method for the routine quantification of 6PPD and 6PPD-quinone.
-
Protocol:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent such as acetonitrile or methanol.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30 °C, to ensure reproducible retention times.
-
Injection Volume: Inject a fixed volume of the prepared sample, typically 10-20 µL.
-
Detection: Monitor the absorbance at a wavelength where both 6PPD and 6PPD-quinone have significant absorption, typically around 290 nm.[7]
-
Quantification: Create a calibration curve using certified reference standards of 6PPD and 6PPD-quinone. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially for complex matrices and trace-level detection of degradation products, LC-MS/MS is the method of choice.[9][10]
-
Protocol:
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method, a C18 column and a water/acetonitrile or water/methanol gradient are typically used.[11]
-
Ionization: ESI in positive ion mode is generally used for the analysis of 6PPD and its degradation products.
-
MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 6PPD and 6PPD-quinone are monitored for selective and sensitive quantification.
-
Method Validation: As a self-validating system, the method should be thoroughly validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).[11] Isotope-labeled internal standards, such as D5-6PPD-quinone, should be used to correct for matrix effects and variations in instrument response.[11]
-
Table 2: Typical LC-MS/MS Parameters for 6PPD-Quinone Analysis
| Parameter | Value | Reference |
| LC Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 50 mm, 1.9 µm | [11] |
| Mobile Phase A | Ammonium fluoride in water | [11] |
| Mobile Phase B | Acetonitrile | [11] |
| Ionization Mode | ESI Positive | [11] |
| MRM Transitions | Specific precursor and product ions for 6PPD-quinone and internal standard | [11] |
| Calibration Range | 0.01 to 50 ng/mL | [11] |
| Recovery | 112.6% in stream water | [11] |
| Precision (%RSD) | 1% in stream water | [11] |
Toxicological Implications of 6PPD Thermal Degradation
The primary concern with the thermal degradation of 6PPD is the formation of 6PPD-quinone. This compound has been identified as an acute toxicant to several fish species, most notably coho salmon.[1] The mechanism of its toxicity is still under investigation but is thought to involve oxidative stress. The presence of 6PPD-quinone in the environment, largely from tire wear particles, poses a significant ecological risk. Therefore, understanding the thermal degradation of 6PPD is not only important for material science but also for environmental protection and risk assessment.
Conclusion and Future Perspectives
The thermal degradation of this compound is a multifaceted process with significant implications for both material durability and environmental health. The formation of the toxic degradation product, 6PPD-quinone, necessitates a thorough understanding of the degradation mechanisms and the factors that influence them. The analytical methodologies outlined in this guide provide robust frameworks for the accurate quantification of 6PPD and its transformation products, enabling researchers to conduct reliable stability studies and environmental monitoring.
Future research should focus on further elucidating the complex degradation pathways of 6PPD in various matrices, including different polymer formulations and environmental compartments. The development of standardized and validated analytical methods will be crucial for regulatory purposes and for comparing data across different studies. Ultimately, a deeper understanding of 6PPD's thermal degradation will inform the development of more stable and environmentally benign antioxidant systems for the rubber industry.
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N-Cyclohexyl-N'-phenyl-p-phenylenediamine spectroscopic analysis
An In-depth Technical Guide to the Spectroscopic Analysis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
Foreword: Beyond the Spectrum
In the realm of materials science, particularly within the polymer and rubber industries, longevity is paramount. The durability of materials is often dictated by the efficacy of antidegradant additives. Among these, this compound (CPPD) stands out as a critical antioxidant and antiozonant, safeguarding polymer integrity against oxidative and ozone-induced failure.[1][2][3] This guide is crafted for researchers, quality control analysts, and drug development professionals who require a robust understanding of the analytical techniques used to characterize this vital compound. Our focus extends beyond mere procedural recitation; we delve into the causality behind analytical choices, ensuring that each spectroscopic method is presented as a self-validating system for confirming the identity, purity, and stability of CPPD.
The Molecular Identity of CPPD
This compound (CPPD), a member of the p-phenylenediamine (PPD) family, is a secondary aromatic amine.[1] Its molecular architecture, featuring both a cyclohexyl and a phenyl group attached to the p-phenylenediamine core, is fundamental to its function.[1] This structure enables it to effectively scavenge free radicals and react with ozone, preventing the chain scission and cracking that compromise polymer networks.[2][3] The rigorous spectroscopic analysis of CPPD is therefore non-negotiable for ensuring product quality, performing stability assessments, and identifying potential transformation products, an area of growing environmental interest.[1]
Below is the chemical structure of CPPD, which forms the basis for interpreting all subsequent spectroscopic data.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of CPPD
| Property | Value | Source(s) |
| CAS Number | 101-87-1 | [4][5][6] |
| Molecular Formula | C₁₈H₂₂N₂ | [4][5][6] |
| Molecular Weight | 266.38 g/mol | [4][5][7] |
| Appearance | Dark brown to very dark brown or purple solid/powder | [8][9] |
| Melting Point | 118-119 °C | [8][10] |
| Solubility | Slightly soluble in Chloroform and Methanol | [8][10] |
| Synonyms | CPPD, Flexzone 6H, Vulkacit 4010 | [5][11][12] |
A Multi-faceted Analytical Workflow
No single technique can provide a complete picture of a molecule. A robust analysis of CPPD relies on the synergistic integration of multiple spectroscopic methods. The following workflow illustrates a logical progression from rapid identity screening to comprehensive structural confirmation and purity assessment.
Caption: Integrated spectroscopic workflow for the comprehensive analysis of CPPD.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Molecular Fingerprint
Principle & Causality: FT-IR spectroscopy is an indispensable tool for rapid identity confirmation. It probes the vibrational frequencies of bonds within the CPPD molecule. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This absorption pattern creates a unique "fingerprint." For CPPD, we are primarily interested in identifying the vibrations associated with its secondary amine (N-H), aromatic (C=C, C-H), and aliphatic (C-H) groups.
Experimental Protocol:
-
Sample Preparation: For a solid sample like CPPD, the Attenuated Total Reflectance (ATR) technique is highly efficient and requires minimal preparation. A small amount of the powder is simply placed on the ATR crystal. Alternatively, the traditional KBr pellet method can be used, where a small amount of CPPD is intimately mixed with potassium bromide and pressed into a transparent disk.
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background scan is performed first to subtract the spectral contributions of atmospheric CO₂ and water.
Data Interpretation: The FT-IR spectrum of CPPD will exhibit several key absorption bands that confirm its structural identity.
Table 2: Key FT-IR Absorption Bands for CPPD
| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Rationale |
| ~3300-3400 | N-H Stretch | Secondary Amine | Confirms the presence of the amine groups linking the rings. |
| ~3000-3100 | C-H Stretch | Aromatic Rings | Indicates the presence of the phenyl and p-phenylene rings. |
| ~2850-2950 | C-H Stretch | Cyclohexyl Group | Confirms the presence of the aliphatic cyclohexyl substituent. |
| ~1500-1600 | C=C Stretch | Aromatic Rings | Characteristic absorptions for the benzene rings.[13] |
| ~1200-1350 | C-N Stretch | Aryl Amine | Corresponds to the bond between the nitrogen atoms and the aromatic rings.[13][14] |
A reference spectrum available in the NIST Chemistry WebBook for N-phenyl-n'-cyclohexyl-p-phenylene diamine serves as an excellent comparison standard.[7]
UV-Visible (UV-Vis) Spectroscopy: Quantifying the Chromophore
Principle & Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The highly conjugated system of aromatic rings in CPPD acts as a chromophore, leading to strong absorption in the UV region. The intensity of this absorption, according to the Beer-Lambert Law, is directly proportional to the concentration of the analyte in a solution, making this technique ideal for quantitative analysis.
Experimental Protocol:
-
Solvent Selection: A solvent that does not absorb in the same region as CPPD is crucial. UV-grade acetonitrile or methanol are excellent choices.[11][15]
-
Sample Preparation: A stock solution of CPPD is prepared by accurately weighing the compound and dissolving it in the chosen solvent. A series of dilutions are then made to create calibration standards of known concentrations.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The instrument is first zeroed with a cuvette containing only the solvent (the "blank"). The absorbance of each standard and the unknown sample is then measured across a wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
Data Interpretation: The UV spectrum of CPPD is expected to show strong absorbance maxima characteristic of its p-phenylenediamine core. For comparison, the parent compound p-phenylenediamine exhibits absorption maxima at approximately 236 nm and 284 nm in an acidic mobile phase.[15] The exact λmax for CPPD will be influenced by its substituents but will lie in a similar region. By plotting a calibration curve of absorbance versus concentration for the standards, the concentration of CPPD in an unknown sample can be accurately determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Principle & Causality: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can be excited by radiofrequency waves. The precise frequency required for excitation (the chemical shift) is highly sensitive to the local electronic environment of each atom, providing a detailed map of the molecular structure.
Experimental Protocol:
-
Solvent Selection: The sample must be dissolved in a deuterated solvent, which is "invisible" in ¹H NMR. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
-
Sample Preparation: A few milligrams of CPPD are dissolved in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is required.
-
Data Acquisition: Standard ¹H and ¹³C spectra are acquired. For more complex assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable.[16]
Data Interpretation:
-
¹H NMR:
-
Aromatic Region (~6.5-7.5 ppm): Protons on the phenyl and p-phenylene rings will appear here. The symmetry of the p-phenylene ring will simplify the spectrum.
-
N-H Protons (variable, ~3-5 ppm): The two N-H protons will appear as broad signals. Their chemical shift can be concentration and solvent dependent.
-
Aliphatic Region (~1.0-4.0 ppm): Protons of the cyclohexyl group will resonate in this region, with the proton attached to the nitrogen (the methine proton) appearing at the most downfield position within this group.
-
-
¹³C NMR:
-
Aromatic Region (~110-150 ppm): The different carbon environments of the two aromatic rings will be resolved.
-
Aliphatic Region (~20-60 ppm): Carbons of the cyclohexyl ring will appear here.
-
The combination of chemical shifts, signal integrations (proton ratios), and splitting patterns provides definitive proof of the CPPD structure.
Mass Spectrometry (MS): Molecular Weight and Purity
Principle & Causality: Mass spectrometry provides the exact molecular weight of a compound and can reveal the presence of impurities and degradation products. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can determine the molecular formula with extreme accuracy.
Experimental Protocol:
-
Sample Introduction: MS is typically coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) for complex mixtures.[17][18] This LC-MS setup allows for the separation of CPPD from other components before it enters the mass spectrometer.[11]
-
Ionization: For a molecule like CPPD, soft ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are ideal as they minimize fragmentation and maximize the signal for the molecular ion.[19]
-
Mass Analysis: An ion trap, quadrupole, or time-of-flight (TOF) analyzer separates the ions.
Data Interpretation: The primary signal of interest in the mass spectrum of CPPD will be its molecular ion. Given its molecular formula C₁₈H₂₂N₂, the expected monoisotopic mass is 266.1783 Da.[20] In ESI or APCI, this would typically be observed as the protonated molecule [M+H]⁺ at m/z 267.1861. The high accuracy of this measurement confirms the elemental composition. Fragmentation patterns, obtained via MS/MS experiments, can further validate the structure by showing the loss of the cyclohexyl or phenyl groups.[19]
Analysis of Degradation Products: A Matter of Stability and Safety
The function of CPPD as an antioxidant means it is designed to be sacrificially oxidized. Understanding its degradation pathway is crucial for evaluating its long-term effectiveness and the environmental fate of its transformation products. The degradation of related PPDs, such as 6PPD to the toxic 6PPD-quinone, highlights the importance of this analysis.[1]
Caption: Simplified oxidative degradation pathway of a p-phenylenediamine.
LC-MS is the premier technique for this application. It can separate the parent CPPD from its more polar degradation products (like quinone-imines) and provide their exact molecular weights, enabling their identification even when authentic standards are unavailable.
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance of CPPD and its Solubility
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) is a versatile molecule of significant interest in various industrial and research applications. Primarily known for its role as a potent antioxidant and antiozonant in the rubber industry, it protects materials from degradation.[1] Its utility extends to the synthesis of degradable sealants and other advanced materials.[2] For scientists and researchers, understanding the solubility of CPPD in various solvents is a critical first step in formulating new products, designing chemical reactions, and conducting toxicological or environmental fate studies. This guide provides a comprehensive overview of the solubility of CPPD, blending theoretical principles with practical experimental guidance.
The Molecular Basis of CPPD's Solubility: A Tale of Two Moieties
The solubility of a compound is fundamentally dictated by its molecular structure. CPPD (C₁₈H₂₂N₂) possesses a unique architecture that combines nonpolar and polar features, directly influencing its interaction with different solvents. The principle of "like dissolves like" serves as a foundational concept in predicting its solubility.[3]
The CPPD molecule can be deconstructed into three key components:
-
A Phenyl Group: This aromatic ring is inherently nonpolar and hydrophobic.
-
A Cyclohexyl Group: This saturated ring is also nonpolar and contributes to the molecule's lipophilic character.
-
Two Amine Functional Groups: The secondary amine nitrogens introduce polarity and the capacity for hydrogen bonding, acting as hydrogen bond donors.
The interplay of these groups means that CPPD is not strictly nonpolar or polar. The large nonpolar surface area from the phenyl and cyclohexyl rings suggests good solubility in nonpolar organic solvents. Conversely, the presence of the amine groups provides sites for interaction with polar solvents. However, the bulky nature of the phenyl and cyclohexyl groups can sterically hinder these interactions.
Qualitative Solubility Profile of CPPD
Based on available data, the qualitative solubility of this compound in several common organic solvents has been described as follows:
| Solvent | Polarity | Type | Reported Solubility |
| Acetone | Polar Aprotic | Ketone | Very Soluble[4] |
| Toluene | Nonpolar | Aromatic | Soluble[4] |
| Chloroform | Slightly Polar | Halogenated | Slightly Soluble[5][6][7] |
| Methanol | Polar Protic | Alcohol | Slightly Soluble[5][6][7] |
| Water | Polar Protic | - | Insoluble |
This table is based on qualitative descriptions and should be used as a general guide. Quantitative determination is recommended for specific applications.
The very low water solubility is further substantiated by a calculated Log10 of water solubility (in mol/l) of -5.39, indicating its hydrophobic nature.
Quantitative Solubility of CPPD: A Call for Experimental Determination
A thorough literature search did not yield specific quantitative solubility data for this compound in a wide range of organic solvents (e.g., in g/100 mL or mol/L at various temperatures). This data gap highlights the necessity for experimental determination to meet the precise requirements of research and development projects.
The following sections provide detailed protocols for two robust methods to quantitatively determine the solubility of CPPD.
Experimental Determination of Solubility: Protocols and Rationale
The choice of method for solubility determination often depends on the required accuracy, throughput, and the stage of research. Here, we detail two widely accepted methods: the Isothermal Saturation (Shake-Flask) Method for thermodynamic equilibrium solubility and the Turbidimetric Method for kinetic solubility screening.
Method 1: Isothermal Saturation (Shake-Flask) Method
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature.[8][9] It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.
Experimental Protocol:
-
Preparation of the Sample: Add an excess amount of solid CPPD to a series of screw-capped glass vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: To each vial, add a known volume of the desired organic solvent.
-
Equilibration: Tightly seal the vials and place them in a constant-temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or High-Performance Liquid Chromatography - HPLC).
-
Calculation: Calculate the concentration of CPPD in the saturated solution based on the analytical results and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100mL, or mol/L).
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the dissolution and crystallization processes reach a dynamic equilibrium, defining the true thermodynamic solubility.
-
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is essential for reproducible results.
-
Prolonged Agitation: Facilitates the dissolution process and ensures the entire volume of the solvent is saturated.
-
Filtration: Removes any suspended solid particles that would otherwise lead to an erroneously high solubility measurement.
Experimental Workflow for Isothermal Saturation Method
Caption: Workflow for the Isothermal Saturation Method.
Method 2: Turbidimetric Kinetic Method
This high-throughput method is suitable for screening the kinetic solubility of a compound. It relies on the principle that a compound will precipitate out of a solution when its concentration exceeds its solubility limit, causing the solution to become turbid.[10][11]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of CPPD in a water-miscible organic solvent in which it is highly soluble (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial Dilution: In a multi-well plate, perform a serial dilution of the CPPD stock solution with the same solvent to create a range of concentrations.
-
Addition to Aqueous/Organic Buffer: Transfer a small, fixed volume from each concentration of the stock solution into a corresponding well of a new multi-well plate containing the aqueous or organic buffer of interest. This rapid addition induces precipitation if the solubility limit is exceeded.
-
Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature to allow for the formation and stabilization of the precipitate.
-
Turbidity Measurement: Measure the turbidity of each well using a plate reader that can detect light scattering or absorbance at a specific wavelength (e.g., 620 nm).
-
Data Analysis: Plot the turbidity reading against the concentration of CPPD. The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.
Causality Behind Experimental Choices:
-
DMSO Stock Solution: Allows for the preparation of a highly concentrated starting solution that can be easily diluted.
-
Rapid Dilution: The "solvent shift" from a highly soluble environment (DMSO) to the test solvent/buffer can induce supersaturation and subsequent precipitation.
-
Turbidity Measurement: Provides a rapid and sensitive detection of precipitate formation.
Experimental Workflow for Turbidimetric Kinetic Method
Caption: Workflow for the Turbidimetric Kinetic Method.
Safety and Handling Considerations
This compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Respiratory Protection: In case of insufficient ventilation or when handling the powder, use a suitable respiratory mask.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Handle in a well-ventilated area.
-
Environmental Precautions: Avoid release to the environment as it can be toxic to aquatic life with long-lasting effects.
Conclusion
The solubility of this compound is a critical parameter for its effective application in research and industry. While qualitative data suggests good solubility in nonpolar organic solvents like acetone and toluene and poor solubility in polar solvents like water, there is a notable absence of comprehensive quantitative data in the public domain. This guide provides the theoretical framework for understanding CPPD's solubility based on its molecular structure and offers detailed, practical protocols for its experimental determination using the isothermal saturation and turbidimetric methods. By following these guidelines, researchers can generate reliable solubility data to inform their work and unlock the full potential of this important chemical compound.
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An In-depth Technical Guide on the Environmental Fate and Toxicity of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
Foreword
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) is a vital antioxidant and antiozonant, integral to the rubber industry for enhancing the durability of vulcanized products. As a member of the p-phenylenediamine (PPD) chemical family, its environmental lifecycle and potential toxicological impacts are of increasing scientific scrutiny. This is particularly significant in light of the profound ecotoxicity observed with transformation products of structurally related PPDs, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD). This technical guide provides a comprehensive analysis of the current scientific understanding of CPPD's environmental fate and toxicity, synthesizing available data, outlining key experimental methodologies, and highlighting critical knowledge gaps to direct future research.
Physicochemical Profile and Environmental Introduction
CPPD is a secondary aromatic amine designed to protect rubber polymers from degradation by oxygen and ozone.[1] Its molecular structure, which includes both a cyclohexyl and a phenyl group attached to the p-phenylenediamine core, dictates its chemical properties and subsequent behavior in the environment.[1][2] The primary route of entry for CPPD into the environment is through the leaching and abrasion of rubber products, particularly tires, leading to its distribution in soil, water, and sediment.[3]
Table 1: Physicochemical Properties of this compound (CPPD)
| Property | Value | Source |
| CAS Number | 101-87-1 | [4][5] |
| Molecular Formula | C₁₈H₂₂N₂ | [4][6] |
| Molecular Weight | 266.38 g/mol | [4][6] |
| Appearance | Dark brown to very dark brown solid | [2] |
| Melting Point | 118-119 °C | [2] |
| Boiling Point | ~399.6 °C (estimate) | [2] |
| Water Solubility | Slightly soluble | [2] |
| logP (Octanol-Water Partition Coefficient) | 4.03 (predicted) | [5] |
Environmental Fate: A Complex Web of Transformation and Transport
The environmental persistence, mobility, and bioaccumulation potential of CPPD are governed by a series of abiotic and biotic processes. While significant research has focused on other PPDs, specific experimental data for CPPD remains limited, necessitating a careful synthesis of available information and informed scientific inference.
Degradation Pathways: Hydrolysis and Photolysis as Key Drivers
Recent studies have begun to illuminate the degradation pathways of CPPD, revealing that hydrolysis and photolysis are significant transformation routes.
2.1.1 Hydrolysis
Hydrolysis of the C-N bond is a recognized degradation pathway for CPPD in aqueous environments.[7] A recent study investigating the hydrolysis of 60 different PPDs determined that CPPD has a relatively short hydrolysis half-life of 2.2 to 7.4 hours in river water.[1][8] This process is propelled by proton transfer from water to a nitrogen atom, followed by a nucleophilic attack by a water hydroxyl group.[1][8] This rapid hydrolysis suggests that the parent CPPD molecule may not persist long in aquatic systems, but instead transforms into other chemical species.
2.1.2 Photolysis
Photodegradation, the breakdown of molecules by light, is another critical fate process for CPPD. A 2024 study investigated the photolysis of four PPDs, including CPPD, under simulated sunlight.[9] The study found that indirect photolysis, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), contributes to the degradation of PPDs.[9] While specific kinetic data for CPPD's photolysis is still emerging, this pathway is confirmed as a relevant environmental degradation route.[9]
2.1.3 Biodegradation
The role of microbial degradation in the environmental fate of CPPD is largely uncharacterized. While general information suggests that some bacteria, such as Pseudomonas desmolyticum, can degrade related benzothiazole compounds, specific studies on the biodegradation of CPPD and its corresponding half-life in soil and water are not available in the reviewed scientific literature.[10] This represents a significant data gap in understanding the long-term persistence of CPPD and its transformation products in various environmental compartments.
Environmental Mobility and Bioaccumulation: Unanswered Questions
The mobility of CPPD in soil and its potential to accumulate in organisms are critical for assessing its environmental risk. However, experimentally determined values for key parameters are lacking.
-
Soil Sorption (Koc): The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting the mobility of a chemical in soil.[11][12] A high Koc value indicates strong binding to soil and low mobility. There are currently no experimentally measured Koc values for CPPD in the public domain.
-
Bioconcentration Factor (BCF): The BCF is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water.[10][13] Similar to Koc, there is no measured BCF value available for CPPD. The high predicted logP value of 4.03 suggests a potential for bioaccumulation, making the absence of experimental data a critical uncertainty.[5]
Ecotoxicity: A Focus on Aquatic Environments
CPPD is classified as "toxic to aquatic life with long lasting effects" (H411), indicating its potential to harm aquatic ecosystems.[4][14] However, a detailed, quantitative understanding of its ecotoxicity across different trophic levels is still developing.
Acute and Chronic Aquatic Toxicity: A Data Deficit
A thorough assessment of the risk posed by CPPD to aquatic life requires data on its effects on a range of organisms, including algae, invertebrates, and fish. Unfortunately, specific, peer-reviewed toxicity endpoints for CPPD are largely unavailable.
Table 2: Summary of Aquatic Ecotoxicity Data for CPPD
| Trophic Level | Species | Endpoint | Value | Source |
| Algae | Data Not Available | EC50 (Growth Inhibition) | N/A | - |
| Invertebrates | Daphnia magna | EC50 (Immobilization) | N/A | - |
| Fish | Data Not Available | LC50 (96-hour) | N/A | - |
The absence of this fundamental data severely hampers the ability to conduct a robust environmental risk assessment for CPPD. The toxicity of its transformation products, particularly the potential quinone derivatives, is also a major unknown.[15]
The Specter of Transformation Products: The Quinone Question
The ecotoxicological concern for PPDs is significantly amplified by the formation of their quinone transformation products. For instance, 6PPD-quinone (6PPD-Q) is known to be acutely toxic to certain fish species, like coho salmon.[16] While CPPD has been shown to have low reactivity with ozone, which is a primary pathway for 6PPD-Q formation, other oxidative processes could potentially lead to the formation of N-Cyclohexyl-N'-phenyl-p-benzoquinonediimine (CPPD-Q).[7] The toxicity of these potential CPPD-derived quinones is currently unknown and represents a critical area for future research.[15][17]
Human Health Toxicity: Sensitization and Beyond
The primary well-documented human health effect of CPPD is as a dermatological sensitizer and allergen.[2][6] It is a known component of black rubber and can cause allergic contact dermatitis, with the physiological effect being mediated through increased histamine release and cell-mediated immunity.[4][6]
Table 3: Summary of Human Health Toxicity Data for CPPD
| Endpoint | Observation | Species | Source |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | [14] |
| Skin Sensitization | Potential Sensitizer | Human | [4][6] |
| Germ Cell Mutagenicity | No Information Available | - | [15] |
| Carcinogenicity | No Information Available | - | [15] |
Beyond skin sensitization, there is a notable lack of publicly available data on the systemic toxicity, mutagenicity, and carcinogenicity of CPPD.[15]
Experimental Protocols: A Framework for Investigation
To address the identified data gaps, standardized experimental protocols are essential. The following methodologies, based on OECD guidelines and established scientific practice, provide a framework for investigating the environmental fate and toxicity of CPPD.
Environmental Fate Studies
5.1.1 Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)
-
Objective: To determine the rate of hydrolytic degradation of CPPD in aqueous solutions at different pH values.
-
Methodology:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Add a known concentration of CPPD to each buffer solution.
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Collect aliquots at specific time intervals.
-
Analyze the concentration of CPPD and any major hydrolysis products using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the first-order rate constant and half-life for each pH.
-
5.1.2 Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)
-
Objective: To determine the rate and route of CPPD degradation in soil under aerobic and anaerobic conditions.
-
Methodology:
-
Select and characterize a representative soil type.
-
Treat the soil with a known concentration of CPPD.
-
For aerobic conditions, maintain the soil at a specific moisture content and temperature, ensuring adequate aeration.
-
For anaerobic conditions, saturate the soil with water and create an oxygen-free environment.
-
Collect soil samples at various time points.
-
Extract and analyze the samples for CPPD and its transformation products.
-
Determine the degradation half-life (DT50) for both conditions.
-
Caption: Workflow for Environmental Fate Studies.
Ecotoxicity Testing
5.2.1 Algal Growth Inhibition Test (Adapted from OECD Guideline 201)
-
Objective: To determine the effect of CPPD on the growth of a freshwater green alga (e.g., Raphidocelis subcapitata).
-
Methodology:
-
Culture the algae under standard conditions.
-
Expose the algal cultures to a range of CPPD concentrations.
-
Incubate for 72 hours under continuous light and controlled temperature.
-
Measure algal growth (e.g., cell density) at 24, 48, and 72 hours.
-
Calculate the EC50 (the concentration causing 50% inhibition of growth).
-
5.2.2 Daphnia magna Acute Immobilization Test (Adapted from OECD Guideline 202)
-
Objective: To determine the acute toxicity of CPPD to the freshwater invertebrate Daphnia magna.
-
Methodology:
-
Expose young daphnids (<24 hours old) to a series of CPPD concentrations.
-
Maintain the test for 48 hours under controlled conditions.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours.
-
Calculate the EC50 (the concentration causing 50% immobilization).
-
Analytical Methodology: LC-MS/MS
A robust analytical method is crucial for accurately quantifying CPPD and its transformation products in complex environmental matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.
-
Sample Preparation:
-
Water: Solid-phase extraction (SPE) is commonly used to concentrate the analytes and remove interfering matrix components.
-
Soil/Sediment: Pressurized liquid extraction (PLE) or ultrasonic extraction with an appropriate organic solvent, followed by SPE cleanup.
-
-
Chromatography: Reversed-phase HPLC with a C18 column is typically employed, using a gradient elution with a mobile phase of acetonitrile and water, often with a formic acid modifier.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for PPDs. Detection is performed using multiple reaction monitoring (MRM) for optimal sensitivity and specificity.
Caption: Analytical Workflow for CPPD Analysis.
Conclusion and Future Research Directives
This compound (CPPD) is an industrially significant chemical with a developing environmental profile. While recent research has shed light on its degradation via hydrolysis and photolysis, substantial data gaps remain concerning its biodegradation, environmental mobility, bioaccumulation potential, and specific ecotoxicity. The potential for the formation of toxic quinone-like transformation products, although perhaps less likely via ozonation than for other PPDs, cannot be discounted and warrants thorough investigation.
For researchers, scientists, and drug development professionals encountering this molecule, it is imperative to recognize these uncertainties. Future research should prioritize:
-
Quantitative Environmental Fate Studies: Measuring the biodegradation rates, soil sorption coefficient (Koc), and bioconcentration factor (BCF) of CPPD.
-
Ecotoxicity Testing: Determining the acute and chronic toxicity of CPPD to a range of aquatic organisms (algae, invertebrates, and fish) to establish reliable toxicity endpoints (EC50, LC50, NOEC).
-
Transformation Product Identification and Toxicity: Elucidating the full range of degradation products from all relevant pathways and assessing their individual toxicities.
-
Development of Advanced Analytical Methods: Validating sensitive and specific analytical methods for the routine monitoring of CPPD and its key transformation products in various environmental matrices.
By systematically addressing these knowledge gaps, the scientific community can build a comprehensive understanding of the environmental risks associated with CPPD, paving the way for informed risk management and the development of safer, more sustainable alternatives.
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An In-depth Technical Guide to the Health and Safety of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
Preamble: A Scientist's Perspective on CPPD
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), also known as 6PPD, is a compound of significant industrial importance, primarily utilized as an antioxidant and antiozonant in the rubber industry to extend the durability of materials like tires.[1] For researchers and developers, its utility in material science is clear. However, understanding its health and safety profile is paramount for responsible innovation and ensuring the well-being of laboratory personnel. This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide a deeper, mechanistic understanding of the hazards associated with CPPD, explaining the causality behind safety protocols and highlighting the critical knowledge gaps that demand scientific inquiry. We will delve into the toxicology of the parent compound and, crucially, address the emerging concerns surrounding its environmental transformation product, 6PPD-quinone, a compound of significant ecotoxicological concern.[2][3]
Chemical and Physical Identity
A foundational aspect of safe handling is understanding the basic physical and chemical properties of a substance. These properties influence its behavior in a laboratory setting, from storage considerations to potential exposure routes.
| Property | Value | Source |
| CAS Number | 101-87-1 | [4][5] |
| Molecular Formula | C₁₈H₂₂N₂ | [5][6] |
| Molecular Weight | 266.38 g/mol | [6][7] |
| Appearance | Purple powder/solid | [8][9] |
| Melting Point | 118-119 °C | [5] |
| Boiling Point | ~399.6 °C (estimate) | [5] |
| Solubility | Slightly soluble in water; soluble in toluene and acetone. | [8] |
| Vapor Pressure | 6.0 x 10⁻⁸ mmHg at 25°C | [9] |
This data provides insight into CPPD's low volatility at room temperature, suggesting that inhalation risk from vapor is low, but dust inhalation is a primary concern. Its solubility profile dictates appropriate solvents for experimental work and cleaning.
Hazard Identification and Classification
CPPD is classified under the Globally Harmonized System (GHS) with specific health and environmental warnings. Understanding these classifications is the first step in implementing appropriate safety controls.[10][11]
-
H317 - May cause an allergic skin reaction: This indicates that CPPD is a skin sensitizer. Initial exposures may not cause a reaction, but subsequent contact can trigger an allergic response (contact dermatitis).[8][10] The mechanism involves the compound acting as a hapten, binding to skin proteins and eliciting an immune response.[7]
-
H319 - Causes serious eye irritation: Direct contact with the eyes can cause significant irritation, redness, and pain.[6][10]
-
H411 / H410 - Toxic / Very toxic to aquatic life with long lasting effects: This is a critical environmental hazard. Spills or improper disposal can lead to significant, persistent harm to aquatic ecosystems.[6][8][10]
Caption: GHS Hazard Profile for CPPD.
Toxicological Profile: The Parent Compound and Its Transformation
The toxicological assessment of CPPD is a tale of two molecules: the parent compound itself and its highly reactive ozonation product, 6PPD-quinone (CPPDQ).
This compound (CPPD)
The available data on CPPD primarily points towards acute and topical effects. There are significant knowledge gaps regarding its chronic systemic effects.
| Endpoint | Observation | Species | Source |
| Acute Oral Toxicity (LD50) | 2000 mg/kg | Rat | [10][12] |
| Acute Dermal Toxicity | Harmful in contact with skin (Category 4) | Not Specified | [6] |
| Acute Inhalation Toxicity | Harmful if inhaled (Category 4) | Not Specified | [6] |
| Skin Irritation/Sensitization | Causes skin irritation and may cause an allergic skin reaction. | Not Specified | [4][6] |
| Eye Irritation | Causes serious eye irritation. | Not Specified | [6][10] |
| Germ Cell Mutagenicity | No information available. | - | [10][12] |
| Carcinogenicity | No information available. | - | [10][12] |
| Reproductive Toxicity | No information available. | - | [10] |
Expert Insight: The LD50 value of 2000 mg/kg suggests moderate acute toxicity if ingested.[8] However, the primary risk in a laboratory setting is not acute poisoning but sensitization. The "No information available" status for mutagenicity and carcinogenicity does not imply safety; it signifies a lack of data. Therefore, a precautionary principle must be applied, treating the compound as potentially hazardous with respect to these endpoints.
The 6PPD-Quinone (CPPDQ) Transformation: A Critical Concern
CPPD is designed to react with ozone to protect rubber. This reaction transforms it into 6PPD-quinone (CPPDQ), a derivative that has been identified as a potent environmental toxicant.[2][3] While the focus has been on its extreme toxicity to certain fish species like coho salmon, the implications for human health are an area of active and urgent research.[3][13]
-
Formation: CPPD + O₃ (Ozone) → 6PPD-quinone + other byproducts.[2]
-
Environmental Impact: 6PPDQ leaches from tires into stormwater runoff and is acutely toxic to some aquatic species.[3]
-
Human Health: The human health effects of 6PPDQ are not well understood.[14] However, its presence has been detected in human urine, blood, and breast milk, confirming human exposure.[13][14] Animal studies suggest potential for toxicity, warranting further investigation.[14]
Causality: The very chemical property that makes CPPD an effective antiozonant—its reactivity with ozone—is the direct cause of the formation of its more toxic derivative. This underscores the importance of considering the entire lifecycle of a chemical, including its transformation products.
Caption: Transformation of CPPD to toxic 6PPD-Quinone.
Exposure Control and Personal Protection
Given the known hazards, a multi-layered approach to exposure control is mandatory. This follows the hierarchy of controls, prioritizing engineering controls over personal protective equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of solid CPPD or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA standards.[15][16]
-
Hand Protection: Wear impervious gloves. Butyl rubber or nitrile gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the material.[10][16]
-
Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be worn.[6][15]
-
Respiratory Protection: Not typically required if work is conducted within a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges must be used.[6][16]
Experimental Protocols: A Framework for Safety
The following protocols are designed as self-validating systems for safe laboratory practice.
Protocol: Laboratory Risk Assessment for CPPD
This protocol ensures that hazards are identified and controlled before an experiment begins.
Step 1: Hazard Identification.
-
Identify primary hazards: Skin sensitizer, eye irritant, aquatic toxicant. Note data gaps for carcinogenicity/mutagenicity.
Step 2: Exposure Assessment.
-
Evaluate the experimental procedure: How much CPPD will be used? Will it be a solid or in solution? What is the duration of the task?
-
Identify potential exposure routes: Dermal contact during weighing, inhalation of dust, eye contact from splashes.
Step 3: Control Measures Selection.
-
Based on the assessment, select appropriate controls.
-
Default Engineering Control: Chemical fume hood.
-
Default PPE: Safety goggles, nitrile/butyl gloves, lab coat.
-
Step 4: Emergency Preparedness.
-
Confirm the location and functionality of the nearest safety shower and eyewash station.[15]
-
Ensure a spill kit appropriate for solid chemicals is readily available.
Step 5: Documentation.
-
Document the risk assessment. This record validates that a systematic safety review was performed.
Caption: Workflow for CPPD Risk Assessment.
Protocol: Emergency Procedures
Immediate and correct action is critical in the event of an exposure or spill.
In Case of Skin Contact:
-
Immediately wash the affected area with plenty of soap and water.[6]
-
Remove contaminated clothing.[15]
-
If skin irritation or a rash occurs, seek medical attention.[10]
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[6][10]
-
Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
Seek immediate medical attention from an ophthalmologist.[15][17]
In Case of Inhalation:
-
Move the person to fresh air.[6]
-
If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[15]
-
Seek immediate medical attention.[17]
In Case of Ingestion:
-
Rinse mouth with water. Do NOT induce vomiting.[10]
-
Never give anything by mouth to an unconscious person.[10]
-
Call a physician or poison control center immediately.[6]
In Case of a Spill:
-
Evacuate non-essential personnel from the area.[10]
-
Wear appropriate PPE, including respiratory protection if necessary.[6]
-
Prevent the spill from entering drains or waterways.[15][16]
-
Carefully sweep or scoop up the solid material, placing it into a labeled, sealed container for hazardous waste disposal.[6]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[6]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents and sources of ignition.[6][16]
-
Disposal: Dispose of waste material in accordance with federal, state, and local environmental regulations. This material should not be disposed of in standard trash or poured down the drain due to its high aquatic toxicity.[6][15]
Conclusion: A Commitment to Safety and Scientific Integrity
This compound is a valuable compound for materials science, but its handling demands a rigorous and informed approach to safety. The primary risks to laboratory personnel are skin sensitization and eye irritation. However, the broader scientific context—including significant data gaps in chronic toxicity and the known severe ecotoxicity of its transformation product, 6PPD-quinone—calls for a high degree of caution. By implementing robust engineering controls, using appropriate PPE, and adhering to systematic safety protocols, researchers can mitigate risks, protect themselves and the environment, and uphold the principles of responsible scientific conduct.
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An In-depth Technical Guide to N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CAS 101-87-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), a substituted p-phenylenediamine derivative, is a chemical of significant industrial importance, primarily utilized as a potent antidegradant in the rubber industry.[1] This technical guide provides a comprehensive overview of CPPD, encompassing its chemical and physical properties, synthesis, multifaceted mechanism of action as an antioxidant and antiozonant, and its applications. Furthermore, this document delves into the analytical methodologies for its characterization, its toxicological profile with an emphasis on its role as a skin sensitizer, and its environmental fate. The information presented herein is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development and material science, facilitating a deeper understanding of this compound's chemistry and biological interactions.
Chemical and Physical Properties
This compound, also known as CPPD or by its trade names such as Flexzone 6H and Vulkacit 4010, is a dark brown to very dark brown solid at room temperature.[2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 101-87-1 | [4] |
| Molecular Formula | C₁₈H₂₂N₂ | [4] |
| Molecular Weight | 266.38 g/mol | [4] |
| Melting Point | 118-119 °C | [2] |
| Boiling Point | ~399.58 °C (rough estimate) | [2] |
| Density | ~0.9274 g/cm³ (rough estimate) | [2] |
| Appearance | Dark Brown to Very Dark Brown Solid | [2] |
| Solubility | Slightly soluble in chloroform and methanol. | [2] |
| pKa | 6.40 ± 0.20 (Predicted) | [2] |
Synthesis of this compound
A common and effective method for the synthesis of CPPD is through the reductive amination of 4-aminodiphenylamine with cyclohexanone.[1] Another documented method involves the reaction of N-phenylquinoneimine with cyclohexylamine.[5]
Synthesis via N-phenylquinoneimine and Cyclohexylamine
A detailed experimental protocol for the synthesis of CPPD from N-phenylquinoneimine and cyclohexylamine is as follows:
Experimental Protocol:
-
Charging the Reactor: Into a 500 ml three-neck flask equipped with a thermometer, stirrer, Dean-Stark trap, and condenser, charge 18.4 grams of N-phenylquinoneimine, 150 ml of toluene, and 19.9 grams of cyclohexylamine.[5]
-
Catalyst Addition: Add 5 drops of methanesulfonic acid to the reaction mixture.[5]
-
Reaction Execution: Heat the reaction mixture to 110°C and maintain this temperature. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.[5]
-
Work-up and Isolation: Once the reaction is complete (i.e., no more water is collected), the toluene is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield this compound.
Caption: Synthesis of CPPD from N-phenylquinoneimine and cyclohexylamine.
Mechanism of Action: Antioxidant and Antiozonant Properties
CPPD's primary industrial application stems from its ability to protect rubber and other polymeric materials from degradation caused by oxidation and ozonolysis.[1] This protective action is a result of its multifaceted mechanism, which involves scavenging of free radicals and reacting with ozone.[1]
Antioxidant Mechanism
The antioxidant activity of CPPD is attributed to its ability to donate a hydrogen atom from its secondary amine groups to chain-propagating peroxy radicals (ROO•). This process terminates the radical chain reaction of autoxidation, converting the reactive peroxy radicals into less reactive hydroperoxides (ROOH) and forming a stable CPPD radical that does not propagate the chain reaction.
Caption: Antioxidant mechanism of CPPD via hydrogen atom donation.
Antiozonant Mechanism
The antiozonant action of CPPD is more complex and involves a combination of scavenging ozone and forming a protective film on the rubber surface. CPPD can directly react with ozone, preventing it from attacking the double bonds in the polymer chains of the rubber.[1] This reaction leads to the formation of various oxidation products, including the corresponding N-Cyclohexyl-N'-phenyl-p-benzoquinonediimine (CPPD-Q).[1] While CPPD is effective, some studies suggest it has a lower reactivity with ozone compared to other p-phenylenediamines like 6PPD.[1]
Caption: Antiozonant mechanism of CPPD protecting a polymer chain from ozone.
Applications
The primary application of CPPD is as an antidegradant in the rubber industry.[6] It is incorporated into various rubber products, including:
-
Tires
-
Hoses
-
Belts
-
Seals[1]
CPPD is also used in the preparation of degradable sealants.[4]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of CPPD is reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Experimental Protocol for HPLC Analysis:
-
Column: Newcrom R1 HPLC column or a similar reverse-phase column.[7]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For mass spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.[7]
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: Dissolve the sample containing CPPD in a suitable solvent, such as methanol or acetonitrile, and filter before injection.
-
Analysis: Inject the sample onto the HPLC system and elute with the mobile phase. The retention time of the CPPD peak is used for identification, and the peak area is used for quantification against a standard curve.
Caption: General workflow for the HPLC analysis of CPPD.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The NIST WebBook provides reference IR spectra for CPPD.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are available in various chemical databases and literature.[9]
-
Mass Spectrometry (MS): The molecular weight of CPPD (266.38 g/mol ) can be confirmed by mass spectrometry.[4]
Toxicological Profile and Safety
CPPD is recognized as a skin sensitizer and allergen.[2][3] It can cause an allergic skin reaction.[10] The physiologic effect is mediated through increased histamine release and cell-mediated immunity.[2] Sensitivity to CPPD can be identified through a clinical patch test.[2]
| Toxicological Endpoint | Observation | Species | Reference |
| Acute Oral Toxicity (LD50) | 2000 mg/kg | Rat | [11][12] |
| Skin Irritation | Potential Irritant | Not Specified | [11] |
| Skin Sensitization | Potential Sensitizer | Not Specified | [11] |
| Germ Cell Mutagenicity | No information available | - | [11] |
| Carcinogenicity | No information available | - | [11] |
Safety Precautions:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[10]
-
Contaminated work clothing should not be allowed out of the workplace.[10]
-
In case of skin contact, wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[10]
Environmental Fate
As a widely used industrial chemical, the environmental fate of CPPD is a subject of interest. p-Phenylenediamine derivatives can be released into the environment and undergo transformation.[1] CPPD is classified as toxic to aquatic life with long-lasting effects.[10] Further research is ongoing to fully understand its degradation pathways and the potential toxicity of its transformation products, such as CPPD-quinone.[13]
Experimental Protocols for Activity Assessment
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).[14]
-
Sample Preparation: Prepare a series of dilutions of CPPD in methanol.
-
Reaction: In a 96-well plate or cuvettes, mix a volume of the CPPD solution with the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[14]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[14]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
ABTS Radical Scavenging Assay
This is another widely used assay to determine antioxidant capacity.
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and potassium persulfate in water. Mix the two solutions and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).[13]
-
Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of approximately 0.700 at 734 nm.[13]
-
Sample Preparation: Prepare a series of dilutions of CPPD in a suitable solvent.
-
Reaction: Add a small volume of the CPPD solution to the ABTS•+ working solution.
-
Measurement: Measure the decrease in absorbance at 734 nm after a set time (e.g., 30 minutes).[13]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve of Trolox, a water-soluble vitamin E analog.[13]
Conclusion
This compound is a compound with significant industrial utility, primarily driven by its effective antioxidant and antiozonant properties. This guide has provided a detailed technical overview of its chemical characteristics, synthesis, mechanisms of action, and applications. The provided experimental protocols for synthesis, analysis, and activity assessment offer practical guidance for researchers. A thorough understanding of its toxicological profile, particularly its skin sensitization potential, and its environmental impact is crucial for its safe handling and sustainable use. Further research into its detailed degradation pathways and the biological activities of its metabolites will continue to be an important area of investigation.
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An In-depth Technical Guide to the Potential Metabolites of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Context of CPPD in Industry and Environmental Health
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), a member of the p-phenylenediamine (PPD) class of antioxidants, is a critical chemical additive in the rubber industry.[1][2] Its primary function is to protect vulcanized rubber products, such as tires, from degradation by atmospheric ozone and oxidative stress, thereby enhancing their durability and safety.[2] While essential for material stability, the widespread use of CPPD and related PPDs has led to their dispersal into the environment.
Recent scientific focus has intensified on the biotransformation of PPDs, largely driven by the discovery that a transformation product of a related compound, 6PPD, is acutely toxic to certain aquatic species.[3] This has raised significant concerns about the potential for CPPD to form structurally similar and potentially toxic metabolites. The detection of both CPPD and its quinone derivative (CPPDQ) in human urine confirms that human exposure and subsequent metabolic processing are occurring, making a thorough understanding of its metabolic fate essential for comprehensive risk assessment.[1][4]
This guide provides an in-depth technical overview of the known and predicted metabolic pathways of CPPD, detailed analytical methodologies for metabolite identification, and a discussion of the toxicological implications, drawing parallels from the extensively studied analogue, 6PPD, where necessary.
Part 1: Metabolic Pathways of CPPD
The metabolism of xenobiotics like CPPD is typically biphasic, involving Phase I (functionalization) and Phase II (conjugation) reactions to increase water solubility and facilitate excretion. Based on the chemical structure of CPPD and extensive data from related PPDs, two primary metabolic pathways are of principal concern: oxidation and hydrolysis.
Phase I Metabolism: The Critical Oxidation to CPPD-Quinone
The most significant metabolic transformation of CPPD is the oxidation of the p-phenylenediamine core to its corresponding quinone derivative, 2-(cyclohexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione (CPPDQ).[1][5][6]
Causality of the Experimental Model: In vitro studies using liver microsomes are the gold standard for investigating Phase I metabolism. Microsomes contain a high concentration of Cytochrome P450 (CYP450) enzymes, the primary enzymatic system responsible for the oxidative metabolism of most drugs and xenobiotics. By incubating CPPD with liver microsomes (e.g., human, rat) and a necessary cofactor system (NADPH), we can effectively simulate hepatic oxidative metabolism. The structural similarity to 6PPD, whose oxidation to 6PPD-quinone is known to be mediated by CYP450 enzymes, strongly suggests a similar mechanism for CPPD.
Predicted Metabolic Pathway:
-
Parent Compound (CPPD): The substrate for enzymatic attack.
-
Oxidation: The CYP450 enzyme system, likely isoforms such as CYP1A2, 3A4, and 2C19 which are involved in 6PPD-quinone metabolism, catalyzes the oxidation of the p-phenylenediamine ring.[7] This is predicted to be a multi-step process.
-
Formation of Quinoneimine Intermediate (Predicted): A likely, but unstable, intermediate.
-
Formation of CPPD-Quinone (CPPDQ): The stable, readily detectable, and toxicologically relevant metabolite.[5][6]
Further oxidative modifications, such as hydroxylation on the cyclohexyl or phenyl rings, are also plausible Phase I reactions, creating additional metabolites that can subsequently undergo Phase II conjugation.
Caption: Predicted metabolic pathways for CPPD, highlighting Phase I oxidation and hydroxylation.
Hydrolytic Cleavage
Recent research has demonstrated that PPDs, including CPPD, can undergo hydrolysis, cleaving one of the C-N bonds on the central phenylenediamine ring.[8] This pathway represents an alternative degradation route that can compete with oxidation.
Mechanism: The hydrolysis of the aromatic C–N bond is thought to involve the transfer of a proton from water to the nitrogen atom and the bonding of the remaining hydroxyl group to the carbon atom.[8] Predictive models and experimental data for CPPD indicate that the C-N bond involving the nitrogen with the highest proton affinity is the most likely to be cleaved.[8] This results in the formation of smaller, more polar molecules that can be more easily excreted.
Part 2: Analytical Workflow for Metabolite Identification
A robust, validated analytical methodology is paramount for the accurate identification and quantification of CPPD and its metabolites from complex biological or environmental matrices. The workflow described here is a self-validating system based on established principles for trace-level analysis, adapted for CPPD from proven methods for 6PPD/6PPDQ.[9][10]
Core Principle: The combination of liquid chromatography (LC) for physical separation and tandem mass spectrometry (MS/MS) for sensitive and specific detection provides the highest degree of confidence in analyte identification. The use of isotopically labeled internal standards is crucial for trustworthy quantification, as it corrects for matrix effects and variations in sample preparation and instrument response.
Experimental Protocol: LC-MS/MS Analysis of CPPD Metabolites
1. Sample Preparation (Extraction and Clean-up)
-
Rationale: The goal is to isolate the analytes of interest from the complex sample matrix (e.g., urine, plasma, water) which contains interfering substances (salts, proteins, lipids). The choice of extraction technique depends on the matrix.
-
Methodology (for Aqueous Samples like Urine or Surface Water):
-
Internal Standard Spiking: Fortify the sample (e.g., 250 mL water or 1 mL urine) with a known concentration of an isotopically labeled internal standard (e.g., ¹³C₆-CPPDQ or D₅-CPPDQ, if available). This is a critical self-validating step; the recovery of this standard provides a direct measure of method efficiency for each sample.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a polymeric sorbent like Oasis HLB) with methanol followed by reagent water. The sorbent is chosen for its ability to retain moderately polar to nonpolar compounds like CPPD and CPPDQ.
-
Load the sample onto the cartridge. The analytes will adsorb to the sorbent while salts and highly polar interferences pass through.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove remaining interferences.
-
Elute the analytes with a strong organic solvent (e.g., acetonitrile or methanol).
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 1 mL) of the initial mobile phase. This step concentrates the analytes to improve detection limits.
-
2. Chromatographic Separation (UPLC/HPLC)
-
Rationale: To separate CPPD, CPPDQ, and other potential metabolites from each other and from co-extracted matrix components before they enter the mass spectrometer. This reduces ion suppression and allows for unambiguous identification.
-
Methodology:
-
Column: Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, <2 µm particle size). This stationary phase provides excellent retention and separation for the target analytes.
-
Mobile Phase: Employ a gradient elution using:
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium fluoride) to improve ionization efficiency and peak shape.[10]
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient: Start with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the analytes in order of increasing hydrophobicity.
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample extract.
-
3. Detection (Tandem Mass Spectrometry - MS/MS)
-
Rationale: To provide highly sensitive and selective detection. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.
-
Methodology:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode, as the nitrogen atoms in CPPD and its metabolites are readily protonated.
-
MRM Transitions:
-
For each analyte, determine the precursor ion (the protonated molecule, [M+H]⁺).
-
In the first quadrupole (Q1), select this precursor ion.
-
In the second quadrupole (collision cell, Q2), fragment the precursor ion using an inert gas (e.g., argon).
-
In the third quadrupole (Q3), select for specific, stable product ions.
-
Monitoring at least two product ion transitions for each analyte provides a high degree of specificity and confirms its identity. For example:
-
CPPD (C₁₈H₂₂N₂): [M+H]⁺ = 267.2 → Product Ion 1, Product Ion 2
-
CPPDQ (C₁₈H₂₀N₂O₂): [M+H]⁺ = 297.2 → Product Ion 1, Product Ion 2
-
-
-
Quantification: Create a calibration curve using standards of known concentrations. Quantify the analyte in the sample by comparing its peak area ratio relative to the internal standard against the calibration curve.
-
Sources
- 1. Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. epa.gov [epa.gov]
- 4. Occurrence of p-phenylenediamine antioxidants in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. In Vitro and In Vivo Biotransformation Profiling of 6PPD-Quinone toward Their Detection in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Application of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) as a Rubber Antiozonant
Abstract
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), also known as 4010NA or Flexzone 6H, is a high-performance antidegradant extensively used in the rubber industry.[1][2][3] Its primary function is to protect vulcanized rubber from degradation initiated by atmospheric ozone and oxygen, thereby significantly extending the service life of products such as tires, belts, and hoses.[1][4][5] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and application of CPPD. A detailed, field-proven protocol for the synthesis of CPPD via reductive amination of 4-aminodiphenylamine (4-ADPA) and cyclohexanone is presented, along with methods for purification and characterization. This document is intended for researchers, chemists, and process development professionals in the fields of polymer chemistry and material science.
Introduction: The Imperative for Rubber Protection
Elastomeric materials, particularly those based on natural rubber (NR) and synthetic rubbers like styrene-butadiene rubber (SBR), are susceptible to degradation from environmental factors.[1] Ozone (O₃), a common atmospheric pollutant, is particularly aggressive, attacking the carbon-carbon double bonds in the polymer backbone. This attack leads to chain scission, resulting in the formation of cracks on the rubber surface, a phenomenon known as "ozone cracking." This degradation compromises the mechanical integrity and safety of rubber products.[6]
P-phenylenediamine (PPD) derivatives are a class of chemical additives known as antidegradants, which provide protection against oxidation and ozonation.[1][7] CPPD is a prominent member of this class, valued for its potent antiozonant and antioxidant properties, as well as its excellent resistance to fatigue and flex-cracking.[8]
Mechanism of Action: How CPPD Protects Rubber
The protective action of CPPD is a multi-faceted process involving both chemical and physical mechanisms.[1]
-
Kinetic Scavenging: CPPD is highly reactive towards ozone.[9] It preferentially migrates, or "blooms," to the surface of the rubber.[7] At the surface, it reacts with ozone at a much faster rate than the rubber polymer, effectively neutralizing the ozone before it can damage the elastomer chains.[9][10]
-
Protective Film Formation: The reaction products of CPPD and ozone form a stable, impermeable film on the rubber surface.[9] This film acts as a physical barrier, preventing further ozone from reaching and attacking the polymer.[9]
-
Radical Scavenging: As an antioxidant, CPPD can also interrupt the free-radical chain reactions that lead to oxidative degradation, which is often initiated by heat and mechanical stress.[1]
It is important to note that in the process of protecting the rubber, CPPD is consumed and transformed.[7] One of its major transformation products, 6PPD-Quinone, formed upon reaction with ozone, has been identified as an environmental contaminant with high toxicity to certain aquatic species.[6][7][11][12] This underscores the importance of ongoing research into alternative, more environmentally benign antidegradants.[6]
Synthesis of this compound (CPPD)
The most common and industrially viable route for synthesizing CPPD is the direct reductive amination of 4-aminodiphenylamine (4-ADPA) with cyclohexanone.[13] This one-pot reaction is efficient and involves the formation of an imine intermediate which is then reduced in-situ to the final secondary amine product.[14]
Synthesis Overview
The overall reaction proceeds as follows: 4-ADPA reacts with cyclohexanone to form an imine (a Schiff base), which is subsequently hydrogenated to yield CPPD. A catalyst, typically a noble metal such as platinum or palladium, is used for the hydrogenation step.
Caption: General workflow for CPPD synthesis via reductive amination.
Materials and Reagents
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Typical Supplier |
| 4-Aminodiphenylamine (4-ADPA) | ≥98% | 184.24 | Sigma-Aldrich, TCI |
| Cyclohexanone | ≥99% | 98.14 | Alfa Aesar, Fisher Sci |
| Platinum on Carbon (Pt/C) | 5% Pt, dry | - | Johnson Matthey, Strem |
| Toluene | Anhydrous, ≥99.8% | 92.14 | VWR, Merck |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | 2.02 | Airgas, Linde |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | 142.04 | Fisher Scientific |
| Ethanol | Reagent Grade, 95% | 46.07 | VWR |
Detailed Synthesis Protocol
Safety First: This procedure involves flammable solvents, high-pressure hydrogen gas, and potentially hazardous chemicals. It must be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves, is mandatory.[15][16]
-
Reactor Setup: Equip a high-pressure autoclave reactor with a mechanical stirrer, gas inlet/outlet, thermocouple, and pressure gauge. Ensure the reactor is clean, dry, and has been leak-tested.
-
Charging Reactants: To the reactor, add 4-aminodiphenylamine (1.0 eq, e.g., 184.2 g), cyclohexanone (1.1 eq, e.g., 108.1 g), and toluene as the solvent (approx. 3 mL per gram of 4-ADPA).
-
Catalyst Addition: Carefully add the 5% Platinum on Carbon catalyst (Pt/C). A typical catalyst loading is 0.5-1.0% by weight relative to the 4-ADPA.
-
Inerting the System: Seal the reactor. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere and introduce the reactant gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-15 bar). Begin stirring and heat the reactor to the target temperature (e.g., 120-140 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is typically complete when hydrogen consumption ceases (usually within 4-8 hours).
-
Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature (< 30 °C). Carefully vent the excess hydrogen pressure in the fume hood. Purge the reactor with nitrogen gas.
-
Catalyst Filtration: Open the reactor and dilute the reaction mixture with additional toluene. Filter the mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with toluene to ensure complete product recovery.
-
Solvent Removal: Combine the filtrate and washings. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude CPPD product, which is typically a dark, viscous oil or a low-melting solid.[17]
Reaction Mechanism
The reductive amination process occurs in two main stages within the same pot.[14]
Caption: Key stages in the reductive amination mechanism.
-
Imine Formation: The nucleophilic primary amine of 4-ADPA attacks the electrophilic carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate.[14] Under slightly acidic conditions (which can be autocatalytic or promoted by an acid), the hydroxyl group of the hemiaminal is protonated and eliminated as a water molecule, forming a resonance-stabilized iminium ion. Subsequent deprotonation yields the neutral imine.[14]
-
Reduction: The imine intermediate is then reduced. In catalytic hydrogenation, hydrogen gas adsorbs onto the surface of the platinum catalyst and adds across the C=N double bond of the imine to form the final CPPD product.[14]
Purification and Quality Control
The crude CPPD must be purified and analyzed to ensure it meets the stringent quality standards required for rubber applications.
Purification Protocol: Recrystallization
-
Dissolve the crude CPPD product in a minimal amount of hot ethanol (or a similar suitable solvent like isopropanol).
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified CPPD crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove residual impurities.
-
Dry the purified product under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight. The purified product should be a solid with a melting point around 118-119 °C.[17]
Analytical Validation
A self-validating protocol requires rigorous analytical checks to confirm product identity and purity.
| Analysis Technique | Parameter | Expected Result |
| Melting Point | Melting Range | 118-119 °C[17] |
| HPLC | Purity Assay | ≥ 97% |
| FTIR Spectroscopy | Characteristic Peaks | N-H stretch (secondary amine, ~3380 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹), Aliphatic C-H stretch (~2930, 2850 cm⁻¹), Aromatic C=C bend (~1600, 1510 cm⁻¹) |
| GC-MS | Mass-to-Charge (m/z) | Molecular Ion [M]⁺ at m/z = 266.38 |
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Prepare a standard solution of CPPD of known concentration. Prepare a sample solution of the synthesized product. Inject both and compare retention times and peak areas to determine purity.
Safety and Handling
-
Hazards: CPPD may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[2][15] It may be harmful if swallowed, inhaled, or in contact with skin.[16]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[16] Handle in a chemical fume hood to avoid inhalation of dust or vapors.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from air and moisture to prevent degradation.[1]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations.[15] Avoid release to the environment.[16]
Conclusion
The synthesis of this compound via reductive amination is a robust and scalable method for producing a critical antidegradant for the rubber industry. The protocol detailed in this guide provides a reliable pathway for obtaining high-purity CPPD. Proper execution of the synthesis, purification, and quality control steps is essential for ensuring the final product delivers the required protective performance in demanding rubber applications. As environmental scrutiny of PPD derivatives increases, continued research and development in this area are vital for creating next-generation antidegradants that balance performance with environmental stewardship.
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SAFETY DATA SHEET - this compound. (n.d.). Sinfoo. Retrieved January 5, 2026, from [Link]
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Lane, R. F., et al. (2024). Tire-derived contaminants 6PPD and 6PPD-Q: Analysis, sample handling, and reconnaissance of United States stream exposures. Chemosphere. Retrieved January 5, 2026, from [Link]
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Saving coho salmon: Alternatives for 6PPD in tire manufacturing. (2021). Berkeley Center for Green Chemistry. Retrieved January 5, 2026, from [Link]
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Červený, L., et al. (2018). THE STORY OF 4-AMINODIPHENYLAMINE. ResearchGate. Retrieved January 5, 2026, from [Link]
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Wang, L., et al. (2023). Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. ACS Environmental Science & Technology. Retrieved January 5, 2026, from [Link]
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New Analytical Method for Analysis of 6PPD-Q. (2025, February 26). ALS Global. Retrieved January 5, 2026, from [Link]
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Termini, J. T., et al. (2023). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. ACS Chemical Research in Toxicology. Retrieved January 5, 2026, from [Link]
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6PPD Antioxidant for Tyres | High-Quality Rubber Chemicals. (2025, August 27). Arihant Reclamation Pvt. Ltd. Retrieved January 5, 2026, from [Link]
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The Crucial Role of 6PPD Antioxidants in Modern Tire Manufacturing. (2026, January 3). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]
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N-PHENYL-N'-CYCLOHEXYL-P-PHENYLENEDIAMINE | 101-87-1. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]
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This compound. (n.d.). Hangzhou ICH Biofarm Co., Ltd. Retrieved January 5, 2026, from [Link]
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Comprehensive Overview of 6PPD | Rubber Antioxidant Types in 2024. (2024, January 9). Wellt Chemicals. Retrieved January 5, 2026, from [Link]
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Quantitation of Toxic Tire Degradant 6PPD-Quinone in Surface Water. (2021). Agilent. Retrieved January 5, 2026, from [Link]
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Light-Driven Release of 6PPD and Formation of 6PPD-Q from Tire and Road Wear Particles: Mechanisms and Cytotoxicity. (2023). ResearchGate. Retrieved January 5, 2026, from [Link]
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6PPD Quinone Analysis. (n.d.). Caltest Analytical Laboratory. Retrieved January 5, 2026, from [Link]
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Reductive amination. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
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6PPD and Tire Manufacturing 2021. (2021). U.S. Tire Manufacturers Association. Retrieved January 5, 2026, from [Link]
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End-of-life tire decontamination from 6PPD and upcycling. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
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Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Retrieved January 5, 2026, from [Link]
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Horváth, D., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. Retrieved January 5, 2026, from [Link]
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N-Cyclohexyl-N-phenyl-4-phenylenediamine. (n.d.). Dormer Laboratories Inc. Retrieved January 5, 2026, from [Link]
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Application Notes and Protocols for N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) as a Polymer Antiozonant
Introduction: The Imperative of Polymer Protection Against Ozone Degradation
Polymers, particularly unsaturated elastomers like natural rubber (NR) and styrene-butadiene rubber (SBR), form the backbone of countless critical applications, from automotive tires to industrial hoses and seals.[1][2] However, their inherent chemical structure, characterized by carbon-carbon double bonds, renders them susceptible to degradation by atmospheric ozone.[1] This phenomenon, known as ozone cracking, leads to a catastrophic loss of mechanical integrity, compromising the performance, safety, and lifespan of rubber products.[3] To counteract this, antiozonants are incorporated into polymer formulations. Among these, N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) has emerged as a highly effective agent, offering robust protection against ozone-induced degradation.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the application of CPPD as a polymer antiozonant. We will delve into its mechanism of action, provide detailed protocols for its incorporation and evaluation, and present illustrative data to guide formulation development.
The Dual-Action Protective Mechanism of CPPD
The efficacy of CPPD as an antiozonant stems from a multi-faceted protective mechanism that involves both chemical and physical processes.[1] As a member of the p-phenylenediamine (PPD) class of antidegradants, CPPD functions as a potent free radical scavenger and ozone reactant.[1][2]
1. Sacrificial Scavenging of Ozone:
Ozone readily attacks the double bonds in polymer chains, initiating a series of reactions that lead to chain scission and the formation of cracks.[1] PPDs like CPPD are significantly more reactive with ozone than the polymer backbone.[1] When CPPD is present in a rubber compound, it preferentially reacts with ozone, effectively "scavenging" it before it can damage the polymer.[1] This sacrificial mechanism is the primary mode of antiozonant protection.
2. Formation of a Protective Film:
The reaction between CPPD and ozone results in the formation of various ozonized products. These byproducts, being more polar than the surrounding rubber matrix, have limited solubility and tend to bloom to the surface. There, they can form a protective film that acts as a physical barrier, further shielding the polymer from ozone attack.
3. Antioxidant Activity:
In addition to its antiozonant properties, CPPD also functions as a potent antioxidant.[1][4] Oxidative degradation, initiated by heat, UV radiation, or mechanical stress, proceeds through a free radical chain reaction. CPPD can donate a hydrogen atom to terminate these free radicals, thus inhibiting the oxidative aging process and preserving the mechanical properties of the polymer.
Illustrative Formulations for Evaluation
To effectively evaluate the performance of CPPD, it is essential to start with well-defined polymer formulations. The following tables provide typical formulations for natural rubber (NR) and styrene-butadiene rubber (SBR) compounds, which are commonly used in applications requiring ozone resistance.
Table 1: Illustrative Natural Rubber (NR) Formulation
| Ingredient | Parts per Hundred Rubber (phr) |
| Natural Rubber (SMR 20) | 100 |
| N330 Carbon Black | 50 |
| Zinc Oxide | 5 |
| Stearic Acid | 2 |
| This compound (CPPD) | 0 - 3 |
| N-tert-butyl-2-benzothiazolesulfenamide (TBBS) | 1 |
| Sulfur | 2 |
Table 2: Illustrative Styrene-Butadiene Rubber (SBR) Formulation
| Ingredient | Parts per Hundred Rubber (phr) |
| Styrene-Butadiene Rubber (SBR 1502) | 100 |
| N550 Carbon Black | 60 |
| Zinc Oxide | 3 |
| Stearic Acid | 1 |
| This compound (CPPD) | 0 - 3 |
| N-cyclohexyl-2-benzothiazolesulfenamide (CBS) | 1.2 |
| Sulfur | 1.8 |
Experimental Protocols
The following protocols provide a systematic approach to incorporating CPPD into rubber compounds and evaluating its performance as an antiozonant.
Protocol 1: Compounding and Curing
This protocol outlines the procedure for mixing the rubber compounds and preparing vulcanized test specimens.
1. Mastication:
-
Begin by masticating the raw polymer (NR or SBR) on a two-roll mill to reduce its viscosity and improve the dispersion of ingredients.
2. Ingredient Incorporation:
-
Add the ingredients in the following order, ensuring complete dispersion at each step:
-
Zinc Oxide and Stearic Acid
-
CPPD
-
Carbon Black
-
Accelerator (TBBS or CBS)
-
Sulfur
-
3. Homogenization:
-
Continue milling the compound until a homogenous mixture is achieved.
4. Curing:
-
Cure the compounded rubber in a compression molding press at a specified temperature and time to form vulcanized sheets. The optimal cure time is determined from rheometer data (see Protocol 2).
Sources
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
Abstract
This application note details a robust, specific, and accurate isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). CPPD is a crucial antioxidant primarily used in the rubber industry to prevent degradation from oxidation and flex-cracking.[1][2] Accurate quantification is paramount for quality control of raw materials, formulation analysis, and stability testing. The described method utilizes a C18 stationary phase with a simple acetonitrile and water mobile phase and UV detection. The protocol has been structured to meet the rigorous validation standards outlined by the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose in research and quality control environments.[3][4]
Introduction and Scientific Rationale
This compound (CPPD) belongs to the p-phenylenediamine (PPD) class of antiozonants and antioxidants. Its function is to intercept and neutralize radical species that would otherwise degrade the polymer backbone of rubber products. The concentration and purity of CPPD in formulations are critical variables that directly impact the performance, safety, and lifespan of the final product.
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this application due to its high resolution, sensitivity, and reproducibility.[5] Specifically, a reversed-phase method is optimal. CPPD is a moderately non-polar organic molecule, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[6][7] This method leverages the differential partitioning of the analyte between the two phases to achieve effective separation from impurities and potential degradants.
Physicochemical Properties of CPPD
Understanding the fundamental properties of CPPD is essential for rational method development, particularly for selecting appropriate solvents and chromatographic conditions.
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₂N₂ | [8][9][10] |
| Molecular Weight | 266.38 g/mol | [8][9][10] |
| Melting Point | 118-119 °C | [1][8] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][8] |
| logP (Octanol/Water) | 5.175 (Predicted) | [9] |
The high logP value indicates significant non-polar character, reinforcing the choice of a reversed-phase chromatographic approach.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the quantification of CPPD.
Instrumentation, Chemicals, and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
Class A volumetric flasks and pipettes.
-
pH meter.
-
Ultrasonic bath.
-
-
Chemicals and Reagents:
-
This compound Reference Standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Methanol (HPLC grade).
-
-
Chromatographic Column:
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A column with low silanol activity is recommended for better peak shape.[6]
-
Preparation of Solutions
2.2.1. Mobile Phase Preparation
-
Prepare the mobile phase by mixing Acetonitrile and Water in a ratio of 85:15 (v/v) .
-
Degas the solution for at least 15 minutes using an ultrasonic bath or an online degasser before use.
-
Causality: Acetonitrile is chosen for its low UV cutoff and strong elution strength for a non-polar compound like CPPD on a C18 column. The 85:15 ratio is selected to provide adequate retention and a reasonable run time.
2.2.2. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the CPPD reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of Methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Methanol and mix thoroughly.
-
Causality: Methanol is used as the diluent for the stock solution due to the slightly better solubility of CPPD compared to the mobile phase, ensuring complete dissolution.
2.2.3. Working Standard Solutions for Linearity
-
Prepare a series of working standard solutions (e.g., 20, 50, 80, 100, 120 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.
2.2.4. Sample Solution Preparation (Target Concentration: 100 µg/mL)
-
Accurately weigh a quantity of the sample powder equivalent to approximately 10 mg of CPPD into a 100 mL volumetric flask.
-
Add approximately 70 mL of Methanol and sonicate for 15 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with Methanol and mix well.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions
The following parameters should be set on the HPLC instrument:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
-
Causality: A detection wavelength of 240 nm is chosen based on published methods for similar phenylenediamine compounds, which show strong absorbance in this region.[11][12] It is recommended to confirm the absorbance maximum using a PDA detector scan of the CPPD standard. A column temperature of 30 °C ensures stable retention times and improved peak shape.
Analysis Workflow
The following diagram outlines the complete analytical workflow from preparation to final result.
Caption: Experimental workflow for CPPD quantification.
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the method is trustworthy and fit for purpose, a full validation must be performed according to ICH guidelines.[3][13]
System Suitability
Before any validation or sample analysis, the suitability of the chromatographic system must be confirmed.
Procedure:
-
Inject the 100 µg/mL working standard solution five times.
Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity (Stability-Indicating)
Specificity demonstrates that the analytical signal is solely from the analyte of interest. This is critically proven through forced degradation studies.[14]
Procedure:
-
Expose the CPPD sample solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed sample. Acceptance Criteria:
-
The peak for CPPD should be spectrally pure (as determined by a PDA detector).
-
There should be adequate resolution (Rs > 2.0) between the CPPD peak and any degradation product peaks.
Linearity
Procedure:
-
Inject the prepared working standard solutions (20 to 120 µg/mL) in triplicate.
-
Plot a graph of the mean peak area versus concentration. Acceptance Criteria:
-
The correlation coefficient (R²) of the linear regression should be ≥ 0.999.
Accuracy (Recovery)
Procedure:
-
Prepare a sample matrix (placebo) and spike it with the CPPD standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample. Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Procedure:
-
Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. Acceptance Criteria:
-
The % RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Procedure:
-
Determine based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve. Acceptance Criteria:
-
-
The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10.0%) and accuracy.
Robustness
Procedure:
-
Deliberately vary key method parameters one at a time and analyze the 100 µg/mL standard.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Mobile Phase Composition: ± 2% absolute Acetonitrile (e.g., 83:17 and 87:13 ACN:H₂O).
-
Column Temperature: ± 5 °C (25 °C and 35 °C). Acceptance Criteria:
-
-
System suitability parameters must be met under all varied conditions.
-
The change in peak area or retention time should be statistically insignificant.
Caption: Logical framework for HPLC method validation.
Conclusion
The RP-HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The protocol is straightforward, utilizing common reagents and a standard C18 column. By following the comprehensive validation procedure outlined, laboratories can ensure the method produces accurate, precise, and trustworthy data suitable for quality control, stability studies, and other research applications within the pharmaceutical and chemical industries.
References
-
N-Cyclohexyl-N'-phenyl-1,4-benzenediamine - Physico-chemical Properties. ChemBK. Available from: [Link]
-
Separation of N-Cyclohexyl-N'-phenyl-4-phenylenediamine on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
N-phenyl n'-cyclohexyl p-phenylene diamine. Cheméo. Available from: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]
-
Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. Available from: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
Method development and estimation of phenylenediamine in gastric contents, blood and urine. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]
-
HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. SIELC Technologies. Available from: [Link]
-
Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology. Available from: [Link]
-
Method Development and Estimation of Phenylenediamine in Gastric contents, Blood and Urine. ResearchGate. Available from: [Link]
-
Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available from: [Link]
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Application Notes & Protocols: N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) in Tire Manufacturing
Abstract: This document provides a comprehensive technical guide on the application of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD, CAS: 101-87-1) as a premier antidegradant in the manufacturing of tires. We will explore the fundamental mechanisms of oxidative and ozonolytic degradation in elastomeric compounds and detail how the specific chemical architecture of CPPD confers robust protection. This guide is designed for polymer chemists, materials scientists, and rubber compounding professionals, offering field-proven insights into formulation, evaluation, and performance optimization. Detailed, replicable protocols for standardized testing are provided to ensure a self-validating system for material qualification.
Introduction: The Imperative for Protection in Tire Elastomers
Tires represent one of the most demanding applications for elastomeric materials, subjected to a relentless barrage of degradative forces. The unsaturated polymer backbones of common tire rubbers, such as natural rubber (NR), polybutadiene rubber (BR), and styrene-butadiene rubber (SBR), are intrinsically vulnerable to attack by atmospheric oxygen and ozone.[1] This degradation manifests as a loss of critical physical properties, leading to surface cracking, reduced tensile strength, and decreased fatigue life, all of which compromise tire safety and longevity.[2][3]
Antidegradants are therefore indispensable components of a tire formulation. Among the most effective class of these protective agents are the p-phenylenediamines (PPDs). This guide focuses specifically on this compound (CPPD), a powerful antioxidant and antiozonant widely utilized in the industry.[4][5] We will elucidate the causality behind its protective mechanisms and provide the technical protocols necessary to quantify its performance benefits.
Physicochemical Properties and Mechanism of Action
The efficacy of an antidegradant is governed by its chemical reactivity and its physical behavior within the rubber matrix. CPPD is a solid, purple-to-brown powder with the properties summarized below.[6][7]
| Property | Value | Source(s) |
| Chemical Name | This compound | [7] |
| CAS Number | 101-87-1 | [7] |
| Molecular Formula | C₁₈H₂₂N₂ | [7] |
| Molecular Weight | 266.38 g/mol | [7] |
| Appearance | Purple to brown powder/granules | [6] |
| Melting Point | 118-119 °C | [6] |
The Dual-Protection Paradigm
PPDs, including CPPD, protect elastomers through a sophisticated, two-pronged approach: a chemical "scavenger" mechanism and a physical "barrier" mechanism.[8][9] This dual action is critical for withstanding both static and dynamic stresses encountered during a tire's service life.
-
Chemical Scavenging: PPDs possess a low ionization potential, making them significantly more reactive with ozone and oxygen-derived free radicals than the rubber polymer's double bonds.[8][10] CPPD intercepts these destructive species, effectively sacrificing itself to protect the polymer chains. This involves donating a hydrogen atom from its amine groups to neutralize peroxy radicals, terminating the auto-oxidative chain reaction.[4][11]
-
Protective Film Formation: The reaction products of CPPD with ozone are complex nitrogenous compounds that form a protective film on the rubber's surface.[8][12] This film acts as a physical barrier, shielding the underlying elastomer from further ozone attack.[8]
The logical flow of this dual-protection mechanism is illustrated below.
The Critical Role of Solubility and Blooming
For a PPD to be effective, it must migrate from the bulk of the rubber to the surface—a process known as "blooming". This is essential because ozone attack is a surface phenomenon.[9] Antidegradants are intentionally formulated to have limited solubility in the rubber matrix; they are added at a concentration (typically 1-4 phr) exceeding their solubility limit.[13] This supersaturation creates a chemical potential gradient that drives the slow, continuous migration of the PPD to the surface, replenishing the protective layer as it is consumed by ozone.[8]
The chemical structure of CPPD, with its bulky cyclohexyl and phenyl groups, governs its solubility and migration rate, providing a balance between long-term persistence in the compound and sufficient mobility to protect the surface.
Application in Tire Formulations: A Practical Approach
CPPD is particularly crucial in tire components subjected to high dynamic stress and environmental exposure, most notably the sidewall. The sidewall constantly flexes, which can accelerate crack formation and growth.
Model Sidewall Formulation
The following table provides a model formulation for a passenger car tire sidewall, illustrating the typical loading level of CPPD and its integration with other essential components.
| Ingredient | Function | Typical Loading (phr) |
| Natural Rubber (NR) | Primary Elastomer | 50 |
| Polybutadiene Rubber (BR) | Co-Elastomer (Flex/Wear) | 50 |
| N330 Carbon Black | Reinforcing Filler | 45 |
| Aromatic Oil | Processing Aid / Plasticizer | 10 |
| Zinc Oxide | Activator | 3 |
| Stearic Acid | Activator / Dispersant | 2 |
| CPPD (Antiozonant) | Antidegradant | 2.5 |
| Microcrystalline Wax | Antiozonant (Static) | 1.5 |
| TBBS (Sulfenamide) | Accelerator (Delayed Action) | 1.2 |
| Sulfur | Curing Agent | 1.5 |
Source: Synthesized from industry knowledge and formulation examples.[3][5][14]
Causality Behind Formulation Choices:
-
CPPD Dosage (2.5 phr): This level is above the solubility limit of CPPD in the NR/BR blend, ensuring a reservoir of antidegradant is available to bloom to the surface over the tire's lifespan.
-
Synergy with Wax (1.5 phr): Waxes protect against ozone under static conditions by forming an impermeable physical barrier.[15] However, during dynamic flexing, this brittle wax layer can fracture. This is where CPPD provides critical protection, scavenging ozone that penetrates the cracks in the wax film.[15] This synergistic relationship provides comprehensive protection under all service conditions.
-
Interaction with Accelerators: A delayed-action sulfenamide accelerator like TBBS is chosen to ensure a sufficient "scorch time" (processing safety) and an efficient cure. The accelerator system must be optimized to achieve a robust crosslink network without prematurely decomposing or interacting negatively with the antidegradant.[16][17]
Performance Evaluation Protocols
To validate the efficacy of CPPD in a given formulation, a series of standardized tests must be performed. These protocols create a self-validating system to ensure the final compound meets rigorous performance and safety standards.
Protocol 1: Ozone Resistance Testing (Static & Dynamic)
This protocol is based on ASTM D1149 - Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment .[1][18] It is the cornerstone for evaluating antiozonant performance.
Objective: To assess the ability of a vulcanized rubber compound containing CPPD to resist cracking when exposed to a controlled ozone atmosphere under tensile strain.
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
Conditioning:
-
Condition the specimens for at least 24 hours in a standard laboratory atmosphere (23 ± 2°C and 50 ± 5% relative humidity).[18] This ensures thermal and moisture equilibrium.
-
-
Strain Application:
-
For static testing (Method B), mount specimens in holding jigs at a specified elongation, typically 20%.[1]
-
For dynamic testing (Method A), mount specimens in a flexing apparatus that applies a cyclical strain (e.g., 0-25% at 0.5 Hz).[1] Dynamic testing is more representative of sidewall service conditions.
-
-
Ozone Exposure:
-
Inspection and Evaluation:
-
Remove specimens at predetermined intervals (e.g., 24, 48, 72, 96 hours).
-
Visually inspect the surface for cracks under 2X magnification.
-
Rate the degree of cracking using the rating scale described in ASTM D1171. The scale typically ranges from 0 (no cracks) to progressively severe cracking based on the size and number of cracks observed.[22]
-
Data Presentation:
| Compound | Antidegradant System | Strain | Exposure Time (h) | Crack Rating (0=Best) |
| Control | None | 20% Static | 24 | Severe Cracking |
| A | 2.5 phr CPPD | 20% Static | 96 | 0 (No Cracks) |
| B | 2.5 phr CPPD + 1.5 phr Wax | 20% Static | >120 | 0 (No Cracks) |
| C | 2.5 phr CPPD | 0-25% Dynamic | 72 | 1 (Slight Cracking) |
Protocol 2: Resistance to Heat Aging
This protocol follows ASTM D573 - Standard Test Method for Rubber—Deterioration in an Air Oven .[8][10] It evaluates the compound's resistance to oxidative degradation at elevated temperatures.
Objective: To determine the change in physical properties (tensile strength, elongation, hardness) after accelerated thermal aging.
Methodology:
-
Initial Property Measurement: Measure the initial tensile strength, ultimate elongation (ASTM D412), and hardness (ASTM D2240) of unaged, vulcanized specimens.
-
Aging Procedure: Place additional specimens in a circulating air oven at a specified temperature (e.g., 70°C or 100°C) for a set duration (e.g., 70 hours).[9][23]
-
Post-Aging Measurement: After aging, remove the specimens, allow them to cool to room temperature for at least 24 hours, and re-measure the tensile strength, elongation, and hardness.
-
Data Analysis: Calculate the percentage change in each property. A smaller change indicates better thermal stability.
Protocol 3: Dynamic Fatigue Life
This protocol is based on ASTM D4482 - Standard Test Method for Rubber Property—Extension Cycling Fatigue .[24] It is critical for predicting the service life of components under repeated stress cycles.
Objective: To determine the number of tensile strain cycles a specimen can endure before complete rupture.
Methodology:
-
Sample Preparation: Use dumbbell specimens as in the ozone test.
-
Cyclic Loading: Mount the specimens in a fatigue testing machine.
-
Test Execution: Subject the specimens to a repeated tensile-strain cycle (e.g., from 0% to 100% elongation) at a constant frequency (e.g., 1.7 Hz) until failure (complete rupture).[4][18][25]
-
Data Recording: Record the number of cycles to failure for each specimen. A higher number of cycles indicates superior fatigue resistance.
Conclusion and Field Insights
This compound (CPPD) is a highly effective antidegradant that provides indispensable protection for tire elastomers against ozone and oxidation. Its efficacy stems from a synergistic combination of rapid chemical scavenging and the formation of a durable, physical protective film on the rubber surface. The performance of CPPD is intrinsically linked to its formulation; proper dosage to control blooming, combined with synergistic additives like waxes, is paramount for achieving optimal, long-lasting protection in dynamic applications such as tire sidewalls.
Recent environmental studies have raised concerns about the toxic quinone byproducts of other PPDs, such as 6PPD.[16][26] Notably, research has indicated that CPPD shows no significant multiphase ozone reactivity to form such products under tested conditions, positioning it as a potentially favorable alternative from an environmental toxicology standpoint.[27]
The rigorous application of standardized testing protocols, such as ASTM D1149, D573, and D4482, is non-negotiable for validating the performance of any tire compound. By understanding the fundamental mechanisms of CPPD and systematically quantifying its effects, researchers and compounders can confidently formulate durable, safe, and reliable tires.
References
-
Taylor & Francis. (n.d.). Antiozonant – Knowledge and References. Retrieved from [Link]
-
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McNeill, J., et al. (2024). Aquatic Thermal and Photochemical Reactivity of N‑(1,3-Dimethylbutyl)‑N′‑phenyl‑p‑phenylenediamine (6PPD), N‑Isopropyl‑N′‑phenyl‑p‑phenylenediamine (IPPD), and Their Quinones. ACS Publications. Retrieved from [Link]
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Dutta, A., et al. (2025). Effect of 6PPD in Dynamic Properties of Tyre Sidewall Compound: An Investigation. ResearchGate. Retrieved from [Link]
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Tchommini, M. A., et al. (2019). Eliminating blooming of chemical curatives in natural rubber and assessing its effect on the cyclic fatigue life of the rubber vulcanisate. ResearchGate. Retrieved from [Link]
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Dutta, A., et al. (2025). Effect of 6PPD in Dynamic Properties of Tyre Sidewall Compound: An Investigation. Crimson Publishers. Retrieved from [Link]
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Ushmarin, N. F., et al. (n.d.). Comparison of Stabilizing Efficiency of IPPD and 6PPD with that of New Antiozonant 3PPD-F in Rubbers Compounds for Tires and Rubber Goods. ResearchGate. Retrieved from [Link]
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Demir, E., et al. (2024). Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry. ResearchGate. Retrieved from [Link]
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Cao, G., et al. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. PubMed Central. Retrieved from [Link]
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Cataldo, F. (2018). On the early reaction stages of ozone with N,N0-substituted p-phenylenediamines (6PPD, 77PD) and N,N',N''-substituted-1,3,5-triazine “Durazone®”: An electron spin resonance (ESR) and electronic absorption spectroscopy study. ResearchGate. Retrieved from [Link]
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protocol for testing the antioxidant efficiency of N-Cyclohexyl-N'-phenyl-p-phenylenediamine
Application Note & Protocol: Evaluating the Antioxidant Efficiency of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CPPD) is an antidegradant of the p-phenylenediamine (PPD) class, widely used to protect rubber and polymeric materials from oxidative and ozone-induced degradation.[1][2] Its function is critical in extending the service life of materials used in demanding applications, such as tires, seals, and conveyor belts.[1] The antioxidant capacity of CPPD is central to its protective function. This document provides a detailed guide to the principles and experimental protocols for quantifying the antioxidant efficiency of CPPD, enabling researchers to generate reliable and reproducible data.
The protocols outlined herein—the DPPH and ABTS radical scavenging assays—are standard, robust spectrophotometric methods for evaluating the ability of a compound to neutralize free radicals.[3][4] By explaining the causality behind experimental choices and grounding the protocols in established chemical principles, this guide serves as a practical resource for material scientists and drug development professionals investigating the properties of antioxidants.
Section 1: Mechanism of Antioxidant Action for p-Phenylenediamines
The antioxidant activity of CPPD and other p-phenylenediamines stems from their ability to act as radical scavengers. The nitrogen atoms in the PPD molecule can donate a hydrogen atom (H•) to neutralize highly reactive free radicals (R•), which are the primary drivers of oxidative degradation in polymers.[5][6] This process terminates the radical chain reaction that would otherwise lead to polymer chain scission and loss of mechanical integrity.[1][7]
Efficient PPDs like CPPD are characterized by relatively low bond dissociation enthalpies of their N-H bonds, facilitating the hydrogen donation process.[5][7] Upon donating a hydrogen atom, the PPD molecule is converted into a more stable, less reactive radical that does not propagate the degradation chain. The efficiency of this process is a key determinant of the compound's protective capabilities.
Caption: Mechanism of CPPD antioxidant action in polymers.
Section 2: Overview of In Vitro Antioxidant Capacity Assays
To quantify the radical scavenging ability of CPPD, two common and complementary assays are recommended:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay uses a stable free radical, DPPH•, which has a deep purple color and a strong absorbance maximum around 517 nm.[8][9] When an antioxidant like CPPD donates a hydrogen atom to DPPH•, it becomes reduced to DPPH-H, a pale yellow molecule. The decrease in absorbance is directly proportional to the amount of radical scavenged.[9][10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay : This assay involves generating the ABTS radical cation (ABTS•+), a blue-green chromophore, by reacting ABTS with a strong oxidizing agent like potassium persulfate.[3][11] Antioxidants present in the sample reduce the ABTS•+, causing the solution to decolorize. The reduction in absorbance at 734 nm is proportional to the antioxidant's activity.[11][12] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.[11]
Section 3: Experimental Workflow
The overall process for evaluating the antioxidant efficiency of CPPD involves several key stages, from preparing the necessary solutions to analyzing the final data. This systematic workflow ensures consistency and accuracy.
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formulation of N-Cyclohexyl-N'-phenyl-p-phenylenediamine in industrial rubber compounds
An Application Note on the Formulation and Evaluation of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) in Industrial Rubber Compounds
Abstract
This compound (CPPD) is a high-performance antidegradant belonging to the p-phenylenediamine (PPD) class of chemical stabilizers. It is extensively utilized in the rubber industry to protect vulcanized elastomers from the deleterious effects of oxygen and ozone, thereby significantly extending the service life of industrial rubber products. This application note provides a detailed technical guide for researchers and material scientists on the core mechanisms of action, formulation principles, and standardized evaluation protocols for CPPD in common rubber compounds. We will explore its dual role as a radical-scavenging antioxidant and a sacrificial antiozonant, offer quantitative formulation guidelines for various elastomers, and present step-by-step protocols for assessing its performance in accordance with industry standards.
Introduction to Rubber Degradation and the Role of CPPD
Diene elastomers, such as natural rubber (NR), styrene-butadiene rubber (SBR), and polybutadiene rubber (BR), form the backbone of many industrial rubber products, most notably automotive tires, belts, and hoses.[1] The unsaturated carbon-carbon double bonds in their polymer backbones, while essential for vulcanization, are highly susceptible to attack by atmospheric agents like oxygen and ozone.
-
Oxidative Degradation: A free-radical chain reaction initiated by heat, light, or mechanical stress, leading to chain scission or cross-linking, which results in hardening, embrittlement, and loss of mechanical strength.[2]
-
Ozonolysis: Ozone (O₃) aggressively attacks the double bonds, causing rapid crack formation and growth, particularly when the rubber is under static or dynamic strain. This phenomenon, known as ozone cracking, can lead to catastrophic failure of the product.
To counteract these degradation pathways, chemical antidegradants are incorporated into the rubber formulation. This compound (CPPD) is a potent antidegradant that provides robust protection against both oxidative and ozonolytic aging.[3][4] Its utility is paramount in applications where long-term durability and reliability in harsh environments are critical.[5]
Core Mechanism of Action
CPPD functions through a sophisticated, multi-faceted mechanism that combines free-radical scavenging within the rubber matrix and the formation of a protective shield on the rubber surface.[6]
Antioxidant Mechanism: Radical Chain-Breaking
The primary role of an antioxidant is to interrupt the auto-oxidation cycle. CPPD, like other aminic antioxidants, functions as a chain-breaking antioxidant.[2] It donates a hydrogen atom from one of its secondary amine groups to highly reactive peroxy radicals (ROO•) that propagate the oxidation chain. This reaction converts the peroxy radical into a stable hydroperoxide (ROOH) and transforms the CPPD molecule into a less reactive, resonance-stabilized radical. This new radical is incapable of abstracting hydrogen from the rubber polymer, effectively terminating the chain reaction and preventing further degradation.
}
CPPD's chain-breaking antioxidant mechanism.
Antiozonant Mechanism: Competitive Scavenging and Surface Shielding
CPPD's defense against ozone is a dynamic two-stage process involving kinetic scavenging and the formation of a protective surface film.[7][8]
-
Migration (Blooming): Due to its limited solubility in the rubber matrix, CPPD gradually migrates to the surface of the rubber product.[9] This process, known as blooming, continuously replenishes the protective agent at the air-rubber interface where ozone attack occurs.
-
Sacrificial Reaction: On the surface, CPPD reacts with ozone at a much faster rate than the rubber polymer. This sacrificial action effectively "scavenges" ozone molecules before they can reach and cleave the polymer's double bonds.[9]
-
Protective Film Formation: The reaction products of CPPD and ozone form a stable, flexible film on the rubber surface. This film acts as a physical barrier, further shielding the underlying rubber from ozone attack.[7]
While the precise ozonation pathway of CPPD is not as extensively studied as that of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), research on 6PPD indicates that ozone interacts directly with the p-phenylenediamine aromatic ring, leading to hydroxylated intermediates that ultimately form quinone structures.[10][11][12] This mechanism directly links the antiozonant function to the chemical transformation of the PPD molecule.
}
Workflow of CPPD's antiozonant protection.
Formulation Guidelines for Industrial Rubber Compounds
The optimal concentration of CPPD depends on the polymer type, the severity of the expected service environment, and the presence of other additives.
Dosage Levels
For the alkyl-aryl p-phenylenediamine class, a typical loading level ranges from 0.5 to 4.0 parts per hundred rubber (phr).[13] Exceeding the solubility limit can lead to excessive blooming, which may negatively impact properties like ply adhesion in multi-layered products.[14]
| Elastomer Type | Service Condition | Typical CPPD Dosage (phr) | Application Examples |
| Natural Rubber (NR) | Dynamic Stress, Outdoor | 2.0 - 3.5 | Tire Sidewalls, Engine Mounts |
| SBR / BR Blends | Moderate Outdoor Exposure | 1.5 - 3.0 | Conveyor Belt Covers, Hoses |
| Nitrile Rubber (NBR) | Heat, Oil, and Ozone | 1.0 - 2.5 | Seals, Gaskets |
| Chloroprene Rubber (CR) | General Weathering | 0.5 - 2.0 | Wire & Cable Jackets, Hosing |
Synergistic Combinations
CPPD is often used in combination with other additives to achieve a broader spectrum of protection.
-
Antiozonant Waxes: Microcrystalline waxes are frequently used alongside CPPD. The wax blooms to the surface to form a purely physical, impermeable barrier to ozone.[15] This combination is highly effective for static ozone protection. CPPD provides critical chemical protection, especially under dynamic conditions where the brittle wax film can crack and fail.
-
Other Antioxidants: For applications involving very high temperatures, CPPD can be combined with other antioxidants, such as polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), to enhance long-term thermal stability.[13][14]
Example Formulation: Tire Sidewall Compound
Below is a representative starting-point formulation for a passenger tire sidewall, which requires excellent ozone and fatigue resistance.
| Ingredient | Typical Loading (phr) | Function |
| Natural Rubber (SMR 20) | 60 | Primary Elastomer |
| Polybutadiene Rubber (BR) | 40 | Improves Flex & Wear Resistance |
| N330 Carbon Black | 45 | Reinforcing Filler |
| Aromatic Oil | 10 | Processing Aid / Plasticizer |
| Zinc Oxide | 4 | Activator |
| Stearic Acid | 2 | Activator / Processing Aid |
| CPPD (Antiozonant) | 2.5 | Antiozonant / Antioxidant |
| Microcrystalline Wax | 1.5 | Static Antiozonant |
| CBS (Accelerator) | 1.2 | Vulcanization Accelerator |
| Sulfur | 1.8 | Curing Agent |
| Total | 170.0 |
Note: This is a starting formulation. Actual dosages must be optimized based on specific performance requirements and processing conditions.
Protocols for Performance Evaluation
To validate the efficacy of a CPPD-containing formulation, standardized testing is essential. The following protocols outline the evaluation of ozone and thermo-oxidative resistance.
Protocol 1: Evaluation of Ozone Resistance (ASTM D1149)
This standard test method is used to assess a rubber material's resistance to cracking when exposed to a controlled ozone atmosphere under mechanical strain.[16][17][18]
Methodology:
-
Compound Preparation: Mix the rubber compound on a two-roll mill or in an internal mixer according to a standardized procedure (e.g., ASTM D3182). Prepare a control compound without CPPD for comparison.
-
Vulcanization: Cure the compounded rubber into flat sheets of a specified thickness (e.g., 2 mm) in a compression molding press at a predetermined temperature and time.
-
Specimen Preparation: Die-cut rectangular or dumbbell-shaped test specimens from the cured sheets.
-
Strain Application: Mount the specimens in testing jigs to apply a specific static or dynamic tensile strain. For static testing, a 20% elongation is common.[16]
-
Ozone Exposure: Place the strained specimens into a controlled ozone test chamber. Standard test conditions are typically an ozone concentration of 50 ± 5 parts per hundred million (pphm) at a temperature of 40 ± 2°C.[18]
-
Evaluation: Periodically remove and inspect the specimens under 2x magnification. Record the time to the appearance of the first visible cracks. The test is typically run for a fixed duration (e.g., 96 hours), after which the extent of cracking is rated according to the qualitative scale defined in ASTM D1149.
Expected Outcome: A well-formulated compound containing CPPD will show no or very minimal cracking after the specified exposure duration, while the control compound will exhibit severe cracking.
}
Experimental workflow for ASTM D1149 ozone resistance testing.
Protocol 2: Evaluation of Thermo-Oxidative Stability (ASTM D573)
This protocol, often called a "heat aging" or "air oven aging" test, evaluates the ability of a rubber compound to retain its physical properties after exposure to elevated temperatures for an extended period.[19]
Methodology:
-
Specimen Preparation: Prepare vulcanized test specimens as per the requirements for specific physical tests (e.g., dumbbells for tensile properties per ASTM D412).
-
Initial Property Measurement: Measure and record the initial (unaged) physical properties of at least three specimens. Key properties include:
-
Tensile Strength (ASTM D412)
-
Ultimate Elongation (ASTM D412)
-
Hardness (Durometer, ASTM D2240)
-
-
Accelerated Aging: Place a set of specimens in a hot air oven with controlled air circulation at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 72 or 168 hours).
-
Post-Aging Conditioning: After aging, remove the specimens from the oven and allow them to cool and condition at standard laboratory temperature (23 ± 2°C) for at least 16 hours but not more than 96 hours.
-
Final Property Measurement: Measure the same physical properties on the aged specimens.
-
Data Analysis: Calculate the percentage change for each property using the formula: Percentage Change = [ (Aged Value - Unaged Value) / Unaged Value ] * 100
Expected Outcome: The compound containing CPPD will exhibit a significantly lower percentage of degradation (i.e., a smaller decrease in tensile strength and elongation, and a smaller increase in hardness) compared to the unprotected control compound.
Conclusion
This compound is an indispensable chemical additive for formulating durable industrial rubber compounds. Its dual-function mechanism provides comprehensive protection against both thermo-oxidative and ozonolytic degradation. By scavenging destructive free radicals and forming a protective barrier against ozone attack, CPPD preserves the mechanical integrity and extends the functional lifespan of rubber products. Effective formulation requires careful consideration of dosage levels and synergistic interactions with other additives. The performance of CPPD-fortified compounds can be reliably validated through standardized testing protocols such as ASTM D1149 for ozone resistance and ASTM D573 for heat aging, ensuring that the final product meets the rigorous demands of its service environment.
References
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Rossomme, E., Hart-Cooper, W. M., Orts, W. J., McMahan, C. M., & Head-Gordon, M. (2023). Computational studies of rubber ozonation explain the effectiveness of 6PPD as an antidegradant and the mechanism of its quinone formation. Environmental science & technology, 57(13), 5216-5230. [Link]
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analytical techniques for detecting N-Cyclohexyl-N'-phenyl-p-phenylenediamine in environmental samples
An Application Guide to the Analytical Determination of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) in Environmental Matrices
Introduction: Unmasking a Ubiquitous Rubber Antioxidant in the Environment
This compound, commonly abbreviated as CPPD, is a chemical compound integral to the rubber industry, where it serves as a potent antioxidant and antiozonant.[1][2][3] Its primary function is to protect rubber products, particularly tires, from degradation caused by oxygen and ozone, thereby extending their service life.[4][5] The widespread use of CPPD in millions of tires globally raises significant environmental questions. As tires wear down, microscopic particles are shed onto roadways, from where they can be transported into soil, air, and aquatic ecosystems.
The environmental concern is not limited to the parent compound alone. Analogous to the well-documented transformation of the related antioxidant 6PPD into the highly toxic 6PPD-quinone, which has been linked to mass mortality events in coho salmon, there is a pressing need to understand the environmental fate and potential transformation of CPPD.[6][7][8] The formation of CPPD-quinone and other degradation products is a critical area of research.[9] Therefore, robust and sensitive analytical methods are essential for monitoring the presence and concentration of CPPD in various environmental compartments.
This document serves as a detailed guide for researchers and analytical scientists, providing comprehensive protocols for the detection and quantification of CPPD in environmental samples. It emphasizes the rationale behind methodological choices, from sample collection and preparation to instrumental analysis, ensuring scientific integrity and data reliability.
Physicochemical Properties of this compound (CPPD)
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods. These properties dictate the choice of extraction solvents, chromatographic conditions, and detection techniques.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 101-87-1 | [1][2] |
| Molecular Formula | C₁₈H₂₂N₂ | [1][2][3] |
| Molecular Weight | 266.38 g/mol | [1][2][10] |
| Appearance | Dark Brown to Very Dark Brown Solid / Purple Powder | [1][3] |
| Melting Point | 118-119 °C | [1] |
| Boiling Point | 399.58 °C (rough estimate) | [1] |
| LogP (Octanol/Water) | 4.03 - 5.175 | [11][12] |
The high LogP value indicates that CPPD is lipophilic, suggesting it will preferentially partition into organic phases and associate with particulate matter and sediment in the environment. This is a critical consideration for sample preparation.
Sample Preparation: From Raw Matrix to Analyzable Extract
Sample preparation is arguably the most critical and labor-intensive stage of the analytical process. Its goal is to isolate the target analyte from complex environmental matrices, remove interfering substances, and concentrate it to a level suitable for instrumental detection.[13]
Figure 1: General workflow for the preparation of environmental samples for CPPD analysis.
Protocol 1: Extraction of CPPD from Water Samples via Solid-Phase Extraction (SPE)
This protocol is optimized for aqueous matrices such as surface water, groundwater, and stormwater runoff. SPE is highly effective for extracting non-polar to semi-polar compounds like CPPD from water.[14]
Materials:
-
SPE Manifold
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC Grade)
-
Dichloromethane (DCM, HPLC Grade)
-
Deionized Water
-
Nitrogen Evaporation System
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol. Do not allow the cartridge to go dry.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 10 mL of deionized water, ensuring the sorbent bed remains submerged.
-
Sample Loading: Pass the water sample (typically 500 mL to 1 L, un-filtered or pre-filtered depending on objectives) through the cartridge at a slow, steady flow rate of approximately 5-10 mL/min.
-
Interference Wash: After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for at least 30 minutes. This step is crucial to remove residual water before elution with an organic solvent.
-
Elution: Elute the trapped CPPD from the cartridge using 2 x 4 mL aliquots of a suitable solvent, such as acetonitrile or dichloromethane.[9] Collect the eluate in a clean glass tube.
-
Concentration & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase for instrumental analysis.
Protocol 2: Extraction of CPPD from Solid Samples (Soil, Sediment)
This protocol is designed for solid matrices where CPPD is likely adsorbed to organic matter and mineral surfaces. It employs solvent extraction followed by a cleanup step.
Materials:
-
Ultrasonic Bath or Accelerated Solvent Extractor (ASE)
-
Centrifuge
-
Dichloromethane (DCM) or Acetone:Chloroform (1:1 v/v)[15]
-
Anhydrous Sodium Sulfate
-
SPE or Silica Gel columns for cleanup
Procedure:
-
Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample.
-
Solvent Extraction:
-
Weigh approximately 5-10 g of the homogenized sample into a glass extraction vessel.
-
Add 20 mL of the extraction solvent (e.g., DCM).
-
Extract the sample using sonication for 30 minutes or using an ASE system according to the manufacturer's instructions.[16]
-
-
Extract Separation: Separate the solvent extract from the solid material by centrifugation followed by decanting. Repeat the extraction process two more times with fresh solvent, combining the extracts.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Cleanup (Crucial for Solid Samples): The raw extract will contain many co-extracted interferences. A cleanup step is mandatory.
-
Concentrate the extract to approximately 1 mL.
-
Perform a cleanup using a silica gel column, eluting with solvents of increasing polarity.[15] Alternatively, an SPE-based cleanup similar to Protocol 1 can be employed.
-
-
Final Concentration: Evaporate the cleaned extract to near dryness and reconstitute in a known volume of mobile phase for analysis.
Instrumental Analysis: Techniques for Detection and Quantification
The choice of analytical instrument depends on the required sensitivity, selectivity, and the complexity of the sample matrix. For environmental analysis, mass spectrometry-based methods are highly preferred.
Figure 2: Common instrumental analysis pathways for CPPD detection.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and accessible technique, HPLC-UV is suitable for screening or for analyzing samples with relatively high concentrations of CPPD.
-
Principle: Separation is achieved based on CPPD's partitioning between a stationary phase (C18 column) and a liquid mobile phase. Quantification is based on the absorption of UV light at a specific wavelength.
-
Protocol Details:
-
Causality: The non-polar nature of the C18 column retains the lipophilic CPPD molecule, while the polar mobile phase elutes it. The aromatic rings in CPPD provide strong UV absorbance for detection.
-
Limitations: This method suffers from lower sensitivity and potential co-elution with matrix interferences, making it less suitable for trace-level analysis in complex samples.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent chromatographic separation but may be less suitable for CPPD than LC-MS due to the compound's high boiling point and lower volatility.
-
Principle: The sample is vaporized and separated in a heated column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a fingerprint for identification and quantification.
-
Protocol Details:
-
Derivatization: While direct analysis is possible, derivatization of the amine groups (e.g., with benzaldehyde to form an imine) can improve volatility and chromatographic performance.[17]
-
Column: A low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Inlet: Splitless injection at ~280 °C.
-
Oven Program: A temperature ramp from ~100 °C to 300 °C.
-
Detection: Mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
-
Causality: The high temperatures used in GC can potentially cause thermal degradation of CPPD. Derivatization helps to create a more thermally stable molecule.
-
Limitations: Not the primary recommended technique due to potential thermal lability and the superiority of LC-MS/MS for this class of compounds.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the trace-level quantification of CPPD and its transformation products in environmental samples, offering unparalleled sensitivity and selectivity.[6][18][19]
-
Principle: After LC separation, the analyte is ionized (typically via Electrospray Ionization, ESI) and enters the mass spectrometer. A specific precursor ion (the charged CPPD molecule) is selected, fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interferences.
-
Protocol Details:
-
LC System: UPLC or HPLC system with conditions similar to the HPLC-UV method.
-
Ionization: ESI in positive ion mode.
-
Mass Spectrometer: Triple quadrupole (QqQ) instrument.
-
MRM Transitions: At least two MRM transitions should be monitored for confident identification and quantification. For CPPD (C₁₈H₂₂N₂, [M+H]⁺ = 267.18), hypothetical transitions based on its structure and data from similar compounds could be:
-
Quantifier: 267.2 → 182.1 (Loss of cyclohexyl group)
-
Qualifier: 267.2 → 93.1 (Aniline fragment)
-
-
-
Causality: The MRM approach is highly specific because it requires a compound to meet three criteria simultaneously: correct retention time, correct precursor ion mass, and the correct product ion masses at a specific ratio.
-
Trustworthiness: This method provides a self-validating system. The consistent ratio between the quantifier and qualifier transitions across standards and samples provides high confidence in analyte identification, even at trace levels.
Method Performance and Data Validation
The reliability of any analytical data hinges on rigorous method validation and ongoing quality control.
Typical Method Performance Characteristics
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Typical LOQ | 10 - 100 µg/L | 1 - 20 µg/L | 0.05 - 5 ng/L |
| Linear Range | 2-3 orders of magnitude | 3-4 orders of magnitude | 4-5 orders of magnitude |
| Typical Recovery | 80 - 110% | 70 - 115% | 85 - 115% |
| Precision (RSD%) | < 15% | < 15% | < 10% |
Note: Values are estimates based on performance for similar p-phenylenediamine derivatives and will vary based on matrix, instrumentation, and specific method optimization.[15][18][20]
Quality Assurance / Quality Control (QA/QC)
To ensure the trustworthiness of the results, the following QC measures must be incorporated into every analytical batch:
-
Method Blanks: A clean matrix sample processed identically to the environmental samples to check for contamination.
-
Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of CPPD to assess the accuracy of the entire procedure.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of an environmental sample spiked with a known amount of CPPD to evaluate matrix effects (e.g., ion suppression) and assess method precision.
-
Internal Standards: A labeled isotopic version of CPPD (e.g., CPPD-d₁₁) is the ideal internal standard, added to every sample before extraction to correct for variations in recovery and instrument response.
Conclusion and Future Outlook
The analytical frameworks presented provide robust pathways for the detection and quantification of this compound in diverse environmental samples. For trace-level monitoring and regulatory purposes, LC-MS/MS is unequivocally the most suitable technique , offering the required sensitivity and selectivity to detect CPPD at environmentally relevant concentrations. HPLC-UV can serve as a valuable screening tool, while GC-MS remains a viable, albeit less optimal, alternative.
Future research must not only focus on the parent CPPD compound but also expand to include its potential degradation and transformation products, such as CPPD-quinone. Developing analytical standards and methods for these transformation products is a critical next step in accurately assessing the total environmental risk posed by the use of CPPD in rubber products.
References
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This compound - East Harbour Group. (2023-05-10). Retrieved January 5, 2026, from [https://www.easth Harbourgroup.com/wp-content/uploads/2023/05/N-CYCLOHEXYL-N-PHENYL-P-PHENYLENEDIAMINE-MSDS-EH.pdf]([Link] Harbourgroup.com/wp-content/uploads/2023/05/N-CYCLOHEXYL-N-PHENYL-P-PHENYLENEDIAMINE-MSDS-EH.pdf)
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N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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Analysis of Vulcanized Rubber Formulations on the Varian 500-MS Ion Trap Mass Spectrometer. (n.d.). Agilent. Retrieved January 5, 2026, from [Link]
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N-Cyclohexyl-N'-phenyl-4-phenylenediamine. (2018-02-16). SIELC Technologies. Retrieved January 5, 2026, from [Link]
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McEachran, A. D., et al. (2023). Automated, High-Throughput Analysis of Tire-Derived p-Phenylenediamine Quinones (PPDQs) in Water by Online Membrane Sampling Coupled to MS/MS. ACS Publications. Retrieved January 5, 2026, from [Link]
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Namieśnik, J., & Górecki, T. (2001). Preparation of Environmental Samples for the Determination of Trace Constituents. Polish Journal of Environmental Studies, 10(2), 77-84. Retrieved January 5, 2026, from [Link]
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Advances in Analytical Determination Methods and Toxicity and Health Risk Assessment of 6PPD and Its Transformation Products in Food. (2025-12-14). PMC - NIH. Retrieved January 5, 2026, from [Link]
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Determination of p-Phenylenediamine Antioxidants in Zebrafish Embryos by Gas Chromatography-Tandem Mass Spectrometry with Ultrasonic Extraction. (n.d.). Journal of Chinese Mass Spectrometry Society. Retrieved January 5, 2026, from [Link]
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Mohamed, K. M., & Steenkamp, V. (2016). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens. Biomedical Chromatography, 30(12), 1922-1927. Retrieved January 5, 2026, from [Link]
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Application of a LC-MS/MS method developed for the determination... (n.d.). University of Pretoria. Retrieved January 5, 2026, from [Link]
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Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. (n.d.). Environmental Science & Technology - ACS Publications. Retrieved January 5, 2026, from [Link]
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Analysis of recycled rubber: Development of an analytical method... (2021). ResearchGate. Retrieved January 5, 2026, from [Link]
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Mohamed, K. M., et al. (2015). Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. Journal of Chromatography B, 997, 219-225. Retrieved January 5, 2026, from [Link]
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Fragmentation Pattern-Based Screening Strategy... (2024-03-21). Semantic Scholar. Retrieved January 5, 2026, from [Link]
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Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots... (n.d.). SciSpace. Retrieved January 5, 2026, from [Link]
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Rubber Antioxidants and Their Transformation Products... (2022-11-07). PMC - NIH. Retrieved January 5, 2026, from [Link]
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Determination by gas chromatography/mass spectrometry of p-phenylenediamine... (2005-02-25). PubMed. Retrieved January 5, 2026, from [Link]
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Recent progress in the rubber antioxidants: A review. (2025-08-05). ResearchGate. Retrieved January 5, 2026, from [Link]
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N-phenyl n'-cyclohexyl p-phenylene diamine. (n.d.). Cheméo. Retrieved January 5, 2026, from [Link]
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Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]
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Application Notes & Protocols: N-Cyclohexyl-N'-phenyl-p-phenylenediamine for Controlled Degradation in Sealant Formulations
Introduction: The Controlled Degradation Paradigm
Modern material science demands not only durability but also designed obsolescence and environmental compatibility. Degradable sealants, which maintain their integrity for a specified service life before breaking down under specific environmental triggers, are critical for applications ranging from temporary construction to advanced biomedical devices. However, achieving a precise and predictable degradation profile is a significant formulation challenge. Uncontrolled degradation can lead to premature failure, while excessive stability can result in persistent environmental waste.
This document introduces a novel strategy for engineering controlled-degradable sealants by incorporating N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) . CPPD, a well-established antioxidant and antiozonant in the rubber and polymer industry, is traditionally used to prevent degradation.[1][2][3] Here, we leverage its potent stabilizing properties not for permanence, but as a molecular "timer." By precisely modulating the concentration of CPPD within an inherently degradable polymer matrix, formulators can effectively dictate the sealant's resistance to oxidative and ozonolytic degradation, thereby controlling the onset and rate of its functional decline.
This guide provides a deep dive into the mechanism of CPPD, followed by detailed protocols for formulating, curing, and testing a CPPD-modulated degradable sealant. The focus is on understanding why specific components and steps are chosen, enabling researchers to adapt these principles to their unique applications.
Core Mechanism: CPPD as a Radical Scavenger
The degradation of most polymer-based sealants is fundamentally an auto-oxidative process, proceeding via a free-radical chain reaction.[4][5] This process is typically initiated by energy input from heat, UV radiation, or mechanical stress.[6]
The Degradation Cascade:
-
Initiation: An initiator (e.g., UV photon, heat) abstracts a hydrogen atom from the polymer backbone (RH), creating a highly reactive polymer alkyl radical (R•).
-
Propagation: This alkyl radical rapidly reacts with atmospheric oxygen (O₂) to form a polymer peroxy radical (ROO•). This peroxy radical then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical (R•), propagating a destructive cycle.[6][7]
-
Termination: The reaction ceases when two radicals combine.
CPPD, a derivative of p-phenylenediamine, interrupts this cascade by acting as a potent radical scavenger.[8][9] Its secondary amine groups can donate hydrogen atoms to the highly reactive peroxy radicals (ROO•), neutralizing them and forming a stable, resonance-stabilized CPPD radical that is incapable of continuing the chain reaction. This intervention effectively "breaks" the propagation cycle, protecting the polymer matrix from rapid degradation.
Caption: Oxidative degradation pathway and CPPD's radical scavenging intervention.
Protocol I: Formulation and Preparation of a Degradable Polyurethane Sealant
This protocol describes the formulation of a two-component polyurethane sealant designed for controlled degradation. The base polymer system is susceptible to hydrolysis and oxidation, while the CPPD concentration is the primary variable for tuning its service life.
3.1. Materials and Equipment
| Component | Supplier Example | Function |
| Part A: Isocyanate | ||
| Methylene diphenyl diisocyanate (MDI) prepolymer | Sigma-Aldrich | Curing agent, forms urethane linkage |
| Part B: Polyol Blend | ||
| Polyether Polyol (e.g., PPG diol, MW 2000) | Dow Chemical | Polymer backbone, provides flexibility |
| 1,4-Butanediol (BDO) | BASF | Chain extender, builds hardness |
| Fumed Silica (hydrophobic) | Evonik | Thixotropic agent, sag control |
| Calcium Carbonate (precipitated) | Imerys | Filler, cost reduction, reinforcement |
| Dibutyltin dilaurate (DBTDL) | Arkema | Catalyst for curing reaction |
| Degradation Control Agent | ||
| This compound (CPPD) | ChemicalBook[2] | Antioxidant, degradation rate modulator |
| Equipment | ||
| Dual Asymmetric Centrifugal Mixer | FlackTek SpeedMixer | Blending and de-aeration |
| Climate-controlled chamber | Curing and storage | |
| Rheometer, Tensile Tester | Characterization |
3.2. Safety Precautions
-
Isocyanates (MDI): Highly sensitizing and toxic via inhalation. Work in a well-ventilated fume hood and wear appropriate PPE, including nitrile gloves, safety goggles, and a respirator with an organic vapor cartridge.
-
CPPD: A known skin sensitizer.[1][10] Avoid direct contact with skin and eyes. Wear gloves and safety glasses.
-
Catalyst (DBTDL): Organotin compounds are toxic. Handle with care and avoid ingestion or skin contact.
3.3. Preparation Workflow
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The Untapped Potential of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) as a Versatile Chemical Intermediate
Abstract
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), a molecule predominantly recognized for its role as a potent antioxidant and antiozonant in the rubber industry, possesses a rich and largely unexplored potential as a versatile intermediate in synthetic chemistry.[1] Its unique structure, featuring a central p-phenylenediamine core with distinct N-cyclohexyl and N-phenyl substituents, offers multiple reactive sites for a variety of chemical transformations. This guide moves beyond the established applications of CPPD to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential as a foundational building block. We will explore its latent reactivity through detailed application notes and generalized protocols for key synthetic transformations, including electrophilic aromatic substitution, oxidative reactions, and the synthesis of novel heterocyclic and azo compounds. This document aims to serve as a catalyst for innovation, encouraging the scientific community to leverage the unique chemical architecture of CPPD in the design and synthesis of novel fine chemicals, functional materials, and potential pharmaceutical agents.
Introduction: Re-evaluating a Workhorse Molecule
This compound (CPPD) is a well-characterized organic compound with the molecular formula C₁₈H₂₂N₂. While its efficacy in preventing oxidative and ozonolytic degradation of polymers is undisputed, the very chemical properties that make it an excellent stabilizer—namely, its electron-rich aromatic core and reactive amine functionalities—also make it an attractive candidate as a chemical intermediate.[2] The p-phenylenediamine scaffold is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous dyes, pharmaceuticals, and electroactive polymers. The specific substitution pattern of CPPD, combining the steric bulk of a cyclohexyl group with the electronic influence of a phenyl group, provides a unique starting point for creating complex molecular architectures with tailored properties.
This guide will systematically explore the synthetic utility of CPPD by presenting its fundamental chemical properties and then delving into its potential for derivatization through several key classes of organic reactions. The protocols provided herein are generalized from established methodologies for analogous aromatic amines and are intended to be adapted and optimized by researchers for their specific synthetic targets.
Physicochemical Properties and Safety Considerations
A thorough understanding of a starting material's properties is paramount for successful synthesis. The key physicochemical data for CPPD are summarized below, alongside critical safety information that must be considered before any experimental work is undertaken.
| Property | Value | Reference |
| CAS Number | 101-87-1 | |
| Molecular Formula | C₁₈H₂₂N₂ | |
| Molecular Weight | 266.38 g/mol | |
| Appearance | Dark Brown to Very Dark Brown Solid/Purple Powder | [3] |
| Melting Point | 118-119 °C | |
| Boiling Point | ~399.58 °C (rough estimate) | |
| Solubility | Slightly soluble in chloroform and methanol; Soluble in toluene and acetone | [3] |
| pKa | 6.40 ± 0.20 (Predicted) | [3] |
Safety Profile:
CPPD is classified as a skin sensitizer and may cause an allergic skin reaction.[3][4] It is also considered toxic to aquatic life with long-lasting effects.[3] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[1]
Potential Synthetic Transformations of CPPD
The reactivity of CPPD is governed by its electron-rich p-phenylenediamine core and the two secondary amine groups. These features allow for a range of synthetic modifications. The following sections outline potential reaction pathways and provide foundational protocols.
Electrophilic Aromatic Substitution
The phenylenediamine ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two nitrogen atoms. The positions ortho to the amine groups are the most likely sites for substitution. Reactions such as nitration and halogenation can be used to introduce new functional groups, which can then be further elaborated.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
Welcome to the technical support center for the synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of CPPD synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity.
Introduction
This compound (CPPD), a significant antioxidant and antiozonant, is crucial in the rubber industry for protecting vulcanized products from degradation by oxygen and ozone.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. The most prevalent industrial method is the reductive amination of 4-aminodiphenylamine (4-ADPA) with cyclohexanone.[1] This guide will focus primarily on this pathway, addressing potential pitfalls and offering scientifically grounded solutions.
Core Synthesis Pathway: Reductive Amination
The primary route to CPPD involves the reaction of 4-aminodiphenylamine (also known as N-phenyl-p-phenylenediamine) with cyclohexanone in the presence of a reducing agent and often a catalyst.
Reaction Scheme:
4-Aminodiphenylamine + Cyclohexanone --(Reducing Agent, Catalyst)--> this compound
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of CPPD, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in CPPD synthesis can stem from several factors, from incomplete reactions to the formation of side products. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure your reaction is running for a sufficient duration and at the optimal temperature. The reaction between N-phenyl-p-quinoneimine (an intermediate) and a primary amine can be conducted at temperatures ranging from 15°C to 130°C.[3] For reductive amination, monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
-
Inefficient Catalyst: The choice and handling of the catalyst are critical. For catalytic hydrogenation, ensure the catalyst (e.g., Platinum on carbon) is active and not poisoned.[4]
-
-
Side Product Formation:
-
Over-alkylation: The formation of N,N'-dicyclohexyl-p-phenylenediamine can occur if the reaction conditions favor further reaction of the product with cyclohexanone. To mitigate this, control the stoichiometry of the reactants, using a slight excess of 4-ADPA or limiting the amount of cyclohexanone.
-
Oxidation of the Product: CPPD, like other p-phenylenediamine derivatives, is susceptible to oxidation, which can lead to the formation of N-Cyclohexyl-N'-phenyl-1,4-benzoquinonediimine.[1][5] This is often indicated by a darkening of the reaction mixture. To prevent this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I'm observing a significant amount of an unexpected side product. How can I identify and minimize it?
A2: The most common impurities in CPPD synthesis include unreacted starting materials, intermediates, and byproducts from side reactions.[5]
-
Common Impurities:
-
Identification and Minimization:
-
Characterization: Use analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurity.
-
Minimization Strategies:
-
For unreacted starting materials: Optimize reaction time, temperature, and catalyst loading.
-
For N,N'-dicyclohexyl-p-phenylenediamine: Adjust the molar ratio of reactants, as described in Q1.
-
For oxidation products: Employ an inert atmosphere and use antioxidants if necessary.
-
-
Q3: The purification of my final product is difficult, and I'm losing a lot of material during this step. What are the best practices for CPPD purification?
A3: Purification of CPPD can be challenging due to the presence of structurally similar impurities.
-
Recommended Purification Techniques:
-
Crystallization: This is often the most effective method for obtaining high-purity CPPD. Experiment with different solvent systems (e.g., ethanol, methanol, or mixtures with water) to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.
-
Column Chromatography: For smaller scale preparations or to remove stubborn impurities, column chromatography using silica gel can be employed. A solvent system of hexane and ethyl acetate is a good starting point for elution.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in some reported synthesis methods?
A1: In certain synthesis routes, such as the reaction of N-phenyl-p-quinoneimine with a primary amine, an acidic catalyst like methanesulfonic acid or toluenesulfonic acid can be used.[3] The acid protonates the quinoneimine, making it more electrophilic and susceptible to nucleophilic attack by the amine, thereby accelerating the reaction rate.
Q2: Can I synthesize the 4-aminodiphenylamine (4-ADPA) precursor in-house?
A2: Yes, 4-ADPA can be synthesized through several routes. A common industrial method involves the reaction of p-chloronitrobenzene with aniline to form 4-nitrodiphenylamine, which is then reduced to 4-ADPA.[6][7] Another greener approach is the direct reaction of nitrobenzene with aniline via a nucleophilic aromatic substitution of hydrogen.[7][8]
Q3: What is the typical appearance of pure this compound (CPPD)?
A3: Pure CPPD is typically a dark brown to very dark brown solid.[2] Its appearance can be an initial indicator of purity, with significant color deviations suggesting the presence of oxidation products or other impurities.
Q4: Are there any specific safety precautions I should take when working with CPPD and its precursors?
A4: Yes, p-phenylenediamine derivatives can be sensitizers and may cause allergic skin reactions.[2][9] It is essential to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
4-Aminodiphenylamine (4-ADPA)
-
Cyclohexanone
-
Methanol or another suitable solvent
-
Platinum on carbon (Pt/C) catalyst (e.g., 3-5 wt%)
-
Hydrogen gas source
-
Inert gas (Nitrogen or Argon)
-
Reaction flask equipped with a magnetic stirrer, condenser, and gas inlet/outlet
Procedure:
-
Reaction Setup: In a reaction flask, dissolve 4-aminodiphenylamine in methanol under an inert atmosphere.
-
Addition of Reactants: Add cyclohexanone to the solution (a slight molar excess of 4-ADPA is recommended).
-
Catalyst Addition: Carefully add the Pt/C catalyst to the reaction mixture.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., using a balloon or a pressurized system).
-
Reaction: Stir the mixture at a suitable temperature (e.g., 50-70°C) and monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst.
-
Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by crystallization or column chromatography.
| Parameter | Recommended Range | Notes |
| Molar Ratio (4-ADPA:Cyclohexanone) | 1:0.9 to 1.1:1 | To control side reactions. |
| Catalyst Loading | 1-5 mol% | Higher loading may increase reaction rate but also cost. |
| Temperature | 40-80 °C | Higher temperatures may lead to side reactions. |
| Hydrogen Pressure | 1-10 atm | Higher pressure can accelerate the reaction. |
Protocol 2: Purification by Crystallization
-
Dissolution: Dissolve the crude CPPD in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields in CPPD synthesis.
Synthesis Pathway of CPPD
Caption: Overview of the synthesis pathway for CPPD, including precursor synthesis and potential side reactions.
References
- Technical Support Center: this compound (CPPD) Purification - Benchchem.
- Preparation of N-phenyl-N'-cyclohexyl-p-phenylenediamine - PrepChem.com.
- US5371289A - Preparation of N-substituted-N'-phenyl p-phenylenediamines - Google Patents.
- This compound|CAS 101-87-1 - Benchchem.
- This compound - ChemicalBook.
- The Synthesis of 4-Aminodiphenylamine: A Comprehensive Technical Guide - Benchchem.
- US5117063A - Method of preparing 4-aminodiphenylamine - Google Patents.
- Cas 101-87-1,N-PHENYL-N'-CYCLOHEXYL-P-PHENYLENEDIAMINE | lookchem.
- 4-Aminodiphenylamine - Wikipedia.
- PREPARATION OF 4-AMINODIPHENYLAMINE BY A ONE- POT REACTION.
- N-PHENYL-N'-CYCLOHEXYL-P-PHENYLENEDIAMINE 101-87-1 wiki - Guidechem.
- Technical Support Center: this compound (CPPD) Stability - Benchchem.
Sources
- 1. This compound|CAS 101-87-1 [benchchem.com]
- 2. This compound CAS#: 101-87-1 [m.chemicalbook.com]
- 3. US5371289A - Preparation of N-substituted-N'-phenyl p-phenylenediamines - Google Patents [patents.google.com]
- 4. US5117063A - Method of preparing 4-aminodiphenylamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
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- 9. Page loading... [wap.guidechem.com]
- 10. benchchem.com [benchchem.com]
overcoming solubility issues of N-Cyclohexyl-N'-phenyl-p-phenylenediamine in nonpolar polymers
Welcome to the technical support center for N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). This guide is designed for researchers, scientists, and professionals in drug development and polymer science who are encountering challenges with the solubility and dispersion of CPPD in nonpolar polymer systems. Here, we will explore the root causes of common issues and provide practical, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of CPPD in nonpolar polymers.
Q1: What is this compound (CPPD) and why is it used in polymers?
A1: this compound, also known as CPPD, is a chemical compound widely used as a potent antioxidant and antiozonant in the rubber and plastics industry.[1][2][3] Its primary role is to protect polymer products from degradation caused by exposure to oxygen, ozone, and heat.[1] This protection is crucial for extending the service life of materials in demanding applications, such as in tire sidewalls, conveyor belts, and seals.[1]
Q2: Why do I experience solubility issues with CPPD in nonpolar polymers like polyethylene (PE) or polypropylene (PP)?
A2: The solubility challenges with CPPD in nonpolar polymers stem from fundamental principles of chemical compatibility. CPPD has a more polar character compared to the highly nonpolar nature of hydrocarbon-based polymers like PE and PP. This mismatch in polarity leads to poor solubility and a tendency for the CPPD molecules to agglomerate rather than disperse evenly throughout the polymer matrix.
Q3: What are the common visual indicators of poor CPPD dispersion?
A3: Poor dispersion of CPPD can manifest in several ways, the most common being "blooming." This is a phenomenon where the additive migrates to the surface of the polymer, forming a visible layer of white powder or a hazy film.[4][5][6] You might also observe discoloration, reduced mechanical properties (such as brittleness), and inconsistent performance of the final product.[7][8]
Q4: Can poor dispersion of CPPD affect the performance of my final product?
A4: Absolutely. Uneven dispersion means that some regions of the polymer are under-protected, while others may have an excessive concentration of the additive. This can lead to localized degradation, premature failure of the product, and a significant reduction in its overall lifespan and performance.[9][10]
Part 2: Troubleshooting Guide
This section provides a more in-depth, problem-solution format for specific issues encountered during experimentation.
Issue 1: "Blooming" - A White Powder or Haze on the Polymer Surface
Root Cause Analysis:
Blooming is a classic sign of additive incompatibility and supersaturation.[5] During melt processing at high temperatures, CPPD may dissolve in the polymer. However, as the polymer cools and crystallizes, the solubility of CPPD decreases, and the excess, incompatible additive is forced out of the polymer matrix, migrating to the surface.[6] This process is driven by the system's natural tendency to seek a lower energy state.[4]
Solutions:
-
Optimize CPPD Concentration: The most straightforward approach is to reduce the concentration of CPPD to a level below its solubility limit in the specific polymer at service temperatures. This often requires empirical testing to find the optimal loading.
-
Introduce a Compatibilizer: Compatibilizers are additives that act as a bridge between two incompatible materials.[11][12] For CPPD in nonpolar polymers, a compatibilizer with both polar and nonpolar segments can help to stabilize the dispersion and prevent migration. Maleic anhydride-grafted polymers (e.g., PE-g-MA) are often effective in these systems.
-
Utilize a Masterbatch: An antioxidant masterbatch is a concentrated mixture of CPPD in a carrier resin that is highly compatible with the bulk polymer.[8][13] Using a masterbatch ensures a more uniform, pre-dispersed introduction of the antioxidant, significantly improving its distribution and reducing the likelihood of blooming.[10][13]
Issue 2: Inconsistent Antioxidant Performance and Premature Material Degradation
Root Cause Analysis:
Inconsistent performance is a direct result of poor CPPD dispersion. If the antioxidant is not evenly distributed, some areas of the polymer will be vulnerable to oxidative degradation, leading to weak points and premature failure. This is often due to inadequate mixing during processing.
Solutions:
-
Enhance Mixing Protocols:
-
Melt Mixing: Increase the mixing time and/or shear rate during melt blending in an extruder or internal mixer. Optimizing the screw design to include more mixing elements can also be beneficial.
-
Solvent Casting: For laboratory-scale preparations, the solvent casting method can achieve a very homogeneous dispersion.[14][15] This involves dissolving both the polymer and CPPD in a common solvent, casting the solution, and then evaporating the solvent.[14][16]
-
-
Chemical Modification: In advanced applications, consider chemically modifying the CPPD molecule to increase its compatibility with the nonpolar polymer matrix. This could involve adding long alkyl chains to the CPPD structure.
Part 3: Experimental Protocols & Methodologies
Protocol 1: Preparation of a CPPD/Nonpolar Polymer Blend via Solvent Casting
This method is ideal for preparing small, highly dispersed samples for research and analysis.
Materials:
-
This compound (CPPD) powder
-
Nonpolar polymer pellets (e.g., Polyethylene, Polypropylene)
-
A suitable solvent (e.g., Toluene, Xylene)
-
Glass petri dish or casting surface
-
Magnetic stirrer and hot plate
-
Vacuum oven
Procedure:
-
Dissolution: In a fume hood, dissolve a known quantity of the nonpolar polymer in the chosen solvent with gentle heating and stirring until a homogenous solution is formed.
-
Additive Incorporation: Separately, dissolve the desired amount of CPPD in a small amount of the same solvent.
-
Mixing: Add the CPPD solution to the polymer solution and continue stirring until the mixture is uniform.
-
Casting: Pour the solution into a clean, level petri dish.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in the fume hood at room temperature. For faster drying, a vacuum oven at a temperature below the solvent's boiling point can be used.
-
Final Film: Once the solvent has completely evaporated, a thin polymer film with well-dispersed CPPD will remain.
Protocol 2: Characterization of CPPD Dispersion
Evaluating the quality of dispersion is crucial for troubleshooting and quality control.
Techniques:
-
Scanning Electron Microscopy (SEM): SEM can be used to visualize the surface and cross-sections of the polymer.[15][17] Agglomerates of CPPD will appear as distinct particles or domains within the polymer matrix. Energy-dispersive X-ray spectroscopy (EDS) can be used in conjunction with SEM to map the elemental distribution and confirm the composition of these domains.[18]
-
Differential Scanning Calorimetry (DSC): DSC can detect the melting and crystallization behavior of the polymer. Undissolved CPPD may show a separate melting endotherm, indicating poor dispersion.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the chemical functional groups present in the material.[17] While not a direct measure of dispersion, it can confirm the presence of CPPD and detect any chemical interactions that may have occurred.
Part 4: Visualizations
Diagram 1: The "Blooming" Phenomenon
Caption: A diagram illustrating the process of additive blooming.
Diagram 2: Troubleshooting Flowchart for CPPD Solubility Issues
Caption: A step-by-step guide to troubleshooting CPPD solubility problems.
References
- TK Group.
- Pure Polymers 2.0.
- AMPACET CORPORATION.
- Oxford Instruments. Determining the Distribution of Additives in Polymers - Nanoanalysis.
- Antioxidant Masterb
- Polytec Masterbatch LLC.
- Brighton Science. How to Control Additive Blooming in Polymer Films.
- Nouman, M., et al. (2017). Additive blooming in polymer materials: Consequences in the pharmaceutical and medical field.
- SpecialChem. (2023).
- Guidechem. N-PHENYL-N'-CYCLOHEXYL-P-PHENYLENEDIAMINE 101-87-1 wiki.
- ResolveMass Laboratories. Top Analytical Techniques for Characterizing Custom Polymers.
- Nouman, M., et al. (2017). Additive blooming in polymer materials: Consequences in the pharmaceutical and medical field.
- ECHEMI. What is the difference between bleeding and blooming of polymer additives?.
- National Institutes of Health.
- Intertek. Additives Analysis for Polymers and Plastics.
- ChemBK. N-Cyclohexyl-N'-phenyl-1,4-benzenediamine.
- MeltPrep. Solvent Casting Explained. YouTube.
- Taylor & Francis Online. A Methodology for Quantitatively Characterizing the Dispersion of Nanostructures in Polymers and Composites.
- Google Patents. CN1669765A - Solution casting method for producing film.
- CD Formulation.
- MDPI.
- MASCOM GLOBAL.
- 3V Sigma USA.
- ResearchGate. Quantitative Analysis of Additives in Low Density Polyethylene Using On-line.
- POLYETHYLENE (Stabiliz
- alpha-plast.com.ua. (2021). Antioxidants Stabilizers Selection for Polyolefins (PP, PE).
- MDPI. Enhancing the Performance of Polypropylene/High-Density Polyethylene Blends by the Use of a Compatibilizer and Montmorillonite Nanoparticles.
- Cheméo. N-phenyl n'-cyclohexyl p-phenylene diamine.
- SACO AEI Polymers Distribution.
- Benchchem. This compound|CAS 101-87-1.
- ChemicalBook. This compound | 101-87-1.
- Patsnap Eureka. (2025). What Are Compatibilizers and Why Are They Used in Blends?.
- Dormer Laboratories Inc. N-Cyclohexyl-N-phenyl-4-phenylenediamine.
- Unlocking the Magic of Compatibilizers: The Silent Heroes of Polymer Science!. (2024).
- lookchem. Cas 101-87-1,N-PHENYL-N'-CYCLOHEXYL-P-PHENYLENEDIAMINE.
- Chemistry For Everyone.
- ResearchGate.
- PubChem. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine.
Sources
- 1. This compound|CAS 101-87-1 [benchchem.com]
- 2. This compound | 101-87-1 [chemicalbook.com]
- 3. Cas 101-87-1,N-PHENYL-N'-CYCLOHEXYL-P-PHENYLENEDIAMINE | lookchem [lookchem.com]
- 4. brighton-science.com [brighton-science.com]
- 5. specialchem.com [specialchem.com]
- 6. echemi.com [echemi.com]
- 7. coraplast.com [coraplast.com]
- 8. polytecmb.com [polytecmb.com]
- 9. Use of Anti-Oxidant Masterbatch - Pure Polymers 2.0 [purepolymers.net]
- 10. mascomglobal.com [mascomglobal.com]
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- 12. m.youtube.com [m.youtube.com]
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- 14. Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Determining the Distribution of Additives in Polymers - Nanoanalysis - Oxford Instruments [nano.oxinst.com]
Technical Support Center: Preventing Degradation of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
Welcome to the technical support center for N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), also known as 6PPD or Antioxidant 4010NA. This guide is designed for researchers, scientists, and process chemists to troubleshoot and prevent the degradation of CPPD during processing and storage. As a potent antioxidant and antiozonant, maintaining the stability of CPPD is critical for ensuring the performance and quality of your final product.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific problems you may encounter. Each answer delves into the root cause and provides actionable, field-tested solutions.
Q1: My CPPD-containing mixture is developing a yellow or brown discoloration during processing or storage. What is the cause and how can I prevent it?
A1: Root Cause: The discoloration you are observing is a classic sign of CPPD oxidation. The p-phenylenediamine core of the molecule is highly susceptible to oxidation, which converts it into a series of highly colored conjugated species, primarily quinone-diimines.[1][2][3] This reaction is autocatalytic and is accelerated by three main factors: oxygen, heat, and UV light.
Causality: The amine groups on the CPPD molecule readily donate electrons, which is the basis of its antioxidant properties. However, in the presence of atmospheric oxygen, this process leads to the formation of radical intermediates that couple and transform into quinonoid structures.[1][3] These structures possess extensive π-conjugated systems, causing them to absorb visible light and appear colored (typically yellow to dark brown).
Solutions & Preventative Measures:
-
Inert Atmosphere Processing: The most effective preventative measure is to eliminate oxygen.
-
Laboratory Scale: Conduct your reaction or formulation in a flask under a positive pressure of an inert gas like nitrogen (N₂) or argon (Ar). Use Schlenk line techniques for rigorous oxygen exclusion.
-
Process Scale: Implement nitrogen blanketing or sparging in your mixing vessels and reactors.
-
-
Temperature Control: Heat accelerates the rate of oxidation.
-
Process your material at the lowest viable temperature that still allows for adequate mixing and reaction kinetics.
-
Store CPPD raw material and finished products in a cool, controlled environment away from heat sources.
-
-
Light Protection: UV radiation provides the activation energy for photo-oxidation.[4][5][6]
-
Use amber glassware or vessels opaque to UV light for both processing and storage.
-
If working in transparent vessels is necessary, shield them from direct sunlight or overhead laboratory lights by wrapping them in aluminum foil.
-
Q2: I've noticed a significant loss of CPPD potency in my final product, confirmed by HPLC analysis. My processing is done under nitrogen. What other factors could be at play?
A2: Root Cause: If you have successfully eliminated oxygen as a variable, the next most likely culprits are catalytic degradation by trace metal ions or excessive thermal stress.
Causality:
-
Metal-Catalyzed Oxidation: Transition metal ions, such as iron (Fe²⁺/Fe³⁺), copper (Cu⁺/Cu²⁺), and manganese (Mn²⁺), are potent catalysts for the oxidation of phenylenediamines.[7] They can facilitate electron transfer from the CPPD molecule to any residual oxygen or other oxidizing agents, dramatically accelerating degradation even at low oxygen concentrations. These metals can be introduced as impurities from raw materials, reactors, or transfer lines.
-
Thermal Degradation: Even in the absence of oxygen, high temperatures can cause the cleavage of bonds within the CPPD molecule, leading to loss of activity.[8]
Solutions & Preventative Measures:
-
Introduce a Chelating Agent: Add a small quantity (typically 0.01-0.1% by weight) of a chelating agent to your formulation.
-
Recommended Agent: Ethylenediaminetetraacetic acid (EDTA) or its salts are highly effective and widely used. They work by sequestering metal ions, forming stable complexes that prevent the metals from participating in redox cycling.
-
Validation: To confirm metal catalysis as the issue, run a small-scale experiment with and without the chelating agent and compare the CPPD concentration over time using HPLC.
-
-
Re-evaluate Temperature Profile:
-
Review your processing steps to identify any points of excessive localized heating.
-
Ensure temperature probes are accurately placed and calibrated.
-
Consider if a longer processing time at a lower temperature could achieve the same result as a shorter time at a high temperature.
-
Q3: My process involves an aqueous medium, and I'm seeing rapid CPPD degradation and phase separation. Why is this happening?
A3: Root Cause: CPPD has poor stability in aqueous environments, especially under neutral or acidic pH conditions.[4][5][9] The degradation rate in water is highly dependent on pH, temperature, and dissolved oxygen concentration.[4][5][9]
Causality: Water can facilitate protonation of the amine groups, which can alter the oxidation potential and degradation pathway. Furthermore, dissolved oxygen is often more reactive in an aqueous phase. The observed phase separation is due to the low solubility of CPPD in water.
Solutions & Preventative Measures:
-
pH Control: If possible, adjust the pH of your aqueous medium. Phenylenediamines can exhibit different stability profiles at various pH levels.[10] You must empirically determine the optimal pH for your specific system.
-
Minimize Water Contact Time: Design your process to minimize the residence time of CPPD in the aqueous phase.
-
Use of Co-solvents or Emulsifiers: If your formulation allows, introduce a co-solvent in which CPPD is more soluble to create a single, stable phase. Alternatively, use a suitable surfactant or emulsifying agent to create a stable emulsion, protecting the CPPD within the dispersed phase.
-
Deoxygenate Water: Before introducing CPPD, sparge the aqueous medium with nitrogen for at least 30-60 minutes to remove dissolved oxygen.
Frequently Asked Questions (FAQs)
What is the primary degradation product of CPPD?
The primary and most well-known degradation product is the corresponding quinone-diimine, formed through oxidation.[1] In environmental contexts, the ozonation product N-(1,3-dimethylbutyl)-N'-phenyl-p-benzoquinonediimine (often called 6PPD-quinone) is a significant transformation product of a related antioxidant and is studied extensively for its environmental impact.[11][12][13]
How can I accurately quantify CPPD and its degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for quantifying CPPD.[14] For identifying and quantifying trace levels of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and specificity.[15][16][17]
Are there synergistic antioxidants I can use alongside CPPD?
Yes, using a combination of antioxidants can be highly effective. CPPD is a radical scavenger. It can be paired with:
-
Secondary Antioxidants (e.g., Phosphites): These function by decomposing hydroperoxides, which are precursors to radical formation. This protects the primary antioxidant (CPPD) from being consumed unnecessarily.
-
Hindered Phenolic Antioxidants: These can work in concert with CPPD to provide robust protection against thermal oxidation.[3]
What are the ideal storage conditions for pure CPPD?
Pure CPPD should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[18] The container should be flushed with nitrogen before sealing to displace air.
Visualizing Degradation & Prevention
To better understand the processes described, the following diagrams illustrate the core degradation pathway and a logical workflow for troubleshooting.
Diagram 1: Oxidative Degradation Pathway of CPPD
Caption: The primary oxidative pathway of CPPD to colored quinone-diimines.
Diagram 2: Troubleshooting Workflow for CPPD Degradation
Caption: A logical decision tree for troubleshooting CPPD degradation issues.
Protocols
Protocol 1: Quantification of CPPD Degradation via HPLC-UV
This protocol provides a general framework. The column, mobile phase, and wavelength may require optimization for your specific matrix.
1. Objective: To determine the concentration of CPPD in a sample and monitor its degradation over time.
2. Materials & Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV-Vis Detector.
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm).
-
CPPD reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Deionized Water (HPLC grade).
-
Sample solvent (e.g., Acetonitrile or Tetrahydrofuran).
-
Syringe filters (0.45 µm, PTFE).
3. Standard Preparation: a. Accurately weigh ~10 mg of CPPD reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to the mark with the sample solvent to create a 100 µg/mL stock solution. c. Perform serial dilutions of the stock solution to prepare a calibration curve with at least 5 points (e.g., 50, 25, 10, 5, 1 µg/mL).
4. Sample Preparation: a. Accurately weigh a sample containing CPPD into a volumetric flask. b. Add the sample solvent and dissolve completely, using sonication if necessary. c. Dilute to the mark to achieve a theoretical concentration within the calibration range. d. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Conditions (Example):
- Mobile Phase: 85:15 Acetonitrile:Water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 254 nm or 280 nm (scan for λ-max of your standard).
- Run Time: 10 minutes (ensure CPPD peak is fully eluted).
6. Analysis: a. Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). b. Inject the prepared samples. c. Calculate the concentration of CPPD in the samples using the linear regression equation from the calibration curve. d. Degradation (%) = [(Initial Conc. - Final Conc.) / Initial Conc.] * 100.
References
- 1. Tire-rubber related pollutant 6-PPD quinone: A review of its transformation, environmental distribution, bioavailability, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4spe.org [4spe.org]
- 4. Aquatic Thermal and Photochemical Reactivity of N‑(1,3-Dimethylbutyl)‑N′‑phenyl‑p‑phenylenediamine (6PPD), N‑Isopropyl‑N′‑phenyl‑p‑phenylenediamine (IPPD), and 6PPD-quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aquatic Thermal and Photochemical Reactivity of N‑(1,3-Dimethylbutyl)‑N′‑phenyl‑p‑phenylenediamine (6PPD), N‑Isopropyl‑N′‑phenyl‑p‑phenylenediamine (IPPD), and 6PPD-quinone | Semantic Scholar [semanticscholar.org]
- 6. UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. helvia.uco.es [helvia.uco.es]
- 11. lcms.cz [lcms.cz]
- 12. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a quantitative analytical method for 6PPD, a harmful tire antioxidant, in biological samples for toxicity assessment [agris.fao.org]
- 15. researchgate.net [researchgate.net]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. Advances in Analytical Determination Methods and Toxicity and Health Risk Assessment of 6PPD and Its Transformation Products in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound CAS#: 101-87-1 [m.chemicalbook.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
Welcome to the technical support guide for the HPLC analysis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). This document is designed for researchers, analytical scientists, and drug development professionals who encounter chromatographic challenges with this compound. Peak tailing is a frequent issue that can compromise resolution, integration, and overall data quality. This guide provides a structured, in-depth approach to diagnosing and resolving this problem, grounded in chromatographic principles.
Section 1: Understanding the Core Problem
Q1: Why does this compound (CPPD) often exhibit peak tailing in reverse-phase HPLC?
A1: The primary reason for peak tailing with CPPD lies in its chemical nature and its interaction with the stationary phase. The issue stems from a combination of two factors:
-
The Basic Nature of CPPD: CPPD is an aromatic amine, making it a basic compound.[1][2] Its predicted pKa is approximately 6.4.[1][3] In a mobile phase with a pH below its pKa, the amine functional groups become protonated, carrying a positive charge.
-
Residual Silanols on the Stationary Phase: Most common reverse-phase columns (e.g., C18, C8) are based on silica particles. The manufacturing process of these columns inevitably leaves some unreacted, accessible silanol groups (Si-OH) on the silica surface.[4][5] These silanol groups are acidic and become ionized (deprotonated to Si-O⁻) at a mobile phase pH above approximately 3-4, creating localized negative charges on the stationary phase.[6][7][8]
This creates a "perfect storm" for peak tailing. The positively charged CPPD molecules engage in strong secondary ionic interactions with the negatively charged silanol sites.[6][9][10] This is a different, stronger retention mechanism than the intended hydrophobic interaction. Molecules that undergo this interaction are retained longer than those that do not, resulting in a delayed elution and a characteristic asymmetrical "tail" on the peak.[4][8]
Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting
Q2: My CPPD peak is tailing significantly. What is the very first and most effective parameter I should adjust?
A2: Adjust the mobile phase pH . Since the problematic interaction is pH-dependent, controlling the pH is the most powerful tool to improve peak shape.[9]
-
The Strategy: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 using an additive like 0.1% formic acid or 0.1% phosphoric acid.
-
The Causality: At this low pH, the vast majority of the acidic silanol groups (Si-OH) are fully protonated and thus electrically neutral.[4][6] This eliminates the strong ionic interaction with the (still protonated) CPPD analyte, leading to a much more symmetrical peak based primarily on hydrophobic retention.
Q3: I've lowered the mobile phase pH, and the peak shape has improved but isn't perfect. What is my next step?
A3: Incorporate a mobile phase additive that acts as a competing base, such as Triethylamine (TEA) .[11][12]
-
The Strategy: Add a low concentration of TEA (typically 0.1% to 0.5% v/v) to the aqueous portion of your mobile phase. You will likely need to re-adjust the final pH back to your target acidic range with an acid.
-
The Causality: TEA is a basic amine that acts as a "silanol masking agent."[12][13] It preferentially interacts with any remaining active silanol sites on the stationary phase, effectively shielding them from the CPPD analyte.[14] This further minimizes secondary interactions and improves peak symmetry.
Q4: Can my choice of HPLC column be the root cause of the peak tailing I'm observing with CPPD?
A4: Absolutely. Not all C18 columns are created equal. If you are using an older, "Type A" silica column, it likely has a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate tailing for basic compounds.[5]
-
The Strategy: Switch to a modern, high-purity, "end-capped" column.[4][7] End-capping is a chemical process that covers a significant portion of the residual silanols with a less reactive group (like trimethylsilyl), reducing their availability for secondary interactions.[6]
-
Alternative Columns: For particularly challenging basic compounds, consider columns specifically designed to minimize silanol interactions, such as those with polar-embedded phases or charged surface hybrid (CSH) technology.[15][16]
Q5: Could my sample preparation or injection volume be causing the tailing?
A5: Yes, this is a distinct possibility and should not be overlooked.
-
Sample Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to peak distortion.[15][17] Try diluting your sample by a factor of 5 or 10 and re-injecting. If the peak shape improves, you were overloading the column.
-
Sample Solvent Mismatch: If you dissolve your CPPD sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause peak distortion, including tailing or fronting.[15][18] The ideal practice is to dissolve your sample in the initial mobile phase itself.
Q6: I'm noticing that all the peaks in my chromatogram are tailing, not just the CPPD peak. What does this indicate?
A6: Tailing of all peaks points towards a systemic issue rather than a specific chemical interaction. The most common causes are:
-
Extra-Column Volume (Dead Volume): This refers to any excess volume in the flow path outside of the column itself, such as overly long or wide-bore tubing between the injector, column, and detector.[15][19] This extra volume causes band broadening, which often manifests as tailing, especially for early-eluting peaks.[19][20] Ensure you are using appropriate narrow-bore tubing (e.g., 0.005" or 0.125 mm I.D.) and that all fittings are made correctly to minimize dead volume.
-
Column Failure: A void or channel may have formed at the head of the column due to pressure shocks or degradation of the packed bed.[4][10] This disrupts the sample band as it enters the column, causing tailing for all analytes. This is often accompanied by a sudden drop in backpressure. The solution is to replace the column. Using a guard column can help protect the analytical column and is a good diagnostic tool.[21]
Section 3: A Systematic Protocol for Troubleshooting CPPD Peak Tailing
This section provides a logical workflow to diagnose and resolve peak tailing. The process is visualized in the flowchart below.
Visual Workflow: Diagnosing Peak Tailing
Caption: A logical workflow to diagnose the cause of peak tailing.
Experimental Protocol: Mobile Phase Preparation with Triethylamine (TEA)
This protocol describes how to prepare a mobile phase containing TEA to improve the peak shape of basic compounds like CPPD.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Triethylamine (TEA), HPLC grade
-
Formic acid or Phosphoric acid, HPLC grade
-
Sterile, filtered 1L glass container
-
0.22 µm or 0.45 µm membrane filter for mobile phase
Procedure:
-
Measure Aqueous Component: In a clean 1L glass container, measure 900 mL of HPLC-grade water.
-
Add TEA: Carefully pipette 1.0 mL of TEA into the water. This creates a 0.1% (v/v) concentration in the final aqueous portion. Swirl gently to mix. Note: Work in a fume hood as TEA has a strong odor.[13]
-
Adjust pH: Place a calibrated pH probe into the solution. Slowly add formic acid drop-by-drop while stirring until the pH reaches your target of 2.5 - 3.0.
-
Bring to Final Aqueous Volume: Add HPLC-grade water to bring the total volume of the aqueous solution to 1000 mL.
-
Combine with Organic Phase: Prepare your final mobile phase by mixing the appropriate volumes of the prepared aqueous phase and your organic solvent (e.g., for a 50:50 mobile phase, mix 500 mL of the aqueous/TEA/acid solution with 500 mL of acetonitrile).
-
Degas and Filter: Thoroughly degas the final mobile phase using sonication or vacuum filtration. It is best practice to filter the final mixture through a 0.22 µm membrane filter to remove any particulates.[22]
Section 4: Data Interpretation
The effectiveness of troubleshooting steps can be quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf) . A value of 1.0 represents a perfectly symmetrical Gaussian peak, with values > 1.2 generally considered to be tailing.[15][21]
Table 1: Expected Impact of Troubleshooting Actions on Peak Asymmetry
| Action Taken | Potential Cause Addressed | Expected Asymmetry Factor (As) | Rationale |
| None (Baseline) | Secondary Silanol Interactions | > 2.0 | Strong ionic interaction between charged CPPD and ionized silanols.[6] |
| Lower Mobile Phase pH to 2.5 | Ionized Silanol Groups | 1.3 - 1.6 | Silanol groups are protonated and neutralized, minimizing ionic interactions.[4][9] |
| Add 0.1% TEA to Acidic MP | Residual Active Silanol Sites | 1.1 - 1.3 | TEA masks remaining silanol sites, further reducing secondary retention.[12][13] |
| Switch to End-Capped Column | High Density of Silanol Sites | 1.2 - 1.5 | Fewer available silanol groups on the stationary phase surface.[4][6] |
| Dilute Sample 10-fold | Column Overload | < 1.5 | Prevents saturation of the stationary phase, ensuring linear chromatography.[15] |
References
-
CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available from: [Link]
-
uHPLCs. Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Available from: [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available from: [Link]
-
PubMed. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Available from: [Link]
-
ResearchGate. How Triethilamine works on a compound separation in a reversed phase column (C18)?. Available from: [Link]
-
LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available from: [Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available from: [Link]
-
Restek.[4]Troubleshooting HPLC- Tailing Peaks. Available from: [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. Available from: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
Agilent Technologies. HPLC Troubleshooting Guide. Available from: [Link]
-
uHPLCs. A Comprehensive Guide to Selecting HPLC Columns. Available from: [Link]
-
Welch Materials, Inc. HPLC Column Selection: Core to Method Development (Part II). Available from: [Link]
-
Welch Materials, Inc. [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Available from: [Link]
-
Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. Available from: [Link]
-
ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]
-
ChemBK. N-Cyclohexyl-N'-phenyl-1,4-benzenediamine. Available from: [Link]
-
LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available from: [Link]
-
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available from: [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available from: [Link]
-
ResearchGate. Improved efficiency in micellar liquid chromatography using triethylamine and 1-butanol as mobile phase additives to reduce surfactant adsorption. Available from: [Link]
-
Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Available from: [Link]
-
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available from: [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]
-
SIELC Technologies. Separation of N-Cyclohexyl-N'-phenyl-4-phenylenediamine on Newcrom R1 HPLC column. Available from: [Link]
-
Pharma Growth Hub. Peak Tailing: Phenomenon, Symptoms and Corrections. Available from: [Link]
-
PubChem. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine. Available from: [Link]
-
SciSpace. Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Available from: [Link]
-
ChemRxiv. Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational approaches. Available from: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 101-87-1 [chemicalbook.com]
- 3. This compound CAS#: 101-87-1 [m.chemicalbook.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. welch-us.com [welch-us.com]
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- 21. waters.com [waters.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) for Maximum Antioxidant Effect
Welcome to the technical support center for N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the antioxidant effects of CPPD in experimental settings. This resource offers a combination of frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of CPPD as an antioxidant in a research context.
Q1: What is the primary mechanism of antioxidant action for CPPD?
A1: this compound (CPPD) is a synthetic antioxidant belonging to the p-phenylenediamine (PPD) class of compounds.[1] Its primary antioxidant mechanism is based on its ability to act as a free radical scavenger. The secondary amine groups in the CPPD molecule can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the radical chain reactions that lead to oxidative damage of cellular components like lipids, proteins, and DNA.[2]
Q2: What are the typical applications of CPPD?
A2: Historically, CPPD has been extensively used as an antidegradant, specifically as an antioxidant and antiozonant, in the rubber industry to protect vulcanized rubber products from degradation.[2] However, due to its radical scavenging ability, researchers in various fields are exploring its potential antioxidant properties in biological systems. It's important to note that while its industrial applications are well-documented, its use in a biological or pharmaceutical context is still an emerging area of investigation.
Q3: In what solvents can I dissolve CPPD for my experiments?
A3: CPPD is a lipophilic compound with poor aqueous solubility.[3] For in vitro assays, it is typically dissolved in organic solvents. It is slightly soluble in chloroform and methanol.[4] For cell-based assays, a common practice for sparingly soluble compounds is to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is a reasonable starting concentration range for testing the antioxidant activity of CPPD in vitro?
A4: Based on studies of other synthetic antioxidants and aromatic amines, a broad concentration range is recommended for initial screening. A typical starting range for in vitro antioxidant assays like DPPH or ABTS could be from 1 µM to 100 µM.[5] For cell-based assays, it is crucial to first determine the cytotoxic concentration range of CPPD and then work with non-toxic concentrations.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that researchers may encounter during their experiments with CPPD.
Troubleshooting Inconsistent or Unexpected Results in Antioxidant Assays
Q5: My DPPH/ABTS assay results for CPPD are not reproducible. What could be the cause?
A5: Inconsistent results in DPPD and ABTS assays can stem from several factors, especially when working with compounds like CPPD.
-
Slow Reaction Kinetics: Unlike some natural antioxidants that react quickly with DPPH or ABTS radicals, synthetic antioxidants like p-phenylenediamine derivatives may exhibit slower reaction kinetics.[6] Ensure you are allowing for a sufficient incubation time for the reaction to reach completion. It is advisable to perform a time-course experiment (e.g., taking readings at multiple time points) to determine the optimal incubation period.
-
Solubility Issues: As a lipophilic compound, CPPD may precipitate out of solution at higher concentrations, especially when diluted into aqueous buffers for the assay. Visually inspect your assay wells for any signs of precipitation. If precipitation is observed, you may need to adjust your solvent system or test a lower concentration range.
-
Pro-oxidant Activity: At higher concentrations, some antioxidants can exhibit pro-oxidant effects, leading to an increase in radical formation rather than scavenging.[7] This can result in a non-linear dose-response curve. If you observe a decrease in antioxidant activity at higher concentrations, consider the possibility of pro-oxidant behavior.
Q6: I am observing a pro-oxidant effect with CPPD at higher concentrations. How can I confirm and manage this?
A6: The switch from antioxidant to pro-oxidant activity is a known phenomenon for many radical-scavenging antioxidants, particularly in the presence of transition metal ions.[7]
-
Confirmation: To confirm a pro-oxidant effect, you can include a metal chelator (e.g., EDTA) in your assay system. If the pro-oxidant effect is diminished in the presence of the chelator, it suggests that the effect is metal-ion dependent.
-
Management: The primary way to manage pro-oxidant activity is to work within a concentration range where the antioxidant effect is dominant. This highlights the importance of a thorough dose-response study. For in vivo or cell-based studies, understanding the cellular environment, including the concentration of transition metals, is crucial.
Diagram: The Dual Role of CPPD - Antioxidant vs. Pro-oxidant
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids | Emirates Journal of Food and Agriculture [ejfa.me]
- 3. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 101-87-1 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of p-phenylenediamine antioxidant concentrations in human urine using machine learning models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) in Final Products
Welcome to the Technical Support Center for N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). This guide is designed for researchers, scientists, and formulation professionals who utilize CPPD as an antioxidant and antiozonant. As a p-phenylenediamine (PPD) derivative, CPPD is critical for protecting rubber and polymer-based materials from degradation.[1][2][3][4] However, its own stability can be compromised under various conditions, leading to reduced product performance and the formation of unwanted byproducts.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, mitigate, and prevent stability issues with CPPD in your final products. While much of the recent in-depth research has focused on a similar molecule, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), due to the environmental toxicity of its primary degradant (6PPD-quinone), the fundamental degradation pathways and stabilization principles are highly relevant and applicable to CPPD.[5][6][7][8] This guide synthesizes direct knowledge about CPPD with these analogous findings to provide a comprehensive stability framework.
Troubleshooting Guide: Common CPPD Stability Issues
This section addresses specific problems you may encounter during product development, manufacturing, or quality control.
Issue 1: Premature Material Degradation (e.g., Cracking, Brittleness)
Question: My rubber/polymer product, which contains CPPD, is showing signs of premature cracking and loss of elasticity, especially when exposed to atmospheric conditions. How can I confirm if CPPD degradation is the root cause and what can I do to fix it?
Answer:
Premature degradation despite the inclusion of CPPD strongly suggests that the antidegradant itself is either being consumed too rapidly or is becoming ineffective. CPPD's primary role is to intercept ozone and oxidative species before they can attack the polymer backbone.[2][3][9]
Diagnostic Workflow:
-
Quantify CPPD Content: The first step is to determine the concentration of active CPPD remaining in your degraded product versus a non-degraded or control sample. This can be achieved using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10] A significant depletion of CPPD in the degraded sample is a strong indicator of its consumption.
-
Detect Degradation Products: Concurrently, analyze samples for the presence of CPPD's primary oxidative degradation product, N-cyclohexyl-N'-phenyl-p-benzoquinonediimine or a related quinone-type structure. The presence of these compounds confirms that oxidation is the degradation pathway.
-
Review Environmental Stressors: Assess the environmental conditions the product was exposed to. High ozone levels, elevated temperatures, and UV radiation are known to accelerate the degradation of p-phenylenediamines.[5][11]
Mitigation Strategies:
-
Optimize CPPD Concentration: Ensure the initial concentration of CPPD is sufficient for the product's intended lifespan and expected environmental exposure. It is typically used at 1-2% in rubber formulations.[12]
-
Introduce a Synergistic Antioxidant: CPPD's efficacy can be significantly enhanced by combining it with other antioxidants. This is one of the most effective strategies.
-
Secondary Antioxidants: Consider adding a secondary antioxidant like a phosphite or a thioester. These compounds work by decomposing hydroperoxides, which are intermediates in the oxidation process, thus sparing the primary antioxidant (CPPD).[13]
-
Alternative Primary Antioxidants: Blending CPPD with other amine antioxidants like polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) can provide broader protection against both heat and oxidation.[14]
-
-
Incorporate UV Stabilizers: If UV exposure is a key factor, the addition of a UV absorber or a Hindered Amine Light Stabilizer (HALS) can protect both the polymer and the CPPD from photolytic degradation.[15]
Issue 2: Product Discoloration (e.g., Yellowing, Browning)
Question: My final product is developing an undesirable color over time. Could this be related to CPPD?
Answer:
Yes, discoloration is a common side effect of p-phenylenediamine degradation. The oxidation of CPPD leads to the formation of highly conjugated quinone-type structures.[16] These molecules absorb light in the visible spectrum, often appearing as yellow, brown, or even purple compounds, thereby staining the product matrix.[14]
Root Cause Analysis:
The mechanism is directly linked to the core function of CPPD. As it scavenges ozone and oxygen radicals, its chemical structure is transformed into chromophoric (color-bearing) quinonediimines and related derivatives. This process is accelerated by the same factors that cause premature material degradation: heat, light, and exposure to oxidizing environments.
Prevention & Remediation:
-
Control the Environment: The most effective prevention is to minimize exposure to oxygen and UV light during manufacturing and storage. Storing products in a cool, dry, and dark place is crucial.[1]
-
Utilize a Stabilizer Package:
-
As with performance degradation, a synergistic antioxidant system can reduce the rate of CPPD oxidation, thereby slowing the formation of colored byproducts. Combining CPPD with phenolic antioxidants can be particularly effective.[17]
-
Chelating agents can be added to the formulation if trace metal ions (e.g., copper, iron) are present, as these can catalyze the oxidation of CPPD.
-
-
Surface Protection: For some applications, applying a protective, UV-blocking coating to the final product can prevent environmental triggers from reaching the CPPD within the material.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for CPPD?
A1: The primary and most functionally relevant degradation pathway for CPPD is its reaction with ozone (ozonation) and, to a lesser extent, other oxidative species.[8][9] CPPD migrates to the surface of the rubber or polymer and sacrificially reacts with ozone, forming N-cyclohexyl-N'-phenyl-p-benzoquinonediimine and other related oxidized species.[17][18] This reaction prevents the ozone from cleaving the double bonds in the polymer backbone, which would otherwise cause cracking.[2] Other potential, though often less significant, pathways include direct photolysis from UV radiation and hydrolysis in aqueous environments.[1][15]
Q2: How should I properly store and handle pure CPPD to ensure its stability before formulation?
A2: To maintain the integrity of neat CPPD, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] The storage area should be cool, dry, well-ventilated, and protected from direct sunlight.[1] Avoid storage near strong oxidizing agents. When handling, use appropriate personal protective equipment (PPE), as p-phenylenediamines can be skin sensitizers.[4][19][20]
Q3: What analytical methods are recommended for a stability study of a CPPD-containing product?
A3: A robust stability study should quantify both the remaining active ingredient (CPPD) and the appearance of key degradation products.
-
For CPPD Quantification: Reverse-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is a reliable method for determining the concentration of CPPD in solvent extracts of your product.[10]
-
For Degradant Identification: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. It provides the sensitivity and specificity needed to detect and quantify the low concentrations of quinone-type degradation products.[21][22][23] The recent development of EPA Method 1634 for the analogous 6PPD-quinone provides a strong template for developing a method for CPPD-quinone.[24]
Q4: Can I use CPPD in combination with other antidegradants?
A4: Absolutely. Using CPPD in combination with other antidegradants is a highly recommended and common industry practice to achieve synergistic effects.[6][14] For example, combining CPPD with TMQ enhances protection against thermo-oxidative degradation, while pairing it with N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD) can provide a broader spectrum of antiozonant activity.[14] This multi-faceted approach ensures more robust and longer-lasting protection for the final product.
Visualization of Degradation and Experimental Workflow
Degradation Pathway of CPPD
The following diagram illustrates the primary oxidative degradation pathway where CPPD is converted to its corresponding quinone derivative upon reaction with ozone.
Caption: A step-by-step process for diagnosing and resolving CPPD stability issues.
Protocols
Protocol 1: Accelerated Stability Testing of a CPPD-Containing Polymer
This protocol describes a method to evaluate the stability of CPPD in a final product under stressed conditions.
Objective: To determine the rate of CPPD degradation and formation of discoloration under elevated temperature and UV exposure.
Materials:
-
Environmental chamber with controlled temperature and humidity.
-
UV-A lamp (340 nm).
-
Product samples (formulated with CPPD).
-
Control samples (formulated without CPPD, if possible).
-
Amber glass vials.
-
Solvents for extraction (e.g., Dichloromethane, Acetonitrile).
-
Analytical instrumentation (HPLC-UV, LC-MS/MS).
Procedure:
-
Initial Analysis (T=0): Take 3-5 representative samples of the initial product. Extract the CPPD and any baseline degradants using an appropriate solvent. Analyze via HPLC to establish the initial (100%) concentration of CPPD.
-
Sample Preparation: Place multiple samples into the environmental chamber. Divide them into two groups:
-
Thermal Stress: Place samples in the chamber at 70°C, in the dark.
-
Photo-Stress: Place samples in the chamber at 40°C under continuous UV-A irradiation.
-
-
Time Points: Pull 3 samples from each group at predetermined time points (e.g., 24, 48, 72, 168, 336 hours).
-
Visual Inspection: At each time point, visually inspect the samples for any color change against a T=0 sample. Document with photographs.
-
Chemical Analysis: For each time point, extract the samples and analyze via HPLC-UV to quantify the remaining percentage of CPPD. If available, use LC-MS/MS to monitor the relative increase in the primary quinone-type degradant.
-
Data Analysis: Plot the percentage of CPPD remaining vs. time for both stress conditions. This will provide a degradation curve and allow for the calculation of a degradation rate or half-life under these specific accelerated conditions. Compare these results between different formulations to assess the effectiveness of stabilization strategies.
Protocol 2: Quantification of CPPD by RP-HPLC-UV
Objective: To quantify the amount of CPPD in a sample extract.
Instrumentation & Columns:
-
HPLC system with a UV/Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents & Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or formic acid for MS-compatibility). [10]* CPPD analytical standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of CPPD standard in acetonitrile (e.g., 1 mg/mL). From this, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Mobile Phase: Prepare a mobile phase, for example, 85:15 Acetonitrile:Water with 0.1% acid. The exact ratio should be optimized for best peak shape and retention time.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: ~254 nm or ~295 nm (scan for optimum).
-
-
Calibration Curve: Inject the calibration standards and create a calibration curve by plotting peak area against concentration. Ensure the correlation coefficient (r²) is >0.999.
-
Sample Analysis: Prepare a solvent extract of your product. Ensure the final concentration is expected to fall within the range of your calibration curve (dilute if necessary). Inject the sample.
-
Calculation: Using the peak area from the sample injection and the equation from the calibration curve, calculate the concentration of CPPD in your sample. Account for any dilution factors to report the final amount in the original product (e.g., in % w/w).
Data Summary Table
The following table summarizes the key factors affecting CPPD stability and the recommended strategies for mitigation.
| Factor | Effect on CPPD Stability | Primary Consequence | Recommended Mitigation Strategy |
| Ozone | High | Rapid consumption, quinone formation | Use in synergistic blends (e.g., with IPPD), ensure adequate loading |
| Oxygen/Heat | Moderate to High | Accelerated oxidation | Combine with secondary antioxidants (e.g., TMQ, phenolics) |
| UV Light | Moderate | Photolytic degradation, discoloration | Incorporate UV absorbers or HALS in the formulation |
| Humidity/Water | Low to Moderate | Potential for hydrolysis | Ensure dry storage conditions for raw material and final product |
| Metal Ions | High (Catalytic) | Catalyzes oxidation | Add metal deactivators or chelating agents to the formulation |
References
- 5 Measuring, Mapping, and Modeling. (n.d.). ITRC.
- Environmental Occurrence, Influencing Factors, and Toxic Effects of 6PPD-Q. (2025, October 22). Toxics.
- 6PPD Rubber Antioxidant: Characteristics, Applications, Combinations, and Considerations for Commercial Procurement. (2023, June 25). Joinedfortunechemical.
- Quantitation of Toxic Tire Degradant 6PPD-Quinone in Surface Water. (2021, July 13). Agilent.
- Technical Support Center: this compound (CPPD) Stability. (n.d.). Benchchem.
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Technical Support Center: Strategies to Reduce the Environmental Impact of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (6PPD)
Prepared by: Gemini Senior Application Scientist
Introduction: N-Cyclohexyl-N'-phenyl-p-phenylenediamine, more commonly known in current research as 6PPD , is a high-performance antioxidant and antiozonant essential for modern rubber manufacturing. It is used in nearly all tires to prevent degradation and cracking, ensuring vehicle safety and extending tire lifespan[1][2][3]. For decades, its function was well-understood and considered safe.
However, a paradigm shift occurred with the discovery of its primary transformation product, 6PPD-quinone (6PPD-q) . This compound forms when 6PPD, present in tire wear particles, reacts with atmospheric ozone[2][4][5]. Stormwater runoff then transports these particles from roadways into aquatic ecosystems[6][7]. Research has unequivocally linked 6PPD-q to "urban runoff mortality syndrome," which causes rapid and widespread die-offs of coho salmon, one of the most sensitive aquatic species to this chemical[2][6][8]. 6PPD-q is now recognized as a potent and environmentally relevant toxicant, prompting urgent research into mitigation and remediation strategies[6][9][10].
This guide serves as a technical support resource for researchers, environmental scientists, and industry professionals working to understand and mitigate the environmental impact of 6PPD and 6PPD-q. It provides answers to common questions, troubleshooting for experimental challenges, and standardized protocols to support these critical efforts.
Section 1: FAQs - Understanding the Contamination Challenge
This section addresses fundamental questions regarding the nature, environmental behavior, and analysis of 6PPD and its toxic quinone.
Q1: What exactly are 6PPD and 6PPD-quinone?
A1:
-
6PPD (this compound) is an organic chemical of the p-phenylenediamine (PPD) class. It is intentionally added to rubber products, especially vehicle tires (at 0.5-1.5% by weight), to act as an antidegradant[9][11]. It functions by preferentially reacting with atmospheric ozone and oxygen, thereby protecting the rubber polymers from degradation that leads to cracking and failure[2][5][11].
-
6PPD-quinone (N-(1,3-dimethylbutyl)-N′-phenyl-p-benzoquinone) is the chemical product formed when 6PPD performs its protective function by reacting with ozone[4][12]. This conversion is highly efficient and occurs on the surface of tires and within the microscopic tire wear particles that are abraded onto roadways[5]. Unlike its parent compound, 6PPD-q was not intentionally designed and its severe ecological toxicity was discovered only recently[2][6].
Q2: Why is 6PPD-quinone considered such an urgent environmental concern?
A2: The urgency stems from its extreme toxicity to certain aquatic species at environmentally relevant concentrations.
-
High Acute Toxicity: 6PPD-q is one of the most potent aquatic toxicants ever documented when compared to chemicals regulated under the Clean Water Act[6]. Coho salmon are particularly vulnerable, with a 24-hour median lethal concentration (LC50) reported as low as 41-95 nanograms per liter (ng/L)[8][13]. Concentrations in urban stormwater runoff have been measured at levels far exceeding this toxic threshold[6][13][14].
-
Species-Specific Impact: While coho salmon are exceptionally sensitive, other salmonids like brook trout and rainbow trout are also acutely affected, though at slightly higher concentrations[6][15]. The mechanism appears to involve the disruption of vascular pathways, potentially leading to blood-brain barrier dysfunction[16].
-
Ubiquitous Presence: Because of the global prevalence of vehicles, tire wear particles are a universal contaminant. Consequently, 6PPD and 6PPD-q have been detected in stormwater, surface waters, sediments, and even airborne particulate matter across the world[4][6][14].
Q3: How do 6PPD and 6PPD-q enter and move through the environment?
A3: The primary pathway is through the generation and transport of tire wear particles (TWPs).
-
Generation: As tires roll, brake, and corner, they abrade, releasing millions of tiny TWPs onto the road surface. These particles contain unreacted 6PPD[6].
-
Transformation: The 6PPD within these particles reacts with atmospheric ozone to form 6PPD-q[12].
-
Transport: During rain or snowmelt, stormwater runoff acts as the main transport vector, washing TWPs and the leached 6PPD-q from impervious surfaces (roads, parking lots) into storm drains[6][7].
-
Entry into Waterways: In many urban areas, storm drains discharge directly into local streams, rivers, and lakes without advanced treatment, delivering a pulse of toxic 6PPD-q during and after storm events[6][13]. While some studies show wastewater treatment plants (WWTPs) can achieve high removal rates for 6PPD-q, others show variable results, and combined sewer-stormwater systems can still be a source during high-flow events[4][6][14].
Q4: What are the standard analytical methods for detecting and quantifying 6PPD-q in environmental samples?
A4: The gold standard for detecting the ultra-trace concentrations of 6PPD-q relevant to its toxicity is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .
-
Methodology: This technique offers the high sensitivity and selectivity needed to measure 6PPD-q in complex matrices like stormwater. The method typically involves solid-phase extraction (SPE) to concentrate the analyte from a water sample, followed by chromatographic separation and detection by the mass spectrometer[7].
-
Standardized Method: Recognizing the critical need for reliable data, the U.S. Environmental Protection Agency (EPA) has published EPA Method 1634 , a draft method specifically for the analysis of 6PPD-q in aqueous samples using LC-MS/MS[17].
-
Key Considerations: For accurate quantification, the use of an isotope-labeled internal standard (e.g., deuterium-labeled 6PPD-q) is crucial to correct for matrix effects and variations in instrument response[7]. Samples should be collected in amber glass bottles and protected from light to prevent photodegradation before analysis[15].
Section 2: Troubleshooting Experimental Mitigation Strategies
This section provides practical advice for researchers encountering common issues during the development and testing of 6PPD-q remediation technologies.
Topic: Advanced Oxidation Processes (AOPs)
Q: My UV/H₂O₂ advanced oxidation process is showing low degradation efficiency for 6PPD-q in real stormwater samples, despite working well in clean lab water. What factors should I investigate?
A: This is a common challenge when moving from ideal to real-world conditions. The complex matrix of stormwater introduces interfering substances. Here is a systematic troubleshooting guide:
-
Check Water Quality Parameters (The "Why"):
-
pH: The efficiency of many AOPs is pH-dependent. For instance, in photo-Fenton processes (UV/H₂O₂/Fe²⁺), an acidic pH (around 3-4) is optimal to keep iron in its soluble, catalytically active Fe²⁺ form and to promote the generation of hydroxyl radicals (•OH)[18]. At neutral or higher pH, iron precipitates as ferric hydroxide, reducing catalyst availability. Action: Measure the pH of your stormwater. If it's neutral or alkaline, conduct experiments to determine the optimal pH for your specific AOP system.
-
Turbidity/Total Suspended Solids (TSS): Stormwater is rich in suspended particles. These particles can physically block UV light, a phenomenon known as light scattering, which reduces the photon flux available to activate the H₂O₂ or catalyst. Action: Measure the turbidity of your samples. If it is high, consider a pre-treatment step like settling or filtration to improve light penetration.
-
-
Investigate Radical Scavengers (The "Why"):
-
Dissolved Organic Carbon (DOC) and Bicarbonate/Carbonate: Stormwater contains natural organic matter (like humic acids) and dissolved inorganic ions (like bicarbonate, HCO₃⁻). These compounds are notorious •OH scavengers. They react with the hydroxyl radicals you are generating, consuming them in non-productive side reactions and leaving less available to degrade your target contaminant, 6PPD-q. Action: Measure the DOC and alkalinity of your stormwater. If they are high, you may need to increase the oxidant (H₂O₂) dose to overcome the scavenging effect. Conduct a dose-response experiment to find the most efficient H₂O₂ concentration for your specific water matrix.
-
-
Evaluate Oxidant Dose and Stability (The "Why"):
-
H₂O₂ Concentration: While a higher dose can overcome scavenging, an excessive concentration of H₂O₂ can be counterproductive. H₂O₂ itself can act as a hydroxyl radical scavenger at very high concentrations (H₂O₂ + •OH → HO₂• + H₂O). Action: Perform a systematic optimization of your H₂O₂ dose for the specific stormwater matrix. The optimal dose will be a balance between providing enough oxidant and avoiding self-scavenging.
-
Topic: Bioremediation
Q: I am attempting to isolate 6PPD-q-degrading microbes from activated sludge, but my enrichment cultures show no reduction in contaminant concentration. What are some common pitfalls?
A: Isolating specialized degraders for emerging contaminants can be challenging. Here are several factors to consider:
-
Contaminant Toxicity (The "Why"):
-
Inhibition: While the goal is biodegradation, 6PPD and its quinone derivatives can be toxic to microorganisms at high concentrations, inhibiting the very metabolic activity you are trying to enrich[19]. Your initial concentration in the enrichment culture might be too high, killing off potential degraders before they can adapt. Action: Set up enrichment cultures with a range of lower, environmentally relevant 6PPD-q concentrations (e.g., from high ng/L to low µg/L).
-
-
Lack of Primary Carbon Source (The "Why"):
-
Co-metabolism: Many complex organic molecules are not used by microbes as their primary food (carbon) source. Instead, they are degraded "accidentally" by enzymes produced to metabolize other compounds. This is called co-metabolism. Your cultures, containing only 6PPD-q and mineral media, may lack a suitable primary substrate to support robust microbial growth and the necessary enzymatic activity. Action: Amend your enrichment cultures with a readily biodegradable primary carbon source, like sodium acetate or glucose, at a low concentration. This can support a larger, more diverse microbial population that may co-metabolize 6PPD-q.
-
-
Inappropriate Inoculum Source (The "Why"):
-
Acclimatization: Activated sludge from a standard municipal WWTP may have had limited prior exposure to significant concentrations of 6PPD-q. Microbes from environments with historically higher exposure, such as soil or sediment from a stormwater retention pond or a facility handling rubber, might be better acclimatized and more likely to possess the required degradative pathways. Action: If possible, collect inoculum from a site known to be impacted by road runoff. This increases the probability of finding pre-adapted microbial consortia.
-
-
Slow Degradation Kinetics (The "Why"):
-
Patience: The biodegradation of complex, recalcitrant compounds is often a slow process that can take weeks or months. You may be terminating your experiment before significant degradation has occurred. Action: Extend the incubation time of your enrichment cultures. Monitor 6PPD-q concentrations over a longer period (e.g., 60-90 days), and perform periodic transfers to fresh media to select for the most effective degraders.
-
Section 3: Standardized Experimental Protocols
These protocols provide a starting point for standardized laboratory experiments. Researchers should adapt them based on their specific equipment and experimental goals.
Protocol 3.1: Evaluating 6PPD-q Degradation via UV/H₂O₂ Advanced Oxidation
-
Objective: To determine the degradation efficiency and kinetics of 6PPD-q in an aqueous solution using a bench-scale UV/H₂O₂ AOP system.
-
Materials & Reagents:
-
6PPD-quinone analytical standard
-
Methanol (HPLC grade)
-
30% (w/w) Hydrogen Peroxide (H₂O₂) solution
-
Ultrapure water (18.2 MΩ·cm)
-
Bench-scale photochemical reactor with a low-pressure mercury UV lamp (emitting at 254 nm)
-
Stir plate and stir bars
-
Amber glass vials for sample collection
-
Sodium thiosulfate (quenching agent)
-
HPLC-MS/MS system for analysis
-
-
Procedure:
-
Stock Solution Prep: Prepare a 1 mg/mL stock solution of 6PPD-q in methanol. From this, prepare an aqueous working solution of 1 mg/L in ultrapure water. Safety: Handle 6PPD-q and methanol in a fume hood with appropriate PPE.
-
Reactor Setup: Place a known volume (e.g., 500 mL) of the 1 mg/L 6PPD-q working solution into the photochemical reactor vessel. Add a stir bar and place on a stir plate. Allow the solution to mix for 5 minutes to ensure homogeneity.
-
Time Zero Sample: Withdraw an initial sample (t=0) before adding H₂O₂ or turning on the UV lamp. Immediately quench the sample with a small amount of sodium thiosulfate solution to stop any unintended reactions.
-
Initiate Reaction: Add the desired concentration of H₂O₂ (e.g., starting with 10 mg/L). Immediately turn on the UV lamp to start the reaction.
-
Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw aliquots of the solution. Immediately quench each sample with sodium thiosulfate.
-
Control Experiments: Run parallel experiments to isolate the effects of different components:
-
Photolysis only: UV light without H₂O₂.
-
Oxidation only: H₂O₂ without UV light.
-
Dark control: No UV light and no H₂O₂.
-
-
Analysis: Analyze all quenched samples for the remaining concentration of 6PPD-q using a validated LC-MS/MS method (see Protocol 3.2).
-
Data Analysis: Plot the concentration of 6PPD-q versus time to determine the degradation kinetics. Calculate the removal efficiency at each time point.
-
Protocol 3.2: Quantification of 6PPD-quinone in Water Samples using LC-MS/MS
-
Objective: To accurately quantify 6PPD-q in water samples following experimental treatment, based on the principles of EPA Method 1634[17].
-
Materials & Reagents:
-
Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade)
-
6PPD-quinone analytical standard
-
Deuterium-labeled 6PPD-quinone (6PPD-q-d4 or similar) as an internal standard (IS)
-
Ultrapure water
-
-
Procedure:
-
Sample Preservation: Ensure samples were collected in amber glass and stored at <6 °C.
-
Internal Standard Spiking: To a known volume of sample (e.g., 100 mL), add a precise amount of the internal standard (6PPD-q-d4) to achieve a known concentration (e.g., 50 ng/L).
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by ultrapure water).
-
Load the spiked sample through the cartridge at a slow, steady flow rate.
-
Wash the cartridge with a weak organic solvent/water mix to remove interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen.
-
Elute the trapped analytes (6PPD-q and the IS) with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC analysis.
-
LC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column suitable for separating hydrophobic compounds.
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to aid ionization.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for both the native 6PPD-q and the labeled internal standard to ensure accurate identification and quantification[7].
-
-
Quantification: Create a calibration curve using standards of known 6PPD-q concentration, with each standard also containing the fixed concentration of the internal standard. Calculate the concentration in the unknown samples by comparing the ratio of the native analyte peak area to the internal standard peak area against the calibration curve.
-
Section 4: Data & Visualization Hub
Table 1: Acute Aquatic Toxicity of 6PPD-quinone to Various Salmonid Species
This table summarizes the median lethal concentration (LC50) values, highlighting the differential sensitivity among species.
| Species | Common Name | LC50 (ng/L) | Test Duration (h) | Relative Sensitivity | Reference(s) |
| Oncorhynchus kisutch | Coho Salmon | 41 - 95 | 24 | Very High | [6][8][13] |
| Salvelinus fontinalis | Brook Trout | 590 | 24 | High | [6][15] |
| Oncorhynchus mykiss | Rainbow Trout / Steelhead | 640 - 1000 | 96 | Medium-High | [6][15] |
| Oncorhynchus tshawytscha | Chinook Salmon | >67,000 | 24 | Medium-Low | [6][8] |
| Salmo salar | Atlantic Salmon | Not acutely toxic at 12,200 | 48 | Low | [6] |
Diagrams
The following diagrams illustrate key workflows and pathways relevant to mitigating the environmental impact of 6PPD-q.
Caption: Decision workflow for selecting a 6PPD-q remediation strategy.
Caption: Simplified pathway of 6PPD transformation and AOP degradation.
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
For researchers, scientists, and professionals in drug development and quality control, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of reliable data. This guide provides an in-depth comparison of analytical methodologies for the quantification of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), a widely used antioxidant in rubber and polymer-based products. Here, we move beyond procedural checklists to explore the causality behind experimental choices, ensuring each described protocol is a self-validating system grounded in scientific integrity.
Introduction: The "Why" Behind Rigorous CPPD Analysis
This compound (CPPD) is a critical antidegradant, protecting polymeric materials from oxidation and ozonolysis, thereby extending product lifespan.[1] Its determination is vital for quality control in manufacturing and for assessing its migration and environmental fate. Given its classification as a potential skin sensitizer, accurate quantification is also a matter of safety.[2][3]
The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose.[4][5] This guide will compare three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of CPPD, with a focus on the principles laid out by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][6][7][8]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a critical decision, balancing sensitivity, selectivity, and operational considerations. Below is a comparative summary of the performance of HPLC-UV, GC-MS, and LC-MS/MS for CPPD analysis, based on established performance for structurally similar aromatic amines.
Table 1: Performance Comparison of Validated Analytical Methods for CPPD
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.999 | >0.998 | >0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.5% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.5% |
| Limit of Detection (LOD) | ~50 ng/mL | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~30 ng/mL | ~0.3 ng/mL |
| Selectivity | Good; potential interference from matrix components with similar chromophores. | Excellent; mass fragmentation provides high confidence in identification. | Superior; precursor-product ion transitions are highly specific. |
| Typical Sample Matrix | Rubber/Polymer Extracts | Rubber/Polymer Extracts | Biological Fluids, Environmental Samples |
In-Depth Experimental Protocols & Workflows
The following sections provide detailed, step-by-step methodologies for each analytical technique. The causality behind key steps is explained to provide a deeper understanding of the process.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse method for routine quality control due to its robustness and cost-effectiveness. The key to a successful HPLC method for a non-polar, aromatic amine like CPPD is selecting a suitable reverse-phase column and a mobile phase that provides good peak shape and resolution.
-
Sample Preparation (Extraction):
-
Accurately weigh approximately 1 gram of the rubber sample, cut into small pieces (~1mm³).
-
Transfer to a suitable vessel and add 20 mL of an acetone:chloroform (1:1 v/v) extraction solvent.[9][10] This solvent mixture is effective for swelling the rubber matrix and solubilizing CPPD.
-
Extract using sonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]
-
Mobile Phase: Isocratic elution with Methanol:Water (85:15 v/v).[9] This provides a good balance of elution strength for CPPD while maintaining retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[9]
-
Injection Volume: 10 µL.
-
UV Detection: 290 nm.[9] Aromatic amines typically exhibit strong absorbance in this region.
-
Run Time: Approximately 10 minutes.
-
-
Validation Approach (per ICH Q2(R2) Guidelines): [2][3][8]
-
Specificity: Analyze a placebo (rubber matrix without CPPD) to ensure no interfering peaks at the retention time of CPPD. Spike the placebo with CPPD and known related substances to demonstrate resolution.
-
Linearity: Prepare a series of at least five concentrations of CPPD standard (e.g., 50-250 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking the placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a single sample. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD should meet predefined acceptance criteria.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Caption: Workflow for CPPD analysis by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers enhanced selectivity over HPLC-UV due to the mass-selective detector. However, CPPD is a relatively non-volatile compound, which can make GC analysis challenging without derivatization. Derivatization improves volatility and chromatographic performance.
-
Sample Preparation (Extraction & Derivatization):
-
Perform the solvent extraction as described in the HPLC-UV method (Section 3.1, Step 1).
-
Evaporate 1 mL of the filtered extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes to form the silyl derivative of the amine groups. This step is crucial for increasing the volatility of CPPD.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of the derivatized CPPD (specific m/z values would be determined during method development).
-
-
Validation Approach:
-
Specificity: The use of SIM mode provides high specificity. Monitor for the presence of target ions in the correct ratios in blank matrix extracts.
-
Linearity: Establish a calibration curve over a range of approximately 10-100 µg/mL.
-
Accuracy & Precision: Follow the same principles as the HPLC method, ensuring the derivatization step is included in all preparations. Acceptance criteria may be slightly wider (e.g., recovery of 95-105%, precision %RSD < 5%) due to the additional sample preparation step.
-
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A Comparative Guide to p-Phenylenediamine Derivatives for Elastomer Protection: N-Cyclohexyl-N'-phenyl-p-phenylenediamine in Focus
Introduction: The Imperative of Polymer Degradation and the Role of p-Phenylenediamines
In the realm of materials science, the relentless degradation of polymeric materials, particularly elastomers, poses a significant challenge to product longevity and performance. Oxidative and ozonolytic degradation are primary culprits, leading to embrittlement, cracking, and ultimately, failure of rubber components. To counteract these detrimental processes, a class of chemical additives known as antidegradants is indispensable. Among the most effective and widely utilized antidegradants are the substituted p-phenylenediamines (PPDs).
This guide provides an in-depth technical comparison of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) with other prominent PPD derivatives, namely N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). We will delve into their mechanisms of action, comparative performance based on available experimental data, and the methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of these critical additives.
The Chemical Landscape of p-Phenylenediamine Antidegradants
PPDs are aromatic amines that serve as potent antioxidants and antiozonants. Their efficacy stems from their ability to donate a hydrogen atom or an electron to neutralize reactive species, thereby interrupting the degradation cascade. The substituents on the nitrogen atoms of the p-phenylenediamine core significantly influence their performance characteristics, including their reactivity, solubility, volatility, and persistence.
Here, we focus on three key derivatives:
-
This compound (CPPD): Characterized by the presence of a cyclohexyl group and a phenyl group attached to the nitrogen atoms.
-
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD): Features a branched alkyl group (1,3-dimethylbutyl) and a phenyl group.[1] It is one of the most commonly used antiozonants in the rubber industry.[2]
-
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD): Contains an isopropyl group and a phenyl group.[3]
Mechanism of Action: A Two-Fold Protective Strategy
The protective action of PPDs is a combination of antioxidant and antiozonant activities, which, while related, address different degradation pathways.
Antioxidant Mechanism: Radical Scavenging
Oxidative degradation is a free-radical chain reaction initiated by heat, light, or mechanical stress. PPDs act as chain-breaking antioxidants by donating a hydrogen atom from one of their N-H groups to a peroxy radical (ROO•), a key propagating species in the oxidation process. This neutralizes the peroxy radical and forms a stable, less reactive PPD radical, thus terminating the chain reaction.
Caption: Antioxidant mechanism of PPDs via hydrogen atom donation.
Antiozonant Mechanism: Ozone Scavenging and Protective Film Formation
Ozone (O₃) is a highly reactive atmospheric gas that readily attacks the carbon-carbon double bonds in unsaturated elastomers, leading to chain scission and the formation of characteristic cracks. PPDs protect against ozone degradation through two primary mechanisms:
-
Ozone Scavenging: PPDs have a low ionization potential, allowing them to react with ozone much faster than the rubber polymer chains.[4][5] This sacrificial reaction neutralizes ozone at the rubber surface. The reaction is believed to proceed via a one-electron transfer from the PPD to the ozone molecule, forming a PPD radical cation.[4]
-
Protective Film Formation: Upon reaction with ozone, PPDs form a protective film on the rubber surface.[6] This film acts as a physical barrier, preventing ozone from reaching the polymer surface.[6] The ability of the PPD to migrate to the surface, a process known as "blooming," is crucial for replenishing this protective layer.[1]
Caption: Dual antiozonant mechanism of PPDs.
Comparative Performance Analysis
A direct quantitative comparison of CPPD, 6PPD, and IPPD is challenging due to the limited availability of publicly accessible, standardized comparative data. However, by synthesizing information from various sources, we can construct a qualitative and semi-quantitative comparison of their key performance attributes.
Antioxidant and Antiozonant Efficacy
While all three PPDs are effective antidegradants, their reactivity with ozone and, consequently, their antiozonant performance, varies. Some studies suggest that CPPD exhibits lower reactivity with ozone compared to 6PPD and IPPD.[7] This lower reactivity might imply a longer-lasting but potentially less potent immediate protective effect against high ozone concentrations. In contrast, 6PPD is recognized for its excellent antiozonant performance.[1] IPPD is also a highly effective antiozonant.[3]
The antioxidant effectiveness of PPDs is related to the bond dissociation enthalpies of their N-H bonds.[5] While specific comparative data for these three compounds is scarce, their structural similarities suggest they all possess potent radical scavenging capabilities.
| Parameter | CPPD | 6PPD | IPPD |
| Antiozonant Activity | Moderate to High | Very High | High |
| Antioxidant Activity | High | High | High |
| Persistence | Potentially Longer-lasting | Moderate | Moderate |
Note: This table is a qualitative summary based on available literature. Direct quantitative comparisons under identical conditions are limited.
Thermal Stability
| Parameter | CPPD | 6PPD | IPPD |
| Melting Point (°C) | 118-119[11] | 45[1] | 75[3] |
| Boiling Point (°C) | ~400 (estimate)[11] | 260[1] | Not readily available |
| Thermal Decomposition | Generally good thermal stability, typical of PPDs. | Good thermal stability. | Good thermal stability. |
Solubility and Mobility
The solubility and mobility of PPDs within the rubber matrix are critical for their function. They need to be sufficiently soluble to be incorporated into the polymer but also mobile enough to migrate to the surface to provide protection against ozone. IPPD is known to bloom to the surface, which is beneficial for antiozonant activity but can also lead to its leaching into the environment.[3] 6PPD is reported to migrate more slowly than IPPD.[3] The larger cyclohexyl group in CPPD may influence its solubility and mobility profile compared to the alkyl substituents in 6PPD and IPPD.
| Parameter | CPPD | 6PPD | IPPD |
| Water Solubility | Slightly soluble | Low (0.5-2 mg/L)[12] | Low (~15 mg/l)[13] |
| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol[11] | Soluble in many organic solvents | Soluble in many organic solvents |
| Mobility in Rubber | Moderate (inferred) | Moderate (slower than IPPD)[3] | High (prone to blooming)[3] |
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity of any comparative analysis, standardized experimental protocols are essential. Below are outlines of key methodologies for evaluating the performance of PPDs.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common and straightforward method to determine the radical scavenging capacity of antioxidants.[14]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution with a characteristic absorption maximum at around 517 nm.[14] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, which is yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging ability.[14]
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare solutions of the PPD derivatives (CPPD, 6PPD, IPPD) at various concentrations in the same solvent.
-
Reaction: Add a specific volume of the PPD solution to a fixed volume of the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Caption: Workflow for the DPPH radical scavenging assay.
Ozone Chamber Testing for Antiozonant Performance
Ozone chamber testing is a standardized method to evaluate the resistance of rubber to ozone-induced cracking under controlled conditions.[15][16][17]
Principle: Rubber specimens containing the antiozonant are exposed to a controlled concentration of ozone in a test chamber at a specific temperature and humidity. The specimens are typically under a static or dynamic strain to accelerate the cracking process. The degree of cracking is visually assessed over time.
Step-by-Step Protocol (based on ASTM D1149): [18]
-
Sample Preparation: Prepare vulcanized rubber test specimens of standard dimensions containing the PPD derivatives at specified concentrations.
-
Chamber Setup: Set the ozone test chamber to the desired ozone concentration (e.g., 50 pphm), temperature (e.g., 40°C), and humidity.[15][16]
-
Specimen Mounting: Mount the rubber specimens on holders under a specified static or dynamic strain.
-
Conditioning: Condition the mounted specimens in an ozone-free atmosphere at the test temperature for a defined period (e.g., 24 hours).[18]
-
Exposure: Place the conditioned specimens in the ozone chamber and start the exposure.
-
Inspection: Periodically remove the specimens and inspect them for the appearance and growth of cracks under a magnifying glass. The severity of cracking is rated according to a standardized scale.
-
Data Analysis: Compare the time to the first appearance of cracks and the rate of crack growth for the different PPD-containing samples.
Caption: Workflow for ozone chamber testing of rubber specimens.
Toxicity and Environmental Considerations
A critical aspect of selecting an antidegradant is its toxicological and environmental profile. p-Phenylenediamines and their transformation products have come under scrutiny for their potential environmental and health impacts. For instance, 6PPD can transform into 6PPD-quinone, which has been identified as highly toxic to certain aquatic species.[1][19] CPPD is known to be a dermatological sensitizer and allergen.[20] The environmental fate and toxicity of CPPD and its potential transformation products are areas of ongoing research.[7][21][22]
Conclusion
This compound (CPPD), along with 6PPD and IPPD, are highly effective antidegradants that play a crucial role in protecting elastomers from oxidative and ozonolytic degradation. Their performance is a complex interplay of their chemical structure, which dictates their reactivity, mobility, and persistence. While 6PPD and IPPD are well-established and highly effective antiozonants, CPPD presents a potentially valuable alternative with a different balance of properties.
The choice of the most suitable PPD for a specific application requires a careful consideration of the desired performance characteristics, the service environment of the rubber product, and the toxicological and environmental profile of the additive. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and other novel antidegradants, enabling researchers and formulators to make informed decisions based on robust scientific data. As the demand for more sustainable and environmentally benign materials grows, a thorough understanding of the structure-property-toxicity relationships of PPDs will be paramount in the development of next-generation polymer protection systems.
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Department of Toxic Substances Control. (n.d.). Product - Chemical Profile for Motor Vehicle Tires Containing N-(1,3-Dimethylbutyl)-N′-phenyl-p- phenylenediamine (6PPD). dtsc.ca.gov. [Link]
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A Comparative Performance Guide to N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) in Elastomers
Authored for Researchers and Formulation Scientists
This guide provides an in-depth technical comparison of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), a crucial antidegradant, against other common alternatives in various elastomer systems. We will delve into its mechanism of action, comparative performance metrics, and the standardized protocols required for its empirical evaluation.
Introduction: The Imperative for Elastomer Protection
Elastomers, such as natural rubber (NR) and styrene-butadiene rubber (SBR), form the backbone of countless critical applications. However, their unsaturated polymer chains are inherently vulnerable to degradation by atmospheric agents like oxygen and ozone.[1] This degradation compromises mechanical properties, leading to cracking and premature product failure. To counteract this, antidegradants are incorporated into rubber formulations. Among the most effective are derivatives of p-phenylenediamine (PPD), which provide robust protection against both oxidative and ozonolytic attack.[1][2]
This guide focuses on this compound (CPPD, CAS 101-87-1), comparing its performance profile with the two most widely used PPDs in the industry: N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). Understanding the nuanced differences in their performance is key to optimizing rubber compound durability for specific applications.[3][4]
Part 1: The Dual-Defense Mechanism of p-Phenylenediamines
PPDs protect elastomers through a sophisticated, two-pronged approach: antioxidation and antiozonation. The specific chemical group attached to the nitrogen atoms (e.g., cyclohexyl in CPPD) modulates the efficacy of these mechanisms by influencing the molecule's mobility, solubility within the rubber matrix, and inherent reactivity.[5]
-
Antioxidant Action (Radical Scavenging): During processing or heat aging, polymer chains can form peroxide and hydroperoxide radicals, which propagate a chain reaction of degradation. PPDs act as chain-breaking antioxidants by donating a hydrogen atom to these radicals, forming a stable aminyl radical and terminating the destructive cycle.[5]
-
Antiozonant Action (Competitive Scavenging & Shielding): Ozone aggressively attacks the carbon-carbon double bonds in elastomers. PPDs provide protection by migrating to the rubber's surface and acting as a primary line of defense. This involves two sub-mechanisms:
-
Kinetic Scavenging: PPDs react with ozone at a much faster rate than the rubber polymer, effectively consuming the ozone before it can cause damage.[6]
-
Protective Film Formation: The reaction products of the PPD and ozone form a passivating film on the rubber's surface, creating a physical barrier that shields the underlying polymer from further ozone attack.[6]
-
Caption: Dual protective mechanisms of PPD antidegradants.
Part 2: Comparative Performance Analysis: CPPD vs. IPPD and 6PPD
While all three PPDs are effective, their structural differences lead to distinct performance trade-offs. Direct quantitative comparisons are highly formulation-dependent, but we can draw logical inferences based on chemical structure and available theoretical studies.
| Performance Metric | N-Cyclohexyl-PPD (CPPD) | N-Isopropyl-PPD (IPPD) | N-(1,3-dimethylbutyl)-PPD (6PPD) | Rationale & Commentary |
| Key Structural Feature | Bulky, cyclic alkyl group | Small, branched alkyl group | Larger, branched alkyl group | The size and shape of the substituent on the nitrogen atom governs mobility, volatility, and reactivity. |
| Ozone Resistance | Excellent | Excellent | Excellent | All are potent antiozonants. However, one study notes CPPD has lower reactivity with ozone than 6PPD[3]. This may imply a more persistent but less aggressive scavenging action, potentially altering the morphology of the protective film. |
| Thermal/Oxidative Aging | Good to Excellent | Excellent | Excellent | Theoretical calculations of the energy required for radical formation suggest an antioxidant effectiveness of 6PPD > IPPD > CPPD[5]. This implies CPPD may be a slightly less potent radical scavenger under severe thermal load, a hypothesis requiring experimental validation. |
| Fatigue-to-Failure Life | Excellent | Excellent | Excellent | PPDs are known as outstanding anti-fatigue agents because they inhibit the crack initiation caused by both oxidation and ozonolysis[1]. The optimal choice is highly dependent on the dynamic strain conditions and operating environment of the final product. |
| Staining/Discoloration | Moderate | Moderate | High | Generally, PPDs with higher molecular weights and more complex alkyl groups, like 6PPD, tend to cause more pronounced staining. |
| Environmental Concern | Under Investigation | Under Investigation | High | 6PPD is known to transform into 6PPD-quinone, a substance highly toxic to certain aquatic species[7][8][9]. The transformation products of CPPD and IPPD are a subject of ongoing research. |
Part 3: Standardized Experimental Protocols for Evaluation
To objectively compare antidegradants, rigorous, standardized testing is essential. The following protocols, based on ASTM standards, provide a self-validating framework for evaluating the performance of CPPD and its alternatives in a given elastomer compound.
Caption: General experimental workflow for antidegradant performance evaluation.
Protocol 1: Ozone Resistance Evaluation
Basis: ASTM D1149 - Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment.[10][11]
Objective: To assess the ability of a vulcanized rubber compound to resist cracking when exposed to a controlled ozone atmosphere under static or dynamic strain.
Methodology:
-
Specimen Preparation: Mold and cure sheets of the rubber compounds (Control, CPPD, IPPD, 6PPD). Die-cut rectangular or dumbbell specimens as specified in the standard.
-
Strain Application: Mount the specimens in testing jigs to apply a specific tensile strain (e.g., 20% elongation). This step is critical as ozone cracking only occurs under strain.
-
Conditioning: Condition the strained specimens for 24 hours at the test temperature in an ozone-free environment to allow for stress relaxation.
-
Ozone Exposure: Place the jigs with the strained specimens into an ozone test chamber. The standard conditions are typically a temperature of 40°C and an ozone concentration of 50 parts per hundred million (pphm).[12]
-
Evaluation: Periodically remove the specimens and examine the surfaces for cracks under 7x magnification. Rate the severity of cracking using the ASTM D1149 rating scale (0 = no cracks, to progressively severe cracking). The primary metric is the time until the first appearance of cracks.
Protocol 2: Thermo-Oxidative Aging Resistance
Basis: ASTM D573 - Standard Test Method for Rubber—Deterioration in an Air Oven.[13][14]
Objective: To evaluate the resistance of rubber to deterioration of physical properties caused by accelerated thermal and oxidative aging.
Methodology:
-
Specimen Preparation: Die-cut dumbbell specimens for tensile testing from cured rubber sheets for each compound.
-
Initial Property Measurement: Test at least three specimens from each compound to establish baseline (unaged) physical properties, including tensile strength, ultimate elongation, and hardness (Shore A).[15]
-
Heat Aging: Suspend the remaining specimens in a forced-ventilation air oven. Ensure they are not touching each other. Standard aging conditions are often 70 hours at 100°C, but this can be adjusted based on the polymer type and expected service conditions.
-
Post-Aging Conditioning: After the aging period, remove the specimens from the oven and allow them to cool to room temperature for a minimum of 16 hours but not more than 96 hours.
-
Final Property Measurement: Test the aged specimens for the same physical properties (tensile strength, elongation, hardness).
-
Data Analysis: Calculate the percentage change in each property. A smaller change indicates better resistance to thermo-oxidative aging.
Protocol 3: Dynamic Fatigue Life Evaluation
Basis: ASTM D4482 - Standard Test Method for Rubber Property—Extension Cycling Fatigue.[16][17]
Objective: To determine the number of tensile strain cycles a rubber specimen can endure before complete rupture. This test is crucial for components subjected to repeated stretching, such as belts or tire sidewalls.
Methodology:
-
Specimen Preparation: Die-cut dumbbell specimens from cured sheets. Unlike some fatigue tests, these specimens are tested without any intentionally initiated flaws.[18]
-
Mounting: Mount the specimens in the grips of an extension cycling fatigue tester.
-
Test Execution: The apparatus subjects the specimens to a repeated tensile-strain cycle at a fixed frequency and extension ratio (e.g., from 0% to 100% strain). The machine automatically records the number of cycles for each specimen.
-
Failure Point: The test for each specimen concludes upon its complete rupture.[19]
-
Data Analysis: The primary result is the fatigue life, reported as the number of cycles to failure. Due to the inherent variability in fatigue testing, a statistically significant number of specimens (often 10 or more) should be tested, and the data is often analyzed using Weibull distribution or by reporting the median life.[16]
Conclusion and Recommendations
This compound (CPPD) is a highly effective antidegradant that offers a distinct performance profile compared to its more common counterparts, IPPD and 6PPD. Its bulky cyclohexyl group influences its mobility and reactivity, leading to potential differences in the longevity and nature of its protective action. Theoretical data suggests it may be a slightly less aggressive antioxidant than 6PPD, while its lower reactivity with ozone could be beneficial for long-term stability.
The choice between CPPD, IPPD, and 6PPD is not universal; it is a matter of formulation engineering. The selection must be based on the specific elastomer, the intended application's service environment (e.g., static vs. dynamic stress, operating temperature, ozone concentration), and growing environmental considerations regarding transformation products. For any new or critical application, the experimental protocols outlined in this guide provide the necessary framework for making an evidence-based decision to ensure optimal durability and service life of the final rubber product.
References
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A Comparative Guide to HPLC and GC-MS Methods for the Analysis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
Introduction: The Critical Role of Accurate CPPD Quantification
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) is a widely used antioxidant and antiozonant, primarily in the rubber and polymer industries, to enhance the durability and lifespan of materials.[1][2] Its chemical structure, C18H22N2, lends it the ability to interrupt oxidative degradation processes.[1][3][4] Given its function and potential for migration from consumer products, as well as being a known dermatological sensitizer, the precise and reliable quantification of CPPD is paramount for quality control, regulatory compliance, and safety assessments.[1][2][3]
This guide provides an in-depth, objective comparison of two powerful analytical techniques for the determination of CPPD: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a seasoned application scientist, my aim is to move beyond a mere listing of specifications and delve into the practical nuances and scientific rationale that should guide your choice of methodology. We will explore the core principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse for CPPD Analysis
HPLC is a cornerstone of analytical chemistry, renowned for its versatility in separating non-volatile and thermally labile compounds.[5][6] This makes it an excellent candidate for the analysis of CPPD, which, while not excessively thermally sensitive, is well-suited to liquid chromatography.
The Causality Behind Experimental Choices in HPLC
The selection of an appropriate HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties and the desired analytical outcome. For CPPD, a reverse-phase (RP) approach is typically favored.[7] In RP-HPLC, a nonpolar stationary phase is used in conjunction with a polar mobile phase. CPPD, with its relatively nonpolar structure, will have a strong affinity for the stationary phase and will elute later with a higher concentration of organic solvent in the mobile phase.
The choice of detector is equally critical. A UV-Vis detector is often employed for routine analysis of phenylenediamines due to the presence of chromophoric phenyl groups in their structure.[8][9] For more complex matrices or when higher specificity is required, a mass spectrometer (LC-MS) can be coupled with the HPLC system, providing definitive identification based on the mass-to-charge ratio of the analyte.[7]
Experimental Protocol: HPLC-UV Analysis of CPPD
This protocol outlines a general procedure for the quantitative analysis of CPPD using HPLC with UV detection.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample matrix (e.g., rubber, polymer).
-
Perform a solvent extraction using a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. The choice of solvent should be optimized to ensure complete extraction of CPPD from the matrix.
-
The extraction can be facilitated by techniques such as sonication or Soxhlet extraction.
-
Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Instrumentation and Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used.[7] A small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), can be added to improve peak shape.[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or slightly elevated (e.g., 30 °C) to ensure reproducibility.
-
Detector: UV detector set at a wavelength where CPPD exhibits maximum absorbance (e.g., 200 nm).[8]
3. Calibration:
-
Prepare a series of standard solutions of CPPD of known concentrations in the mobile phase.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
The linearity of the calibration curve should be established with a correlation coefficient (R²) of ≥ 0.999.[10]
4. Data Analysis:
-
Inject the prepared sample solution.
-
Identify the CPPD peak based on its retention time compared to the standard.
-
Quantify the amount of CPPD in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity and Specificity
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. While CPPD is not highly volatile, it can be analyzed by GC-MS, often with excellent sensitivity.[11]
The Rationale for GC-MS in CPPD Analysis
The primary advantage of GC-MS lies in its exceptional selectivity and sensitivity.[12] The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a chemical fingerprint that allows for unambiguous identification, even in complex matrices. This is a significant advantage for regulatory submissions and in situations where definitive confirmation of the analyte's identity is required.[12]
However, a key consideration for GC analysis is the thermal stability and volatility of the analyte. Compounds analyzed by GC must be able to withstand the high temperatures of the injection port and column without degradation. For some less volatile compounds, derivatization may be necessary to increase their volatility and improve their chromatographic behavior.[12]
Experimental Protocol: GC-MS Analysis of CPPD
This protocol provides a general framework for the analysis of CPPD using GC-MS.
1. Sample Preparation:
-
Similar to the HPLC protocol, an initial solvent extraction is required.
-
The choice of solvent is critical and should be compatible with GC analysis (e.g., hexane, dichloromethane).
-
Depending on the complexity of the sample matrix, a cleanup step, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds.
2. GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column.
-
Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other components in the sample. A typical program might start at a lower temperature (e.g., 150 °C), ramp up to a higher temperature (e.g., 300 °C), and hold for a few minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is a common ionization technique.
-
Scan Mode: The mass spectrometer can be operated in full scan mode to obtain a complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
3. Calibration:
-
Prepare a series of CPPD standard solutions in the extraction solvent.
-
Analyze each standard to generate a calibration curve based on the peak area of a characteristic ion.
4. Data Analysis:
-
Analyze the prepared sample extract.
-
Identify CPPD by its retention time and the presence of its characteristic mass spectral fragments.
-
Quantify the concentration of CPPD using the calibration curve.
Method Performance: A Head-to-Head Comparison
The choice between HPLC and GC-MS for CPPD analysis depends on the specific requirements of the application. The following table summarizes the typical performance characteristics of each method, based on established analytical method validation guidelines such as those from the International Council for Harmonisation (ICH).[10][13][14][15][16]
| Performance Parameter | HPLC with UV Detection (Typical) | GC-MS (Typical) |
| Linearity (R²) | > 0.998 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 80 - 113%[12] |
| Precision (%RSD) | < 5% | Intraday: < 15%, Interday: < 15%[12] |
| Limit of Detection (LOD) | 0.006 - 0.05 mg/L (for similar phenols)[12] | Typically in the low ng/mL range[12] |
| Limit of Quantitation (LOQ) | 1 µg/L (for similar phenols)[12] | 1 µg/L[12] |
| Specificity | High; potential for interference from co-eluting impurities without mass spectrometric detection. | Very High; mass spectral data provides definitive identification.[12] |
| Sample Throughput | Moderate to High | Moderate |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Higher (solvent consumption) | Lower (gas consumption) |
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis of CPPD.
Caption: HPLC experimental workflow for CPPD analysis.
Caption: GC-MS experimental workflow for CPPD analysis.
Discussion and Recommendations
Both HPLC and GC-MS are robust and reliable techniques for the quantitative analysis of this compound. The ultimate choice between the two methods will depend on the specific analytical needs.
-
HPLC-UV is a cost-effective and straightforward method that is well-suited for routine quality control applications where high sensitivity is not the primary concern and the sample matrix is relatively clean.[12] Its higher sample throughput can also be an advantage in a high-volume testing environment.
-
GC-MS offers unparalleled sensitivity and specificity, making it the preferred method for trace-level analysis in complex matrices.[12] The definitive identification provided by the mass spectrometer is a significant advantage for research applications, regulatory submissions, and situations where there is a potential for co-eluting interferences.[12]
For a comprehensive analysis, particularly in challenging sample matrices, the use of both techniques can be complementary. HPLC can provide the primary quantitative data, while GC-MS can be used to confirm the identity of the analyte and investigate any potential impurities.
Conclusion
The cross-validation of analytical methods is a critical component of ensuring data integrity and reliability in scientific research and industrial quality control. This guide has provided a detailed comparison of HPLC and GC-MS for the analysis of this compound, highlighting the scientific principles, experimental considerations, and performance characteristics of each technique. By understanding the strengths and limitations of both methods, researchers, scientists, and drug development professionals can make informed decisions to select the most appropriate analytical approach for their specific needs, ultimately ensuring the quality and safety of products containing this important antioxidant.
References
- SIELC Technologies. (n.d.). Separation of N-Cyclohexyl-N'-phenyl-4-phenylenediamine on Newcrom R1 HPLC column.
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol.
- Guidechem. (n.d.). N-PHENYL-N'-CYCLOHEXYL-P-PHENYLENEDIAMINE 101-87-1 wiki.
- Waters Corporation. (n.d.). Rapid Analysis of 25 Common Polymer Additives.
- PubChem. (n.d.). N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine.
- ChemicalBook. (n.d.). This compound.
- Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- Shodex HPLC Columns. (n.d.). GPC/MS Analysis of Polymer Additives.
- SIELC Technologies. (2018, February 16). N-Cyclohexyl-N'-phenyl-4-phenylenediamine.
- ResearchGate. (2025, August 6). Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs.
- Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- ChemicalBook. (n.d.). This compound.
- Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Polymer. (2013, March 5). POLYMER.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- Archimer. (n.d.). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review.
- Journal of Mass Spectrometry. (n.d.). Determination of p-Phenylenediamine Antioxidants in Zebrafish Embryos by Gas Chromatography-Tandem Mass Spectrometry with Ultrasonic Extraction.
- ResearchGate. (n.d.). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column.
- Semantic Scholar. (2024, March 21). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para- Phenylenediamine.
- East Harbour Group. (2023, May 10). This compound.
- Cheméo. (n.d.). N-phenyl n'-cyclohexyl p-phenylene diamine.
- UST Journals. (2024, December 16). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes.
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A Comparative Toxicological Assessment: N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) vs. Its Metabolites
A Guide for Researchers in Toxicology and Drug Development
Introduction: The Toxicological Imperative for Examining CPPD and Its Metabolic Fate
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) is a widely utilized antioxidant in the rubber industry, prized for its ability to protect materials from degradation.[1] However, its structural similarity to other aromatic amines raises toxicological concerns, particularly regarding its metabolic activation into potentially more reactive and harmful compounds.[2] The human body can metabolize CPPD, and recent studies have detected its quinone metabolite, 2-(cyclohexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione (CPPDQ), in human urine, confirming systemic exposure.[3] This guide provides a comprehensive comparative toxicological assessment of CPPD and its primary oxidative metabolite, addressing a critical knowledge gap in the scientific literature.[4] By synthesizing available data and detailing robust experimental protocols, this document serves as a vital resource for researchers investigating the safety profile of this industrially significant compound.
A significant challenge in the toxicological evaluation of CPPD is the lack of direct comparative data for the parent compound and its metabolites.[4] This guide aims to bridge this gap by not only presenting the known toxicological profile of CPPD but also by providing the scientific rationale and detailed methodologies for conducting a thorough comparative assessment.
Metabolic Activation: The Genesis of Potentially Toxic Metabolites
The toxicological potential of many aromatic amines is intrinsically linked to their metabolic activation, a process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5] This bioactivation can transform relatively inert parent compounds into highly reactive electrophilic intermediates.
In the case of CPPD, the primary metabolic pathway of concern is oxidation, leading to the formation of a quinoneimine metabolite, CPPDQ.[4] Quinoneimines are known to be reactive species that can induce cellular damage through mechanisms such as oxidative stress and the formation of adducts with macromolecules like DNA and proteins.[6]
While oxidation to a quinoneimine is a key activation pathway, other metabolic routes, such as N-acetylation, have been identified for similar p-phenylenediamines (PPD).[7][8] Acetylation is often considered a detoxification pathway, as the resulting metabolites of PPD have been shown to be non-genotoxic.[7] However, the complete metabolic profile of CPPD is not yet fully elucidated, highlighting the need for further investigation into all potential metabolic pathways.
Below is a diagram illustrating the proposed primary metabolic activation pathway of CPPD.
Caption: Proposed metabolic activation of CPPD to its quinoneimine metabolite.
Comparative Toxicity Profile: Synthesizing the Available Data
While direct comparative studies are lacking, a summary of the known toxicological data for CPPD provides a baseline for assessment. The toxicity of its primary metabolite, CPPDQ, is largely inferred from the known reactivity of quinoneimines.
Table 1: Toxicological Profile of this compound (CPPD)
| Toxicological Endpoint | Observation | Species | Test Guideline |
| Acute Oral Toxicity (LD50) | 2000 mg/kg[4][9] | Rat | Not Specified |
| Skin Irritation | Potential Irritant[4] | Not Specified | Not Specified |
| Skin Sensitization | Potential Sensitizer[2][4] | Not Specified | Not Specified |
| Germ Cell Mutagenicity | No information available[4][9] | - | - |
| Carcinogenicity | No information available[4][9] | - | - |
Table 2: Postulated Toxicological Profile of 2-(cyclohexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione (CPPDQ)
| Toxicological Endpoint | Postulated Observation | Rationale |
| Cytotoxicity | Expected to be cytotoxic | Quinoneimines are known to be reactive and can disrupt cellular processes.[6] |
| Genotoxicity | Potential for genotoxicity | Can form DNA adducts, leading to mutations.[6] |
| Oxidative Stress | Likely to induce oxidative stress | Redox cycling of quinoneimines can generate reactive oxygen species. |
Experimental Protocols for a Comprehensive Comparative Assessment
To address the existing data gap, rigorous and standardized experimental protocols are essential. The following section details the methodologies for key in vitro assays to facilitate a direct and meaningful comparison of the toxicity of CPPD and its metabolites.
Experimental Workflow
A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages of a comparative toxicity assessment.
Caption: A streamlined workflow for the comparative toxicity assessment.
In Vitro Cytotoxicity Assay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Culture: Culture a suitable human cell line (e.g., HepG2 hepatocellular carcinoma cells) in the appropriate medium and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Exposure: Prepare serial dilutions of CPPD and its synthesized metabolites in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 24 to 72 hours.[4] Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
In Vitro Genotoxicity Assay: The Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4]
Principle: The test uses bacterial strains with pre-existing mutations in the genes responsible for histidine synthesis. The assay measures the frequency of back mutations to the wild-type, which allows the bacteria to grow on a histidine-deficient medium.
Protocol (following OECD Guideline 471):
-
Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.[4]
-
Metabolic Activation (S9 Mix): Conduct the test both with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme inducer.[4] This mimics the metabolic processes that occur in the body and can convert a non-mutagenic compound into a mutagenic one.
-
Exposure: In separate experiments for each strain (with and without S9 mix), expose the bacteria to a range of concentrations of CPPD and its metabolites.
-
Plating: Plate the treated bacteria onto a minimal glucose agar medium that lacks histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Mechanistic Insights and Future Directions
The potential toxicity of CPPD and its metabolites is likely driven by the electrophilic nature of the quinoneimine intermediate. This reactivity can lead to several downstream cellular effects:
-
Oxidative Stress: The redox cycling of the quinoneimine can generate reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.
-
Covalent Binding: The electrophilic metabolite can form covalent adducts with cellular macromolecules, including DNA and proteins, potentially disrupting their function and leading to mutations or cellular dysfunction.
Future research should focus on several key areas to provide a more complete toxicological picture:
-
Comprehensive Metabolic Profiling: Elucidating the complete metabolic fate of CPPD in relevant biological systems (e.g., human liver microsomes) to identify all major metabolites.
-
Direct Comparative Toxicity Studies: Conducting the in vitro assays described above to generate robust comparative data on the cytotoxicity and genotoxicity of CPPD and its identified metabolites.
-
Investigation of Downstream Effects: Exploring the specific mechanisms of toxicity, such as the induction of oxidative stress, DNA adduct formation, and the perturbation of specific cellular signaling pathways.
-
In Vivo Studies: Following up on in vitro findings with well-designed in vivo studies in animal models to assess the systemic toxicity and target organ effects of CPPD and its metabolites.
Conclusion
While this compound (CPPD) is an effective industrial antioxidant, its potential for metabolic activation into a reactive quinoneimine metabolite necessitates a thorough toxicological evaluation. Currently, a significant data gap exists in the direct comparative toxicity of CPPD and its metabolites. This guide provides the foundational knowledge, scientific rationale, and detailed experimental protocols for researchers to address this gap. By systematically investigating the cytotoxicity and genotoxicity of CPPD and its metabolic products, the scientific community can develop a comprehensive understanding of its safety profile and make informed decisions regarding its use and regulation.
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A Comparative Guide to the Long-Term Stability of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) in Rubber
For researchers, scientists, and professionals in drug development and material science, the long-term stability of chemical additives is a cornerstone of product efficacy and safety. In the realm of rubber manufacturing, antidegradants are critical to ensuring the durability and extended service life of vulcanized rubber products. Among these, N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) is a widely utilized antioxidant and antiozonant.[1][2] This guide provides an in-depth technical comparison of the long-term stability of CPPD in rubber against other common p-phenylenediamine (PPD) alternatives, supported by experimental data and standardized testing protocols. Our focus is to elucidate the causality behind experimental choices and to provide a framework for self-validating protocols.
The Critical Role of Long-Term Stability in Rubber Antidegradants
Rubber, in its vulcanized form, is susceptible to degradation from various environmental factors, including heat, oxygen, and ozone.[3][4] This degradation manifests as cracking, hardening, or softening of the material, leading to a loss of critical physical properties such as tensile strength and elongation.[5][6] Antiozonants and antioxidants are added to rubber formulations to mitigate these effects. Their long-term stability is paramount; an antidegradant that quickly degrades or leaches from the rubber matrix will fail to provide sustained protection, compromising the integrity of the final product.[7][8]
p-Phenylenediamine derivatives, including CPPD, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), are highly effective antidegradants.[9] They function by scavenging free radicals and reacting with ozone at the rubber's surface, thus preventing the scission of polymer chains.[1] However, the chemical structure of each PPD derivative influences its reactivity, mobility within the rubber matrix, and, consequently, its long-term stability and that of its degradation byproducts.
Comparative Long-Term Stability: An Experimental Framework
To objectively assess the long-term stability of CPPD relative to its counterparts, a structured experimental approach is necessary. This involves subjecting rubber vulcanizates containing different antidegradants to accelerated aging conditions and evaluating the changes in their physical and chemical properties over time.
Experimental Design Rationale
The choice of rubber formulation, aging conditions, and analytical techniques is critical for a meaningful comparative study.
-
Rubber Formulation: A common elastomer such as Styrene-Butadiene Rubber (SBR) is often used as the base polymer in tire manufacturing and other applications.[10] A typical formulation for this study would include SBR, a reinforcing filler like carbon black, a vulcanizing agent (e.g., sulfur), and the antidegradant being tested (CPPD, 6PPD, or IPPD) at a consistent concentration (e.g., 2 parts per hundred rubber - phr).
-
Accelerated Aging Conditions:
-
Thermal Aging: To simulate the effects of heat over an extended period, samples are subjected to elevated temperatures in an air oven, following protocols such as ASTM D573 .[5][11][12] Typical conditions might involve temperatures of 70°C, 90°C, or 100°C for durations ranging from 24 to 168 hours or more.[12][13] This method is effective for assessing the thermo-oxidative stability of the antidegradants.
-
Ozone Aging: To evaluate the resistance to ozone, a key environmental stressor, samples are exposed to a controlled ozone concentration in a specialized chamber, as detailed in ASTM D1149 .[14][15][16] Common test parameters include an ozone concentration of 50 parts per hundred million (pphm) at 40°C.[15]
-
-
Analytical Techniques:
-
Physical Property Testing: The primary measure of antidegradant performance is the retention of the rubber's physical properties. Tensile strength, elongation at break, and hardness are measured before and after aging.[11]
-
Chemical Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is employed to quantify the concentration of the parent antidegradant remaining in the rubber after aging.[17][18] This provides a direct measure of the antidegradant's stability.
-
The following diagram illustrates the experimental workflow for this comparative study.
Caption: Experimental workflow for comparative stability studies.
Performance Comparison of CPPD and Alternatives
The long-term stability of CPPD can be benchmarked against other widely used p-phenylenediamines like 6PPD and IPPD.
Thermal Stability
Under conditions of thermal aging, the primary mode of degradation is oxidation. The effectiveness of the antioxidant is determined by its ability to inhibit this process and maintain the physical properties of the rubber.
| Antidegradant | Relative Thermal Stability | Key Observations |
| CPPD | Good | Provides effective protection against thermo-oxidative degradation. |
| 6PPD | Excellent | Generally considered to have superior thermal stability compared to other PPDs.[3] |
| IPPD | Moderate to Good | Effective, but can be more susceptible to degradation at higher temperatures compared to 6PPD.[4] |
Note: The table is a synthesis of general findings. Specific performance can vary with the rubber formulation and aging conditions.
Ozone Resistance
Ozone aggressively attacks the double bonds in the polymer chains of unsaturated rubbers. Antiozonants protect the rubber by reacting with ozone before it can damage the polymer.
| Antidegradant | Relative Ozone Resistance | Key Observations |
| CPPD | Good | Offers substantial protection against ozone-induced cracking.[1] |
| 6PPD | Excellent | Known for its superior antiozonant properties, partly due to the formation of a protective film on the rubber surface.[19] |
| IPPD | Good | Provides effective ozone protection, but may be slightly less persistent than 6PPD.[4] |
Note: The table is a synthesis of general findings. Specific performance can vary with the rubber formulation and aging conditions.
Degradation Pathways and Byproducts
The long-term stability of an antidegradant is also defined by its degradation pathways and the nature of its byproducts. The primary degradation routes for p-phenylenediamines are oxidation and hydrolysis.[10][20]
-
Oxidation: PPDs react with oxygen and ozone to form various transformation products, most notably quinones.[1][21] For instance, 6PPD oxidizes to form 6PPD-quinone, a compound that has raised environmental concerns due to its toxicity to certain aquatic species.[21][22] CPPD can also form its corresponding quinone, N-Cyclohexyl-N'-phenyl-p-benzoquinonediimine (CPPD-Q), through oxidative processes.[1] The rate and extent of quinone formation are critical factors in the overall environmental impact of these antidegradants.
-
Hydrolysis: In aqueous environments, the C-N bond in PPDs can undergo hydrolysis.[10][20] The rate of hydrolysis is influenced by the molecular structure of the PPD and the pH of the surrounding environment.[20]
The following diagram illustrates the generalized degradation pathways for p-phenylenediamines.
Caption: Generalized degradation pathways for PPDs.
Experimental Protocols
To ensure the reproducibility and validity of comparative stability studies, adherence to standardized protocols is essential.
Protocol for Accelerated Thermal Aging (based on ASTM D573)
-
Specimen Preparation: Prepare dumbbell-shaped test specimens from the vulcanized rubber sheets containing the respective antidegradants.
-
Initial Property Measurement: Measure the initial tensile strength, elongation at break, and hardness of the unaged specimens.
-
Aging Procedure: Place the specimens in a preheated, circulating air oven at the specified temperature (e.g., 90°C).[12]
-
Exposure Duration: Age the specimens for a predetermined period (e.g., 72 and 168 hours).
-
Post-Aging Evaluation: After the exposure period, remove the specimens from the oven and allow them to cool to room temperature for at least 16 hours but not more than 96 hours.
-
Final Property Measurement: Measure the final tensile strength, elongation at break, and hardness of the aged specimens.
-
Calculation: Calculate the percentage change in each physical property.
Protocol for Ozone Resistance Testing (based on ASTM D1149)
-
Specimen Preparation: Prepare rectangular or bent loop test specimens from the vulcanized rubber sheets.
-
Straining: Mount the specimens under a specified static tensile strain (e.g., 20%).
-
Conditioning: Condition the strained specimens in an ozone-free atmosphere at the test temperature for 24 to 48 hours.
-
Ozone Exposure: Place the conditioned specimens in an ozone test chamber with a controlled ozone concentration (e.g., 50 pphm) and temperature (e.g., 40°C).[14][15]
-
Inspection: Periodically inspect the specimens for the appearance of cracks under 2x magnification.
-
Evaluation: Record the time to the first appearance of cracks and the severity of cracking at the end of the test period.
Protocol for HPLC Analysis of CPPD Content
-
Sample Extraction:
-
Sample Preparation:
-
HPLC Analysis:
-
Quantification:
-
Prepare a calibration curve using standard solutions of CPPD of known concentrations.
-
Determine the concentration of CPPD in the sample extract by comparing its peak area to the calibration curve.
-
Calculate the amount of CPPD remaining in the aged rubber sample.
-
Conclusion and Future Perspectives
This compound (CPPD) is a robust antidegradant that provides effective long-term protection to rubber against both thermal and ozone-induced degradation. While high-performance alternatives like 6PPD may offer superior protection in some aspects, the selection of an appropriate antidegradant requires a holistic assessment of performance, cost, and the environmental profile of its degradation byproducts.
The methodologies outlined in this guide provide a comprehensive framework for conducting comparative long-term stability studies. By adhering to standardized test protocols and employing precise analytical techniques, researchers and drug development professionals can make informed decisions in the selection and application of rubber antidegradants.
Future research should continue to focus on developing new antidegradants with enhanced long-term stability and more benign degradation byproducts. A deeper understanding of the structure-activity relationships governing the stability of these molecules will be instrumental in the design of next-generation rubber antidegradants that meet the increasing demands for durability and environmental compatibility.
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ASTM D573 Standard Test Method for Rubber-Deterioration in an Air Oven. Available at: [Link]
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ASTM D1149 Standard Test Method for Rubber Deterioration - Cracking in an Ozone Controlled Environment. Available at: [Link]
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ASTM D1149 Surface Ozone Crack Test. Coi Rubber Products. Available at: [Link]
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ASTM D573 Standard Test Method for Rubber-Deterioration in an Air Oven. MaTestLab. Available at: [Link]
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Separation of N-Cyclohexyl-N'-phenyl-4-phenylenediamine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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3 minutes to read the anti-aging agent, TMQ, 6PPD, IPPD production lead. Available at: [Link]
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Unveiling p-phenylenediamine rubber antioxidants as precursors of disinfection byproducts: Kinetics, formation, and toxicity. PubMed. Available at: [Link]
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A Comparative Guide to the Cost-Effectiveness of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) as an Antioxidant
This guide provides an in-depth technical evaluation of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) as an antioxidant, designed for researchers, scientists, and professionals in drug development and material science. We will objectively compare its performance against other common alternatives, supported by experimental data and protocols, to provide a clear understanding of its cost-effectiveness in various applications.
Introduction to this compound (CPPD)
This compound, or CPPD, is a member of the p-phenylenediamine (PPD) class of chemicals, widely recognized for its role as a potent antioxidant and antiozonant.[1][2] Its primary industrial application is in the protection of vulcanized rubber products, such as tires, from degradation caused by oxygen and ozone, which significantly extends their operational lifespan.[1][2] While it shares structural similarities with other PPDs, studies have revealed notable differences in its reactivity, particularly concerning ozone.[1][2]
The utility of CPPD and other antioxidants stems from their ability to combat oxidative stress, a critical factor in the degradation of materials and a key player in the progression of various diseases. In biological systems, antioxidants protect against the harmful effects of reactions that cause extensive oxidation of biologically important molecules like lipids, proteins, and DNA.[3]
The Antioxidant Mechanism of CPPD
The antioxidant activity of CPPD is rooted in its ability to scavenge harmful free radicals.[2] This mechanism involves the donation of a hydrogen atom from the amine groups to a free radical, which neutralizes the radical and prevents it from initiating or propagating a chain reaction of oxidation. This process is fundamental to its protective effects in both industrial and biological contexts.
The general mechanism can be visualized as follows:
Caption: General mechanism of radical scavenging by CPPD.
Alternatives to CPPD
The selection of an antioxidant is highly dependent on the specific application, desired protective properties, and cost considerations. CPPD is part of a larger family of antioxidants, and it is often compared with other members of this family, as well as with compounds from different chemical classes.
Other p-Phenylenediamine (PPD) Derivatives
-
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD): A widely used antiozonant and antioxidant in the rubber industry.
-
N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD): Another common PPD with similar applications to CPPD and 6PPD.[4]
-
N,N'-Diphenyl-p-phenylenediamine (DPPD): Used as a polymerization inhibitor and antioxidant.[5]
Other Chemical Classes
-
Phenolic Antioxidants: This class includes compounds like butylated hydroxytoluene (BHT). They are primary antioxidants that inhibit propagation reactions by donating a hydrogen atom to free radicals.[6][7]
-
Phosphite Antioxidants: These are considered secondary antioxidants that reduce hydroperoxides to alcohols.[7]
-
Natural Antioxidants: There is growing interest in natural alternatives like lignin and gallates due to their biodegradability and lower toxicity.[5][7] Lignin, a natural polymer, has shown potential as an antioxidant and filler for rubber.[7]
Experimental Evaluation of Antioxidant Performance
To objectively compare the effectiveness of different antioxidants, a variety of standardized in vitro assays are employed. These assays can be broadly categorized based on their reaction mechanisms.
Hydrogen Atom Transfer (HAT) Based Assays
These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.
-
Oxygen Radical Absorbance Capacity (ORAC): This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals.[8] The antioxidant's capacity is quantified by the area under the fluorescence decay curve.
Single Electron Transfer (SET) Based Assays
These assays determine the capacity of an antioxidant to reduce an oxidant, which results in a color change.
-
Ferric Reducing Antioxidant Power (FRAP): This method assesses the ability of an antioxidant to reduce a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ).[9]
-
Cupric Reducing Antioxidant Capacity (CUPRAC): Similar to FRAP, this assay measures the reduction of Cu²⁺ to Cu¹⁺ by the antioxidant.[9]
Mixed-Mode (HAT and SET) Assays
These assays involve both hydrogen atom and electron transfer mechanisms.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common methods for evaluating antioxidant activity. It measures the ability of an antioxidant to scavenge the stable DPPH free radical, which is observed as a decrease in absorbance of the DPPH solution.
-
Trolox Equivalent Antioxidant Capacity (TEAC) or ABTS Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of an antioxidant to scavenge this radical and cause decolorization is measured spectrophotometrically.
Caption: A typical experimental workflow for evaluating antioxidant efficacy.
Comparative Analysis of CPPD and Alternatives
| Feature | This compound (CPPD) | Other PPDs (e.g., 6PPD, IPPD) | Phenolic Antioxidants (e.g., BHT) | Natural Antioxidants (e.g., Lignin) |
| Primary Function | Antioxidant, Antiozonant | Antioxidant, Antiozonant | Primary Antioxidant | Antioxidant, Potential Filler |
| Mechanism | Radical Scavenging (H-donation) | Radical Scavenging (H-donation) | Radical Scavenging (H-donation) | Radical Scavenging |
| Antioxidant Efficiency | Effective, but may have lower reactivity with ozone compared to 6PPD.[2] | Generally high efficiency as antioxidants and antiozonants. | Effective, but can be less potent than PPDs in some applications. | Variable, dependent on the source and processing. |
| Cost-Effectiveness | Generally considered a cost-effective option for its performance. | Prices can vary, with 6PPD often being a benchmark. | Often a lower-cost alternative, but may require higher concentrations. | Potentially very low cost, especially if derived from waste streams. |
| Toxicity & Safety | Known dermatological sensitizer and allergen.[4][10] | Similar concerns with sensitization and potential for toxic transformation products (e.g., 6PPD-quinone).[6][11] | Some concerns over long-term exposure and potential health effects. | Generally considered non-toxic and biodegradable.[7] |
| Environmental Impact | PPDs can be released into the environment and form persistent transformation products.[2][12] | Similar to CPPD, with widespread detection in the environment.[11] | Lower environmental persistence compared to PPDs. | Environmentally friendly and sustainable.[7] |
In-Depth Cost-Effectiveness Evaluation
The true cost-effectiveness of an antioxidant is not determined by its price per kilogram alone, but by the overall value it provides in a given application. This includes its efficiency at low concentrations, its stability under operational conditions, and any associated costs related to handling, safety, and environmental compliance.
-
For high-performance applications where protection against both oxidation and ozonation is critical, such as in automotive tires, CPPD and other PPDs often provide a level of performance that is difficult to achieve with lower-cost alternatives like phenolics. The extended service life of the product can justify the higher initial cost of the antioxidant.
-
In applications where cost is the primary driver and the oxidative stress is less severe, phenolic antioxidants may be a more cost-effective choice. However, higher loading levels may be necessary to achieve the desired level of protection, which can impact the physical properties of the final product.
-
The rise of "green" chemistry is bringing natural antioxidants like lignin to the forefront.[5][7] While their performance may not yet match that of synthetic antioxidants in all applications, their low cost, low toxicity, and positive environmental profile make them an increasingly attractive option, particularly in applications where sustainability is a key marketing advantage.
Conclusion and Future Perspectives
This compound (CPPD) remains a cost-effective and high-performance antioxidant for many demanding applications, particularly in the rubber industry. Its ability to effectively scavenge free radicals and protect against ozone makes it a valuable tool for extending the life of materials.
However, the decision to use CPPD must be weighed against its potential for skin sensitization and its environmental impact. The growing body of research on the environmental fate of PPDs and their transformation products highlights the need for responsible use and the exploration of safer, more sustainable alternatives.
For researchers and drug development professionals, understanding the mechanisms and comparative performance of different antioxidants is crucial for developing stable and effective products. While CPPD may not be directly applicable in many pharmaceutical formulations due to its toxicological profile, the principles of its antioxidant activity can inform the design and evaluation of new, biocompatible antioxidant compounds. The future of antioxidants will likely involve a multi-faceted approach, combining the high performance of synthetic antioxidants with the sustainability and safety of natural alternatives.
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A Comparative Guide to the Environmental Persistence of Phenylenediamine Antioxidants
Introduction: The Double-Edged Sword of Phenylenediamine Antioxidants
Substituted p-phenylenediamines (PPDs) are a critical class of antioxidants and antiozonants extensively used to enhance the durability and lifespan of rubber products, most notably automotive tires.[1][2][3] By scavenging reactive oxygen species and ozone, PPDs protect rubber polymers from degradation, preventing cracking and extending product safety and performance.[4][5] However, the very chemical reactivity that makes them effective antioxidants also contributes to their transformation in the environment into various byproducts, some of which exhibit significant persistence and toxicity.[1][6]
This guide provides a comparative analysis of the environmental persistence of common phenylenediamine antioxidants, offering researchers, scientists, and drug development professionals a comprehensive overview of their environmental fate. We will delve into the structural nuances that dictate their stability, explore their degradation pathways in various environmental compartments, and present supporting experimental data to facilitate informed decisions in material science and environmental risk assessment. A particular focus is placed on the formation and persistence of their quinone derivatives (PPD-Qs), which have emerged as contaminants of significant concern.[1][3][7]
Structural Influences on Environmental Persistence
The environmental persistence of a PPD antioxidant is intrinsically linked to its molecular structure. The nature of the substituent groups on the nitrogen atoms of the p-phenylenediamine core governs its reactivity towards environmental factors such as hydrolysis, oxidation, and microbial degradation.
General Structure of Phenylenediamine Antioxidants
Caption: General chemical structure of p-phenylenediamine antioxidants.
Generally, PPDs with aliphatic substituents, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), tend to be more susceptible to degradation than their fully aromatic counterparts like N,N'-diphenyl-p-phenylenediamine (DPPD).[8][9] This is attributed to the relative instability of the C-N bond involving the alkyl group, which is more prone to cleavage through hydrolysis and oxidation.[9]
Comparative Degradation Pathways and Persistence
The environmental persistence of PPDs is determined by their susceptibility to various degradation processes, including biodegradation, photolysis, hydrolysis, and oxidation (ozonation). The half-lives of these compounds can vary significantly depending on the specific PPD and the environmental matrix.
Biodegradation
Microbial activity plays a significant role in the degradation of many PPDs. Studies have shown that aerobic microbial degradation can be a relatively rapid process for some PPDs. For instance, in one laboratory study, the half-life of 6PPD was found to be as short as 0.2 ± 0.1 days, while IPPD had a half-life of 0.6 ± 0.1 days.[8] However, their transformation products, including the highly toxic 6PPD-quinone (6PPD-Q), can exhibit greater persistence, with a half-life of 3 ± 0.1 days in the same study.[8] The biodegradation of PPDs with aliphatic substituents often proceeds via hydrolysis as a major initial transformation step.[8]
Table 1: Comparative Aerobic Microbial Degradation Half-Lives of Selected PPDs and a Transformation Product in Aqueous Solution
| Compound | Abbreviation | Half-Life (days) | Reference |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine | 6PPD | 0.2 ± 0.1 | [8] |
| N-isopropyl-N'-phenyl-p-phenylenediamine | IPPD | 0.6 ± 0.1 | [8] |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone | 6PPD-Q | 3 ± 0.1 | [8] |
Photolysis
Photodegradation is another crucial pathway for the transformation of PPDs in the environment, particularly in sunlit surface waters.[10] The process can occur through direct photolysis, where the PPD molecule itself absorbs light, or indirect photolysis, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[10] The photolytic stability of PPDs is influenced by their molecular structure and the presence of photosensitizers like dissolved organic matter (DOM) in the water.[10] For some PPDs like DPPD and IPPD, indirect photolysis mediated by hydroxyl radicals and singlet oxygen is a significant degradation pathway.[10]
Hydrolysis
Hydrolysis can be a significant degradation pathway for certain PPDs, particularly those with Calkyl-N bonds. The rate of hydrolysis is dependent on factors such as pH and temperature.[11] For example, 6PPD and IPPD have been shown to degrade in the dark in aqueous solutions, with the degradation rate being highly dependent on pH, temperature, and oxygen concentrations.[11] In contrast, their transformation product, 6PPD-Q, is much more stable in the dark.[11] Some studies have reported hydrolysis half-lives for PPDs like 6PPD, IPPD, and CPPD to be in the range of 2.2–7.4 hours in runoff and river water, suggesting significant degradation.[9] Conversely, PPDs like DPPD, DTPD, and TPPD exhibit much longer hydrolysis half-lives, ranging from 81 to 1087 hours, posing a prolonged exposure risk.[9]
Table 2: Comparative Hydrolysis Half-Lives of Selected PPDs in Aquatic Environments
| Compound | Abbreviation | Hydrolysis Half-Life (hours) | Reference |
| N-(1,4-dimethylpentyl)-N'-phenyl-p-phenylenediamine | 44PD | 2.2 - 7.4 | [9] |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine | 6PPD | 2.2 - 7.4 | [9] |
| N-isopropyl-N'-phenyl-p-phenylenediamine | IPPD | 2.2 - 7.4 | [9] |
| N-cyclohexyl-N'-phenyl-p-phenylenediamine | CPPD | 2.2 - 7.4 | [9] |
| N,N'-diphenyl-p-phenylenediamine | DPPD | 81 - 1087 | [9] |
| N,N'-di-p-tolyl-p-phenylenediamine | DTPD | 81 - 1087 | [9] |
| N,N,N'-triphenyl-p-phenylenediamine | TPPD | 81 - 1087 | [9] |
Ozonation
As antiozonants, PPDs are designed to react with ozone. This reaction is a primary transformation pathway, especially in the atmosphere and at the surface of rubber products.[5][12] The reaction of PPDs with ozone leads to the formation of their corresponding quinone derivatives (PPD-Qs).[1][2] For example, the ozonation of 6PPD produces 6PPD-Q, a compound that has been identified as highly toxic to certain aquatic species like coho salmon.[1][3] The yield of PPD-Qs from the ozonation of PPDs can vary depending on the reaction conditions.[12]
Generalized PPD Degradation and Transformation Pathway
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Safety Operating Guide
N-Cyclohexyl-N'-phenyl-p-phenylenediamine proper disposal procedures
An Application Scientist's Guide to the Proper Disposal of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
Introduction: Beyond the Benchtop
This compound (CPPD), a common antioxidant in the rubber and polymer industries, is a potent chemical agent whose lifecycle extends far beyond its immediate application.[1][2] As researchers and scientists, our responsibility encompasses not only the innovative use of such chemicals but also their safe and environmentally conscious disposal. Improper disposal of CPPD poses significant risks, primarily due to its classification as a skin sensitizer and its high toxicity to aquatic ecosystems.[3][4][5]
This guide provides a comprehensive, step-by-step framework for the proper management and disposal of CPPD waste. The procedures outlined here are synthesized from authoritative safety data sheets and established chemical waste management principles to ensure personal safety and environmental compliance.
Understanding the Hazard: Why Proper Disposal is Critical
The disposal protocols for any chemical are dictated by its inherent hazards. For CPPD, two primary classifications drive the need for stringent controls:
-
Skin Sensitization (H317): CPPD may cause an allergic skin reaction upon contact.[3][4][6] Repeated or prolonged exposure can lead to sensitization, where subsequent contact, even with minute quantities, can trigger a significant allergic response, such as itching, rashes, or hives.[7] This necessitates the use of robust Personal Protective Equipment (PPE) during handling and disposal.
-
Aquatic Toxicity (H410/H411): CPPD is very toxic to aquatic life with long-lasting effects.[4][8] Release into drains, sewer systems, or waterways can cause significant environmental damage.[3][4] Therefore, all disposal methods must be designed to prevent its entry into the environment.
Table 1: CPPD Hazard Profile and Required PPE
| Hazard Classification | GHS Code | Description | Required Personal Protective Equipment (PPE) |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[3][6] | Gloves: Impervious chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[7][9] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[6][8] | Eye Protection: Chemical safety goggles or a face shield.[8][9] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled.[8] | Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.[8][9] |
| Aquatic Hazard (Chronic) | H410/H411 | Very toxic to aquatic life with long-lasting effects.[4][8] | Protective Clothing: Lab coat or chemical-resistant suit to prevent skin contact.[9] |
Pre-Disposal Operations: Setting the Stage for Safety
Before initiating any disposal procedure, proper preparation is paramount. Always handle CPPD waste in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]
Essential Equipment:
-
Appropriate PPE (as detailed in Table 1).
-
Clearly labeled, sealable, and chemically compatible waste containers.
-
Tools for handling solids (e.g., scoops, shovels) made of non-sparking materials.
-
Spill control materials (e.g., inert absorbent like sand or vermiculite).[8]
Step-by-Step Disposal Protocols
The primary directive for CPPD disposal is to engage a licensed professional waste disposal service.[8] The material should be destined for a licensed chemical destruction plant or controlled incineration with flue gas scrubbing to ensure its complete and safe destruction.[3] Do not discharge CPPD or its containers to sewer systems or the environment.[3][6]
Protocol 1: Disposal of Solid CPPD Waste and Contaminated Materials
This protocol applies to expired reagents, reaction byproducts, and materials contaminated with CPPD (e.g., gloves, weigh boats, paper towels).
-
Segregation: Isolate CPPD waste from all other waste streams. Do not mix it with incompatible materials such as strong oxidizing agents.[8][10]
-
Containerization: Carefully place the solid waste into a suitable, closed container. The container must be clearly labeled as "Hazardous Waste: this compound" and include the relevant hazard pictograms (e.g., exclamation mark, environmental hazard).[3][4]
-
Dust Prevention: When transferring the material, avoid creating dust. If handling larger quantities, wear a dust mask or a NIOSH-approved respirator.[3][8]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials. Ensure the storage area is secure and accessible only to authorized personnel.[4][8]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste contractor to arrange for pickup and disposal via controlled incineration.[8]
Protocol 2: Management of Spills
In the event of a spill, immediate and safe cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[3][7]
-
Don PPE: Wear the full PPE detailed in Table 1, including respiratory protection.
-
Containment: Prevent the spill from spreading and ensure it does not enter any drains or waterways.[3][8]
-
Cleanup:
-
For solid spills, carefully sweep or shovel the material into a suitable hazardous waste container.[3] Avoid actions that generate dust.
-
Dike and contain liquid spills with an inert material such as sand or vermiculite.[8]
-
Absorb the contained liquid and place the absorbent material into the labeled waste container.
-
-
Final Decontamination: Once the bulk material is collected, decontaminate the spill area. The specific cleaning agent should be chosen in accordance with your laboratory's standard operating procedures and institutional guidelines.
-
Disposal: Seal and dispose of the container and any contaminated cleaning materials following Protocol 1.
Protocol 3: Decontamination and Disposal of Empty Containers
Empty containers that held CPPD must be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Containers can be triply rinsed (or the equivalent) with a suitable solvent.[3] Consult with your EH&S office to determine an appropriate solvent and to ensure the rinsate itself is collected and managed as hazardous waste.
-
Rinsate Collection: Collect all rinsate in a labeled hazardous waste container for disposal.
-
Container Disposal: Once decontaminated, the container can be punctured to render it unusable for other purposes.[3] It may then be offered for recycling or disposed of in a sanitary landfill, depending on local regulations and container material.[3] Combustible packaging may be incinerated.[3]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing CPPD waste, from identification to final disposal.
Caption: Decision workflow for handling and disposing of CPPD waste.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By understanding its hazards and adhering to systematic disposal protocols, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your local environmental regulations to ensure full compliance.[11][12]
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Navigating the Safe Handling of N-Cyclohexyl-N'-phenyl-p-phenylenediamine: A Guide to Personal Protective Equipment
For researchers and drug development professionals, the integrity of our work and the safety of our team are paramount. N-Cyclohexyl-N'-phenyl-p-phenylenediamine, a compound with significant applications, also presents hazards that demand meticulous handling protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring a secure laboratory environment. Our goal is to empower you with the knowledge to not only use our products effectively but to do so with the highest degree of safety.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified with several hazards that necessitate a comprehensive PPE strategy. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is identified as a skin sensitizer, meaning repeated exposure can lead to an allergic skin reaction.[2][3][4][5][6] The compound is also recognized as being very toxic to aquatic life with long-lasting effects.[1][2][3] Acknowledging these risks is the foundational step in preventing exposure and ensuring a safe operational workflow.
Core Principles of Protection: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the specific experimental context. The core principle is to establish a barrier between the researcher and the chemical, mitigating the risk of exposure through inhalation, dermal contact, and eye contact.
Engineering Controls: The First Line of Defense
Before resorting to personal protective equipment, it is crucial to implement appropriate engineering controls. Whenever possible, this compound should be handled in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, the use of a chemical fume hood is mandatory.[1]
A Detailed Look at Personal Protective Equipment
Based on the hazard profile of this compound, the following PPE is essential:
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given the risk of serious eye irritation, appropriate eye protection is non-negotiable.
-
Safety Glasses with Side Shields: For general handling of small quantities in a controlled environment, safety glasses conforming to EN166 or equivalent standards are the minimum requirement.[7]
-
Chemical Safety Goggles: When there is a higher risk of splashes or aerosol generation, chemical safety goggles that provide a complete seal around the eyes are necessary.[1][2]
-
Face Shield: In situations with a significant splash hazard, a face shield should be worn in conjunction with safety goggles to provide full-face protection.[8]
It is imperative that an eyewash station is readily accessible in the immediate vicinity of the handling area.[1]
Skin Protection: Preventing Dermal Exposure and Sensitization
To prevent skin irritation and the potential for allergic reactions, comprehensive skin protection is critical.
-
Gloves: Wear impervious, chemical-resistant gloves.[2] Butyl rubber gloves are a suitable option.[4] Always inspect gloves for any signs of degradation or perforation before use. Proper glove removal technique is essential to avoid contaminating the skin.
-
Laboratory Coat: A clean, long-sleeved laboratory coat should be worn to protect the arms and body from accidental contact.
-
Protective Clothing: For tasks with a higher risk of significant exposure, such as handling large quantities or cleaning up spills, additional protective clothing, such as disposable coveralls, is recommended.[1] Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of properly.[4][7]
Respiratory Protection: Guarding Against Inhalation Hazards
Respiratory protection is necessary when engineering controls cannot maintain exposure below acceptable limits or during emergency situations.
-
NIOSH-Approved Respirator: If handling the compound outside of a chemical fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is required.[1][2] The specific type of respirator will depend on the concentration of the substance in the air. For handling large quantities, a dust mask may be appropriate.[7]
PPE Selection Guide for Common Laboratory Tasks
To simplify the decision-making process, the following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (in a fume hood) | Safety glasses with side shields | Chemical-resistant gloves | Laboratory coat | Not generally required |
| Preparing Solutions | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | Not generally required if in a fume hood |
| Handling Small Quantities (<1g) | Safety glasses with side shields | Chemical-resistant gloves | Laboratory coat | Not generally required |
| Handling Large Quantities (>1g) | Chemical safety goggles and face shield | Chemical-resistant gloves | Laboratory coat or disposable coveralls | NIOSH-approved respirator (if not in a fume hood) |
| Cleaning Spills | Chemical safety goggles and face shield | Chemical-resistant gloves (double-gloving recommended) | Disposable coveralls | NIOSH-approved respirator |
Procedural Guidance: Donning and Doffing of PPE
The effectiveness of PPE is contingent upon its correct application and removal. Following a standardized procedure minimizes the risk of contamination.
Donning (Putting On) PPE: A Step-by-Step Protocol
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Coveralls: If required, put on the laboratory coat or disposable coveralls, ensuring it is securely fastened.
-
Respirator: If respiratory protection is necessary, perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles and, if needed, a face shield.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the laboratory coat or coveralls.
Doffing (Taking Off) PPE: A Critical Sequence to Avoid Contamination
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare hands.
-
Gown/Coveralls: Remove the laboratory coat or coveralls by rolling it down and away from the body, turning it inside out as you go.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles from the back to the front.
-
Respirator: Remove the respirator without touching the front of the mask.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision tree for selecting appropriate PPE.
Operational Plans: Handling and Disposal
Safe Handling Practices
-
Always handle this compound in a designated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Avoid the formation of dust and aerosols.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][4]
-
Wash hands thoroughly after handling and before breaks.[2]
Spill Response
In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[7] Absorb the spill with an inert material such as sand or vermiculite and place it in a suitable, closed container for disposal.[1] Ventilate the area and wash the spill site after the material has been collected.[1]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste. This should be done through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[1] Do not allow the product to enter drains or waterways.[2][7]
Conclusion: Fostering a Culture of Safety
The responsible use of this compound is a shared responsibility. By adhering to these guidelines, researchers can mitigate the inherent risks and foster a laboratory environment where both scientific advancement and personal safety are held in the highest regard. This commitment to safety not only protects individuals but also ensures the integrity and reproducibility of your critical research.
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New Jersey Department of Health. (1999, September). Hazard Summary: p-PHENYLENEDIAMINE. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
